Hetrombopag
説明
Structure
3D Structure
特性
CAS番号 |
2600513-51-5 |
|---|---|
分子式 |
C25H22N4O5 |
分子量 |
458.5 g/mol |
IUPAC名 |
5-[2-hydroxy-3-[[5-methyl-3-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C25H22N4O5/c1-14-22(24(31)29(28-14)17-10-9-15-5-2-3-6-16(15)13-17)27-26-19-8-4-7-18(23(19)30)20-11-12-21(34-20)25(32)33/h4,7-13,28,30H,2-3,5-6H2,1H3,(H,32,33) |
InChIキー |
YATJUTCKRWETAB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(N1)C2=CC3=C(CCCC3)C=C2)N=NC4=CC=CC(=C4O)C5=CC=C(O5)C(=O)O |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Hetrombopag on the Thrombopoietin Receptor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hetrombopag (B607937) is a novel, orally bioavailable, small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist. It has demonstrated significant efficacy in increasing platelet counts, offering a promising therapeutic option for patients with thrombocytopenia. This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its interaction with the TPO receptor and the subsequent intracellular signaling cascades. Detailed experimental protocols and quantitative data are presented to support a thorough understanding of its pharmacological profile.
Introduction
Thrombopoietin (TPO) is the primary physiological regulator of megakaryopoiesis and platelet production. It exerts its effects by binding to and activating the TPO receptor (also known as c-Mpl), which is expressed on the surface of hematopoietic stem cells and megakaryocyte progenitor cells.[1][2] TPO-R agonists are a class of drugs designed to mimic the action of endogenous TPO, thereby stimulating platelet production. This compound has emerged as a potent TPO-R agonist with a distinct pharmacological profile compared to other agents in its class.[3][4]
Molecular Interaction with the TPO Receptor
Unlike endogenous TPO, which binds to the extracellular domain of the TPO receptor, this compound, similar to other small-molecule TPO-R agonists like eltrombopag (B601689) and avatrombopag, interacts with the transmembrane domain of the human TPO receptor.[5][6][7] This allosteric binding induces a conformational change in the receptor, leading to its dimerization and subsequent activation.[5][6] A key advantage of this binding mechanism is that this compound does not compete with endogenous TPO for the same binding site, allowing for a potential additive or synergistic effect.[1][5]
Downstream Signaling Pathways
Upon activation of the TPO receptor by this compound, a cascade of intracellular signaling events is initiated, primarily through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, as well as the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[1][4][6]
JAK-STAT Pathway
The binding of this compound to the TPO receptor leads to the trans-phosphorylation and activation of Janus kinase 2 (JAK2).[1][6] Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of the TPO receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[8][9] Specifically, STAT3 and STAT5 are recruited, phosphorylated by JAK2, and subsequently dimerize.[1][6][8][10] These STAT dimers then translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of genes involved in the proliferation and differentiation of megakaryocytes.[9]
PI3K/AKT and MAPK/ERK Pathways
In addition to the JAK-STAT pathway, this compound-mediated TPO receptor activation also stimulates the PI3K/AKT and MAPK/ERK signaling cascades.[1][6][11] Activation of these pathways is also dependent on JAK2. These pathways play crucial roles in promoting cell survival, proliferation, and differentiation of megakaryocyte progenitors.[12] Specifically, the activation of ERK1/2 and AKT has been demonstrated in response to this compound treatment.[1][11]
References
- 1. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Versus Placebo in the Treatment of Immune Thrombocytopenia | Docwire News [docwirenews.com]
- 3. Safety and efficacy of this compound in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Thrombopoietin-receptor agonists for adult patients with immune thrombocytopenia: a narrative review and an approach for managing patients fasting intermittently [frontiersin.org]
- 6. mednexus.org [mednexus.org]
- 7. researchgate.net [researchgate.net]
- 8. Thrombopoietin induces tyrosine phosphorylation of Stat3 and Stat5 in human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 10. Thrombopoietin activates a STAT5-like factor in hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Complex Role of MAPK/ERK Signaling Pathway in Different Types of Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
In vitro characterization of Hetrombopag activity
An In-Depth Technical Guide to the In Vitro Characterization of Hetrombopag (B607937)
Introduction
This compound is a novel, orally bioavailable, small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist.[1][2][3] Developed for the treatment of thrombocytopenia, it functions by stimulating the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[4][5] This technical guide provides a comprehensive overview of the in vitro characterization of this compound's activity, detailing its mechanism of action, downstream signaling effects, and the experimental protocols used to elucidate these properties. Preclinical studies have demonstrated that this compound exhibits a pharmacological performance superior to the earlier generation TPO-RA, eltrombopag (B601689), both in vitro and in vivo.[1][5][6]
Mechanism of Action and Signaling Pathway
This compound acts as a potent agonist of the human thrombopoietin receptor (TPO-R), also known as c-Mpl.[1] Unlike the endogenous ligand, thrombopoietin (TPO), which binds to the extracellular domain, small-molecule agonists like this compound interact with the transmembrane domain of the receptor.[7][8] This binding induces a conformational change in the TPO-R, leading to its dimerization and the activation of associated intracellular signaling cascades.
The primary signaling pathways stimulated by this compound include:
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT): Upon TPO-R activation, associated JAK2 molecules are activated, leading to the phosphorylation and subsequent activation of STAT proteins (STAT3 and STAT5).[1][9] This pathway is crucial for promoting megakaryocyte differentiation, survival, and expansion.[10]
-
Phosphoinositide 3-Kinase/AKT (PI3K/AKT): This pathway is also activated downstream of TPO-R and plays a significant role in cell survival and proliferation.[1][9]
-
Extracellular Signal-Regulated Kinase (ERK): The ERK/MAPK pathway is another key cascade stimulated by this compound, contributing to cell proliferation and differentiation.[1][9]
This compound treatment has been shown to sustain high levels of signaling for longer periods (0.5-24 hours) compared to rhTPO, whose downstream effectors typically peak at 0.5-2 hours and decrease to normal levels by 12 hours.[1]
Quantitative In Vitro Activity
This compound's potency has been quantified in various cell-based assays, demonstrating its superior activity compared to eltrombopag. The data is summarized in the table below.
| Assay Type | Cell Line | Parameter | This compound | Eltrombopag | Reference |
| Cell Proliferation | 32D-MPL | EC50 | 0.4 nmol/L | 13.4 nmol/L | [1] |
EC50 (Half-maximal effective concentration) values were calculated relative to the maximum proliferative activity of 100 ng/mL recombinant human TPO (rhTPO).
In addition to stimulating proliferation, this compound has been shown to normalize cell cycle progression and prevent apoptosis in TPO-R-expressing cells.[1][2] It achieves this by up-regulating G1-phase–related proteins like p-RB, Cyclin D1, and CDK4/6, and by modulating the expression of apoptosis-related proteins, such as increasing BCL-XL and decreasing BAK.[1]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the in vitro activity of this compound.
Cell Proliferation Assay
This assay determines the potency of this compound in stimulating the proliferation of cells dependent on c-Mpl signaling.
Methodology:
-
Cell Culture: Murine 32D cells stably transfected with the human TPO-R (32D-MPL cells) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and murine interleukin-3 (IL-3).[1]
-
IL-3 Deprivation: Prior to the assay, cells are washed to remove IL-3, which is necessary to make their proliferation dependent on TPO-R activation.
-
Cell Seeding: Washed cells are seeded into 96-well microplates at an appropriate density.
-
Compound Treatment: Cells are treated with a serial dilution of this compound, eltrombopag (as a comparator), or rhTPO (as a positive control) for a defined period (e.g., 72 hours). A vehicle control is also included.
-
Proliferation Measurement: Cell proliferation is quantified using a colorimetric or luminescent assay, such as the MTS assay or CellTiter-Glo® Luminescent Cell Viability Assay, which measures metabolic activity or ATP content, respectively.
-
Data Analysis: The results are normalized to the control wells, and the EC50 value is calculated by fitting the concentration-response data to a four-parameter logistic curve.
Megakaryocyte Differentiation Assay
This assay evaluates the ability of this compound to induce the differentiation of hematopoietic progenitor cells into mature megakaryocytes.
Methodology:
-
Cell Isolation: Human CD34+ hematopoietic progenitor cells are isolated from sources like umbilical cord blood or bone marrow using immunomagnetic bead separation.
-
Cell Culture: The isolated CD34+ cells are cultured in a semi-solid medium (e.g., MegaCult™-C) or liquid culture supplemented with cytokines that support megakaryocyte growth.[11]
-
Compound Treatment: The culture medium is supplemented with various concentrations of this compound or controls (e.g., rhTPO).
-
Incubation: The cells are cultured for an extended period (e.g., 10-14 days) to allow for differentiation.
-
Analysis of Differentiation: Megakaryocyte differentiation is assessed by analyzing the expression of specific surface markers, such as CD41a (GPIIb), CD61 (GPIIIa), and CD42b (GPIbα), using multi-color flow cytometry.[12] Morphological changes and polyploidization can also be assessed.
-
Data Quantification: The percentage of cells positive for megakaryocyte markers is quantified for each treatment condition.
Western Blot for Signaling Protein Phosphorylation
This technique is used to confirm the activation of downstream signaling pathways by detecting the phosphorylation of key proteins.
Methodology:
-
Cell Culture and Starvation: TPO-R-expressing cells (e.g., 32D-MPL) are cultured to a suitable confluency and then serum-starved for several hours to reduce basal signaling activity.
-
Compound Stimulation: Starved cells are stimulated with this compound or controls for various short time points (e.g., 0, 5, 15, 30, 60 minutes).[12]
-
Cell Lysis: Following stimulation, cells are immediately lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-STAT5, p-AKT, p-ERK). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. To ensure equal loading, the membrane is often stripped and re-probed with antibodies for the total forms of the same proteins.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
- 1. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Real-world experience of this compound in immune thrombocytopenia treatment: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A multicenter phase II study on the efficacy and safety of this compound in patients with severe aplastic anemia refractory to immunosuppressive therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of this compound in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emergencydrug.com [emergencydrug.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
- 12. haematologica.org [haematologica.org]
The Pharmacokinetic and Pharmacodynamic Profile of Hetrombopag in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hetrombopag (B607937) is a novel, orally active, small-molecule, non-peptide thrombopoietin receptor (TPOR) agonist developed for the treatment of thrombocytopenia.[1][2] It functions by binding to the transmembrane domain of the human TPO receptor (c-Mpl), inducing a conformational change that activates downstream signaling pathways, ultimately stimulating the proliferation and differentiation of megakaryocyte progenitor cells and increasing platelet production.[3][4] Preclinical studies have been instrumental in elucidating the pharmacological characteristics of this compound, demonstrating its potency and efficacy in various in vitro and in vivo models. This technical guide provides an in-depth summary of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing critical pathways and workflows.
Pharmacodynamics (PD)
The pharmacodynamic activity of this compound is centered on its ability to specifically and potently activate the TPO receptor, mimicking the effects of endogenous thrombopoietin.
In Vitro Potency
This compound has demonstrated potent stimulatory effects on the proliferation of human TPOR-expressing cells.[1][5] Comparative studies have shown that this compound is significantly more potent than Eltrombopag, another TPO receptor agonist.[1][6]
Table 1: In Vitro Potency (EC₅₀) of this compound and Eltrombopag
| Cell Line | This compound (nmol/L) | Eltrombopag (nmol/L) |
| 32D-MPL (murine cells transfected with human TPOR) | 0.4[5] | 13.4[5] |
| Human Cord Blood-derived CD34⁺ cells | 2.3[1] | 86.2[1] |
Mechanism of Action and Signaling Pathways
Upon binding to the TPO receptor, this compound activates intracellular signaling cascades crucial for megakaryopoiesis.[1][2][3] The primary pathways stimulated include:
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) : Specifically, the phosphorylation of STAT3 and STAT5.[1][5]
-
Phosphoinositide 3-kinase/Protein Kinase B (PI3K/AKT) [1][5]
This compound has also been shown to up-regulate G1-phase-related proteins such as p-RB, Cyclin D1, and CDK4/6, and to prevent apoptosis by modulating the expression of BCL-XL and BAK in TPOR-expressing cells.[1][2]
Signaling Pathway of this compound
Caption: this compound activates the TPO receptor, leading to downstream signaling.
Pharmacokinetics (PK)
Preclinical pharmacokinetic studies have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
In Vivo Pharmacokinetics in Mice
Pharmacokinetic parameters were determined in nude mice following a single oral administration of this compound.[1]
Table 2: Pharmacokinetic Parameters of this compound in Nude Mice (18 mg/kg, single oral dose)
| Parameter | Value |
| Tₘₐₓ (Time to maximum concentration) | 3 hours[1] |
| Cₘₐₓ (Maximum plasma concentration) | 687 ± 342 ng/mL[1] |
| Plasma Concentration at 24 hours | 4.5 ± 0.5 ng/mL[1] |
Absorption, Distribution, Metabolism, and Excretion (ADME)
While comprehensive preclinical ADME data is limited in publicly available literature, some key characteristics have been reported:
-
Distribution : In vitro data indicates that this compound is highly bound to human plasma proteins (>99%).[3]
-
Metabolism : The primary metabolic pathway for this compound involves the cleavage of the hydrazine (B178648) bond.[3]
-
Excretion : The predominant route of excretion is via the feces (62.5%).[3]
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol outlines the general steps for assessing the effect of this compound on the proliferation of TPOR-dependent cell lines.
Experimental Workflow for In Vitro Cell Proliferation Assay
Caption: Workflow for determining the in vitro potency of this compound.
Methodology:
-
Cell Culture : TPOR-expressing cells (e.g., 32D-MPL) are cultured in appropriate media supplemented with growth factors. Prior to the assay, cells are washed and resuspended in a growth factor-free medium.
-
Cell Seeding : Cells are seeded into 96-well plates at a predetermined density.
-
Compound Preparation : this compound is serially diluted to achieve a range of final concentrations.
-
Treatment : The diluted this compound is added to the wells containing the cells. Control wells receive vehicle only.
-
Incubation : Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment : Cell viability is assessed using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay according to the manufacturer's instructions.
-
Data Analysis : The absorbance or luminescence is measured using a plate reader. The data is then used to generate a dose-response curve, from which the EC₅₀ value is calculated.
In Vivo Hollow Fiber Assay
This assay is utilized to evaluate the in vivo efficacy of orally administered TPOR agonists, addressing the species specificity of these compounds.[1][5]
Experimental Workflow for In Vivo Hollow Fiber Assay
Caption: Workflow for the in vivo assessment of this compound's efficacy.
Methodology:
-
Hollow Fiber Preparation : Polyvinylidene fluoride (B91410) (PVDF) hollow fibers are filled with a suspension of TPOR-expressing cells (e.g., 32D-MPL) and sealed.
-
Implantation : The cell-containing hollow fibers are subcutaneously implanted into immunodeficient mice (e.g., nude mice).
-
Drug Administration : Mice are orally administered this compound at various doses or a vehicle control.
-
Sample Collection : At predetermined time points, blood samples are collected for pharmacokinetic analysis. The hollow fibers are retrieved from the mice.
-
Pharmacodynamic Analysis : The cells are recovered from the fibers. Cell viability is assessed using methods like the MTT assay. For signaling pathway analysis, cell lysates are prepared for Western blotting.[1]
-
Pharmacokinetic Analysis : Plasma concentrations of this compound are determined using a validated analytical method such as LC-MS/MS.[1]
Western Blot Analysis for Signaling Pathway Activation
This protocol describes the general procedure for detecting the phosphorylation of key signaling proteins following this compound treatment.
Methodology:
-
Cell Treatment and Lysis : TPOR-expressing cells are treated with this compound for various durations. Following treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting :
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-STAT5, anti-phospho-ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis : To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the respective proteins.
Preclinical Safety and Toxicology
Based on the conducted search of publicly available scientific literature, specific preclinical safety and toxicology data for this compound were not identified. Preclinical studies have indicated that this compound is produced by structural modifications to Eltrombopag to enhance potency and minimize toxicity.[6]
Conclusion
Preclinical studies have established this compound as a potent, orally bioavailable TPO receptor agonist.[1][6] In vitro and in vivo models have demonstrated its ability to stimulate TPOR-dependent signaling, leading to the proliferation and differentiation of megakaryocyte progenitors.[1][5] The pharmacokinetic profile in mice indicates good oral absorption.[1] These preclinical findings have provided a strong foundation for the clinical development of this compound as a therapeutic agent for patients with thrombocytopenia.[7] Further research into its detailed ADME properties and a comprehensive preclinical safety evaluation will continue to refine the understanding of this promising compound.
References
- 1. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mednexus.org [mednexus.org]
- 4. Safety, Pharmacokinetics and Pharmacodynamics of this compound Olamine, a Novel TPO-R Agonist, in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel and simple hollow-fiber assay for in vivo evaluation of nonpeptidyl thrombopoietin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of this compound in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A multicenter, randomized phase III trial of this compound: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
Hetrombopag's Interaction with the Thrombopoietin Receptor: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Hetrombopag (B607937), a novel, orally bioavailable, small-molecule thrombopoietin receptor (TPO-R) agonist, represents a significant advancement in the treatment of thrombocytopenia.[1] Developed as a structural modification of eltrombopag (B601689), it exhibits enhanced potency and a favorable safety profile.[2][3] This technical guide provides an in-depth analysis of this compound's binding affinity to the TPO-R, the resultant signaling cascades, and the experimental methodologies used to characterize these interactions.
Mechanism of Action: A Unique Binding Paradigm
Unlike the endogenous ligand, thrombopoietin (TPO), which binds to the extracellular domain of the TPO-R, this compound interacts with the transmembrane domain of the receptor.[4][5] This allosteric binding induces a conformational change in the TPO-R, leading to its dimerization and the subsequent activation of intracellular signaling pathways.[6] This distinct mechanism of action allows this compound to act additively with endogenous TPO, potentially enhancing its therapeutic effect.[6]
Binding Affinity and Potency
The half-maximal effective concentration (EC50) is a key parameter for quantifying the potency of a drug. It represents the concentration of a drug that induces a response halfway between the baseline and maximum response. Preclinical studies have demonstrated that this compound stimulates the proliferation of human TPO-R-expressing cells with low nanomolar EC50 values.[4][6]
| Cell Line | Agonist | EC50 (nmol/L) |
| 32D-MPL | This compound | 0.4[6] |
| Eltrombopag | 13.4[6] | |
| Human CB-derived CD34+ | This compound | 2.3 |
| Eltrombopag | 86.2 |
Table 1: Comparative EC50 values of this compound and Eltrombopag in stimulating the proliferation of TPO-R-expressing cells.
Downstream Signaling Pathways
Upon binding to the TPO-R, this compound activates a cascade of intracellular signaling pathways that are crucial for megakaryopoiesis and platelet production. The primary signaling pathways activated include:
-
JAK-STAT Pathway: The binding of this compound to the TPO-R induces the transphosphorylation and activation of Janus kinase 2 (JAK2) and Tyrosine kinase 2 (TYK2).[6] These activated kinases then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[6] Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and survival.[6]
-
PI3K/AKT Pathway: this compound also stimulates the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[6] This pathway plays a critical role in promoting cell survival and inhibiting apoptosis.[6]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade activated by this compound.[6] This pathway is involved in regulating cell proliferation and differentiation.[6]
Experimental Protocols
The characterization of this compound's binding affinity and mechanism of action relies on a suite of in vitro and in vivo experimental techniques.
Cell Proliferation Assay
This assay is fundamental to determining the functional potency (EC50) of TPO-R agonists.
Objective: To quantify the dose-dependent effect of this compound on the proliferation of TPO-R-expressing cells.
Materials:
-
32D-MPL cells (murine pro-B cell line stably transfected with human TPO-R)
-
RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and IL-3
-
This compound and Eltrombopag stock solutions
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well microplates
-
Luminometer
Procedure:
-
Cell Culture: Culture 32D-MPL cells in complete RPMI-1640 medium.
-
Cytokine Deprivation: Prior to the assay, wash the cells to remove IL-3 and resuspend them in a cytokine-free medium.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well.
-
Compound Addition: Add serial dilutions of this compound or eltrombopag to the wells. Include a vehicle control and a positive control (recombinant human TPO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Add CellTiter-Glo® reagent to each well and measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect the phosphorylation and activation of key proteins in the downstream signaling pathways.
Objective: To determine if this compound induces the phosphorylation of STAT, AKT, and ERK proteins in TPO-R-expressing cells.
Materials:
-
32D-MPL cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-STAT3, anti-STAT3, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Starve 32D-MPL cells of cytokines and then treat with various concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.
Conclusion
This compound is a potent, orally active TPO-R agonist that stimulates megakaryopoiesis and platelet production through a unique transmembrane binding mechanism. While a direct binding affinity (Kd) has not been reported, its high potency is evident from low nanomolar EC50 values in cell proliferation assays. This compound activates the canonical JAK-STAT, PI3K/AKT, and MAPK/ERK signaling pathways, mimicking the effects of endogenous TPO. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other novel TPO-R agonists. This in-depth understanding is crucial for the rational design and development of future therapies for thrombocytopenic disorders.
References
- 1. A multicenter, randomized phase III trial of this compound: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of this compound in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Thrombopoietin-receptor agonists for adult patients with immune thrombocytopenia: a narrative review and an approach for managing patients fasting intermittently [frontiersin.org]
- 5. Clinical Research Progress of this compound in Thrombocytopenia [journal11.magtechjournal.com]
- 6. mednexus.org [mednexus.org]
Preclinical Safety and Toxicology Profile of Hetrombopag: A Technical Guide
Disclaimer: This document summarizes the publicly available preclinical safety and toxicology information for Hetrombopag (B607937). Comprehensive, detailed study reports are typically proprietary and held by the manufacturer and regulatory agencies. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a complete disclosure of all preclinical data.
Introduction
This compound is a novel, orally bioavailable, small-molecule thrombopoietin receptor (TPO-R) agonist developed for the treatment of thrombocytopenia.[1][2] It functions by binding to the transmembrane domain of the TPO-R, initiating downstream signaling cascades that stimulate the proliferation and differentiation of megakaryocyte progenitor cells, ultimately leading to increased platelet production.[3] Preclinical studies have indicated that this compound has a similar mechanism of action to eltrombopag (B601689) but exhibits superior pharmacological potency in in-vivo models.[1] This technical guide provides a comprehensive overview of the available preclinical safety and toxicology profile of this compound.
Mechanism of Action and Signaling Pathway
This compound acts as a TPO-R agonist, mimicking the effects of endogenous thrombopoietin. Upon binding to the TPO-R on the surface of hematopoietic stem cells and megakaryocyte progenitors, this compound induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The primary pathways involved include:
-
JAK-STAT Pathway: Activation of Janus kinase 2 (JAK2) leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. Activated STATs translocate to the nucleus and regulate the transcription of genes involved in cell proliferation and differentiation.
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase pathway also plays a role in cell proliferation and differentiation.
Non-Clinical Toxicology
A comprehensive preclinical toxicology program is essential to characterize the safety profile of a new drug candidate before human administration. The following sections summarize the available information on the non-clinical toxicology of this compound. Where specific data for this compound is not publicly available, the typical experimental design for that type of study is described.
Single-Dose Toxicity
Single-dose toxicity studies are designed to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity after a single administration.
Experimental Protocol (Typical): Groups of rodents (e.g., rats and mice) are administered a single dose of the test substance via the intended clinical route (oral for this compound) at escalating dose levels. Animals are observed for a period, typically 14 days, for clinical signs of toxicity and mortality. At the end of the observation period, a full necropsy is performed.
Available Data: Specific single-dose toxicity data for this compound, such as LD50 values, are not publicly available.
Repeated-Dose Toxicity
Repeated-dose toxicity studies are conducted to evaluate the toxicological effects of a drug following prolonged administration.
Experimental Protocol (Typical): The drug is administered daily to at least two mammalian species (one rodent and one non-rodent, e.g., rat and dog or monkey) for a duration that is equal to or longer than the proposed duration of clinical use. Key parameters evaluated include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of tissues. The No-Observed-Adverse-Effect Level (NOAEL) is determined from these studies.
Available Data: While detailed study reports are not public, some information suggests that repeated-dose toxicity studies have been conducted. A comprehensive summary of findings, including NOAELs in a second species, is not available in the public domain.
| Study Type | Species | Dose Levels | Duration | Key Findings | NOAEL |
| Repeated-Dose Toxicity | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Repeated-Dose Toxicity | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The "core battery" of safety pharmacology studies assesses the cardiovascular, respiratory, and central nervous systems.
Experimental Protocol (Typical):
-
Cardiovascular: Effects on blood pressure, heart rate, and electrocardiogram (ECG) are typically evaluated in conscious, telemetered animals (e.g., dogs or monkeys). In vitro hERG assays are also conducted to assess the potential for QT interval prolongation.
-
Respiratory: Respiratory rate and tidal volume are assessed in conscious animals.
-
Central Nervous System (CNS): A functional observational battery (FOB) or Irwin test is used to assess behavioral and neurological changes in rodents.
Available Data: Specific results from the core battery of safety pharmacology studies for this compound have not been publicly disclosed.
Genotoxicity
Genotoxicity assays are performed to identify substances that can induce genetic damage. A standard battery of tests is typically required.
Experimental Protocol (Typical):
-
Ames Test (Bacterial Reverse Mutation Assay): Detects gene mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
In Vitro Chromosomal Aberration Assay or In Vitro Micronucleus Test: Assesses chromosomal damage in mammalian cells.
-
In Vivo Genotoxicity Test (e.g., Micronucleus Assay in Rodent Hematopoietic Cells): Evaluates chromosomal damage in a whole animal model.
Available Data: Specific results from genotoxicity studies for this compound are not publicly available.
| Assay Type | Test System | Metabolic Activation | Result |
| Ames Test | S. typhimurium, E. coli | With and without S9 | Data Not Available |
| In Vitro Micronucleus | Mammalian Cells | With and without S9 | Data Not Available |
| In Vivo Micronucleus | Rodent Bone Marrow | N/A | Data Not Available |
Carcinogenicity
Carcinogenicity studies are long-term studies designed to assess the tumorigenic potential of a drug.
Experimental Protocol (Typical): The drug is administered daily to rodents (typically rats and mice) for a major portion of their lifespan (e.g., 2 years). The incidence and types of tumors are compared between treated and control groups.
Available Data: One publication mentions that no carcinogenicity of this compound was observed in mice (data on file with the manufacturer).[4] Details of the study design and results in a second species are not publicly available.
| Study Type | Species | Dose Levels | Duration | Key Findings |
| Carcinogenicity | Mouse | Data Not Available | Data Not Available | No evidence of carcinogenicity reported[4] |
| Carcinogenicity | Rat | Data Not Available | Data Not Available | Data Not Available |
Reproductive and Developmental Toxicology
Reproductive and developmental toxicology studies are conducted to evaluate the potential effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal development.
Experimental Protocol (Typical):
-
Fertility and Early Embryonic Development: The drug is administered to male and female animals before and during mating to assess effects on fertility and early embryonic development.
-
Embryo-Fetal Development: The drug is administered to pregnant animals during the period of organogenesis to assess teratogenic potential.
-
Prenatal and Postnatal Development: The drug is administered to pregnant and lactating animals to evaluate effects on the developing offspring.
Available Data: A case report on the use of this compound in pregnancy mentions preclinical data from the drug's prescribing information.[5]
| Study Type | Species | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |
| Reproductive Toxicology | Female Mice | 200 | Decreased number of corpora lutea and implantation sites, lowered number of live fetuses, and increased post-implantation loss rates.[5] | 50[5] |
Preclinical Safety Assessment Workflow
The following diagram illustrates a typical workflow for the preclinical safety assessment of a new chemical entity like this compound.
Summary and Conclusion
Based on the publicly available data, this compound is a potent TPO-R agonist with a mechanism of action similar to other drugs in its class. Preclinical pharmacological studies in mice have demonstrated its in-vivo efficacy. The limited available toxicology data indicates a No-Observed-Adverse-Effect Level for reproductive toxicity in female mice of 50 mg/kg/day.[5] It has also been reported that carcinogenicity was not observed in a mouse study.[4]
However, a comprehensive preclinical safety and toxicology profile for this compound is not publicly available. Detailed information regarding single-dose toxicity, repeated-dose toxicity in a non-rodent species, the full safety pharmacology core battery, a complete genotoxicity panel, and full reproductive and developmental toxicology studies are not disclosed in the scientific literature or other public documents.
For a complete and detailed understanding of the preclinical safety and toxicology of this compound, it is necessary to consult the official investigator's brochure or regulatory submission documents, which are proprietary to the manufacturer, Jiangsu Hengrui Medicine Co., Ltd. This guide provides a framework for the types of studies and data that would be expected in such a comprehensive data package.
References
- 1. Thrombopoietin receptor agonist for treatment of immune thrombocytopenia in pregnancy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of this compound in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase I Study of this compound Olamine in Healthy Adult Volunteers [ctv.veeva.com]
- 4. Safety, Pharmacokinetics and Pharmacodynamics of this compound Olamine, a Novel TPO-R Agonist, in Healthy Individuals [pubmed.ncbi.nlm.nih.gov]
- 5. This compound treatment for immune thrombocytopenia in pregnancy refractory to corticosteroids and intravenous immunoglobulin: a case report - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Hetrombopag on Megakaryocyte Differentiation and Maturation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hetrombopag (B607937) is a novel, orally bioavailable, small-molecule thrombopoietin receptor (TPO-R) agonist developed for the treatment of thrombocytopenia.[1] As a nonpeptide TPO mimetic, it stimulates the proliferation and differentiation of megakaryocytes, the precursors to platelets, thereby increasing platelet counts.[1][2] This technical guide provides an in-depth analysis of the preclinical and clinical data on the effects of this compound on megakaryocyte differentiation and maturation, focusing on its mechanism of action, signaling pathways, and comparative efficacy.
Mechanism of Action
This compound, similar to other TPO-RAs like eltrombopag, binds to the transmembrane domain of the TPO receptor (c-Mpl) on hematopoietic stem cells and megakaryocyte progenitors.[1] This binding activates the receptor, initiating downstream signaling cascades that mimic the effects of endogenous thrombopoietin (TPO).[2][3] The activation of these pathways promotes the survival, proliferation, and differentiation of megakaryocytes, ultimately leading to increased platelet production.[2][4] Preclinical studies have suggested that this compound may have a superior pharmacological performance in vivo compared to eltrombopag.[1][5]
Effects on Megakaryocyte Proliferation and Differentiation
In vitro studies have demonstrated that this compound stimulates the proliferation of human hematopoietic progenitor cells (CD34+) and their differentiation into the megakaryocytic lineage.[2] This leads to an increase in the number of mature megakaryocytes capable of producing platelets.
Quantitative Analysis of In Vitro Proliferation
The following table summarizes the half-maximal effective concentration (EC50) values for this compound and Eltrombopag in stimulating the proliferation of different cell lines.
| Cell Line | Agonist | EC50 (nmol/L) |
| 32D-MPL | This compound | 0.4 |
| Eltrombopag | 13.4 | |
| Human CB-derived CD34+ | This compound | 2.3 |
| Eltrombopag | 86.2 |
Table 1: Comparative EC50 values of this compound and Eltrombopag on the proliferation of TPO-R expressing cells.[2]
Signaling Pathways Activated by this compound
The binding of this compound to the TPO-R activates several key intracellular signaling pathways that are crucial for megakaryopoiesis. These include the JAK/STAT, PI3K/AKT, and ERK pathways.[2][6]
-
JAK/STAT Pathway: Activation of Janus kinase (JAK) leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[6][7] This pathway is known to promote the differentiation, survival, and expansion of megakaryocytes.[7]
-
PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is involved in cell survival and anti-apoptotic processes.[6]
-
ERK Pathway: The Extracellular signal-regulated kinase (ERK) pathway also plays a role in proliferation and differentiation.[6]
This compound has been shown to stimulate these signaling pathways in a manner that supports full megakaryocyte differentiation and maturation.[2]
Experimental Protocols
In Vitro Proliferation Assays
1. 32D-MPL Cell Proliferation Assay:
-
Cell Line: Murine 32D cells stably transfected with human TPO-R (32D-MPL).
-
Culture Conditions: Cells are cultured in appropriate media supplemented with growth factors. For the assay, cells are cytokine-starved for a period.
-
Treatment: Cells are treated with varying concentrations of this compound or Eltrombopag.
-
Analysis: Cell proliferation is measured after a set incubation period (e.g., 72 hours) using a standard method like the CellTiter-Glo Luminescent Cell Viability Assay.[2] EC50 values are calculated from the dose-response curves.
2. Human CD34+ Progenitor Cell Proliferation Assay:
-
Cell Source: CD34+ hematopoietic stem cells are isolated from human cord blood.
-
Culture Conditions: Cells are cultured in a serum-free expansion medium containing cytokines to support megakaryopoiesis.
-
Treatment: Cells are treated with different concentrations of this compound or Eltrombopag.
-
Analysis: Cell proliferation is assessed after a specified culture duration (e.g., 13 days) by counting the number of viable cells.[7]
Western Blot Analysis of Signaling Pathways
-
Cell Treatment: 32D-MPL cells or primary megakaryocytes are treated with this compound, Eltrombopag, or rhTPO for a specific duration (e.g., 24 hours).[2]
-
Lysate Preparation: Whole-cell lysates are prepared using appropriate lysis buffers.
-
Immunoblotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and immunoblotted with primary antibodies against phosphorylated and total STAT, AKT, and ERK proteins.[2][7]
-
Detection: Horseradish peroxidase-conjugated secondary antibodies and enhanced chemiluminescence are used for detection.
Clinical Efficacy in Increasing Platelet Counts
Clinical trials in patients with immune thrombocytopenia (ITP) have demonstrated the efficacy of this compound in increasing platelet counts.
Phase III Clinical Trial Data
A phase III trial in ITP patients who had not responded to or had relapsed after previous treatment showed that this compound was superior to placebo in achieving a platelet response.[5][8][9]
| Treatment Group | Responder Rate (Platelet Count ≥ 50 × 10⁹/L) after 8 weeks |
| This compound (2.5 mg) | 58.9% |
| This compound (5 mg) | 64.3% |
| Placebo | 5.9% |
Table 2: Responder rates in a Phase III clinical trial of this compound in ITP patients.[5][8][9]
These results indicate that this compound effectively stimulates platelet production in a clinical setting, which is a direct consequence of its effects on megakaryocyte proliferation and maturation.
Conclusion
This compound is a potent TPO-R agonist that effectively stimulates megakaryocyte differentiation and maturation. Its mechanism of action involves the activation of key signaling pathways, including JAK/STAT, PI3K/AKT, and ERK, leading to increased proliferation of megakaryocyte progenitors and subsequent platelet production. Preclinical data highlight its higher potency compared to Eltrombopag in in vitro models. Clinical trials have confirmed its efficacy in raising platelet counts in patients with thrombocytopenia. This body of evidence supports this compound as a valuable therapeutic option for stimulating thrombopoiesis. Further research may continue to elucidate the nuanced effects of this compound on megakaryocyte biology and its long-term clinical outcomes.
References
- 1. Safety and efficacy of this compound in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application and investigation of thrombopoiesis-stimulating agents in the treatment of thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-world experience of this compound in immune thrombocytopenia treatment: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A multicenter, randomized phase III trial of this compound: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eltrombopag, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound Versus Placebo in the Treatment of Immune Thrombocytopenia | Docwire News [docwirenews.com]
Molecular Modeling of Hetrombopag and Thrombopoietin Receptor (TPO-R) Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hetrombopag is a second-generation, orally bioavailable, small-molecule thrombopoietin receptor (TPO-R) agonist developed for the treatment of thrombocytopenia.[1] Unlike the endogenous ligand TPO, which binds to the extracellular domain of its receptor, this compound interacts with the transmembrane domain of TPO-R, inducing a conformational change that triggers downstream signaling cascades.[2][3] This technical guide provides an in-depth overview of the molecular interactions between this compound and TPO-R, summarizing available quantitative data, detailing relevant experimental protocols for molecular modeling, and visualizing the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and hematology.
Introduction to this compound and TPO-R
Thrombocytopenia, a condition characterized by a low platelet count, can lead to an increased risk of bleeding. TPO-R, also known as c-Mpl, is a key regulator of megakaryopoiesis and platelet production.[3] Activation of TPO-R by its natural ligand, thrombopoietin (TPO), stimulates the proliferation and differentiation of megakaryocytes, the precursor cells of platelets.[2]
This compound is a non-peptide TPO-R agonist that mimics the action of endogenous TPO.[4] It has demonstrated superior platelet-raising effects compared to the first-generation TPO-R agonist, Eltrombopag.[5] Understanding the molecular basis of the this compound-TPO-R interaction is crucial for the rational design of more potent and specific therapeutics for thrombocytopenia.
Mechanism of Action
This compound binds to the transmembrane domain of the TPO-R.[2] This binding event is believed to induce or stabilize a specific dimeric conformation of the receptor, leading to the activation of intracellular signaling pathways. This allosteric activation mechanism is distinct from that of endogenous TPO, which binds to the extracellular domain.[3] The activation of TPO-R by this compound initiates a signaling cascade that ultimately promotes the survival, proliferation, and differentiation of megakaryocyte progenitors, leading to increased platelet production.
Quantitative Data: In Vitro Potency of this compound
| Cell Line | Assay | This compound EC50 (nmol/L) | Eltrombopag EC50 (nmol/L) | Reference |
| 32D-MPL | Proliferation | 0.4 | 13.4 | [3] |
| Human CB-derived CD34+ cells | Proliferation | 2.3 | 86.2 | [3] |
These data demonstrate that this compound is significantly more potent than Eltrombopag in stimulating the proliferation of TPO-R-expressing cells.
Experimental Protocols for Molecular Modeling
Detailed experimental protocols for the molecular modeling of the this compound-TPO-R interaction have not been extensively published. However, based on studies of the related molecule Eltrombopag and general practices in computational drug design, the following methodologies would be appropriate.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique can be used to identify key interacting residues and to understand the binding mode of this compound within the TPO-R transmembrane domain.
Protocol:
-
Receptor Preparation:
-
Obtain the 3D structure of the TPO-R transmembrane domain. As no experimental structure is available, a homology model would need to be generated using a template structure from a related receptor.
-
Prepare the receptor structure by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding pocket is typically defined based on known interacting residues from mutagenesis studies of similar agonists (e.g., His499 for Eltrombopag).[6]
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database like PubChem.[7]
-
Prepare the ligand by assigning bond orders, adding hydrogens, and generating a low-energy conformation.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina or Glide.
-
Define the search space (grid box) to encompass the putative binding site within the TPO-R transmembrane domain.
-
Perform the docking simulation to generate a series of possible binding poses for this compound.
-
-
Analysis of Results:
-
Rank the docking poses based on their predicted binding affinity (scoring function).
-
Visualize the top-ranked poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and TPO-R.
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, allowing for an assessment of the stability of the binding pose and the conformational changes in the receptor upon ligand binding.
Protocol:
-
System Setup:
-
Use the best-ranked docked complex of this compound and TPO-R from the molecular docking study as the starting structure.
-
Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.
-
Solvate the system with an explicit water model (e.g., TIP3P) and add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Employ a molecular mechanics force field such as AMBER or CHARMM to describe the atomic interactions.
-
Perform an initial energy minimization of the system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
-
-
Production Run:
-
Run the production MD simulation for a significant duration (e.g., hundreds of nanoseconds) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate various parameters, including:
-
Root Mean Square Deviation (RMSD) to assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Hydrogen bond analysis to monitor the persistence of key interactions.
-
Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) to estimate the binding affinity.
-
-
Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful experimental technique to validate the predictions from molecular modeling studies by identifying key amino acid residues involved in ligand binding and receptor activation.
Protocol:
-
Mutant Construction:
-
Identify putative key interacting residues from molecular docking and MD simulation results.
-
Generate mutant TPO-R constructs by replacing these residues with alanine (B10760859) or other amino acids using a site-directed mutagenesis kit.
-
-
Expression and Functional Assay:
-
Express the wild-type and mutant TPO-R constructs in a suitable cell line (e.g., Ba/F3 or 32D cells) that is dependent on TPO-R signaling for proliferation.
-
Perform cell proliferation assays in the presence of varying concentrations of this compound.
-
-
Data Analysis:
-
Determine the EC50 values for this compound for both wild-type and mutant receptors.
-
A significant increase in the EC50 value for a mutant receptor compared to the wild-type indicates that the mutated residue is important for this compound binding and/or receptor activation.
-
TPO-R Signaling Pathways Activated by this compound
Upon binding of this compound to the TPO-R, a cascade of intracellular signaling events is initiated. The primary pathways involved are the JAK-STAT, PI3K/AKT, and MAPK/ERK pathways.[2][3]
Caption: this compound-induced TPO-R signaling pathways.
Experimental Workflow for Molecular Modeling
A typical workflow for the computational investigation of the this compound-TPO-R interaction would involve a combination of homology modeling, molecular docking, and molecular dynamics simulations, followed by experimental validation.
Caption: A typical workflow for molecular modeling.
Conclusion
This compound is a potent TPO-R agonist with a distinct mechanism of action involving binding to the transmembrane domain of the receptor. While direct quantitative binding data remains to be fully elucidated, functional assays and comparative studies with Eltrombopag highlight its enhanced potency. The application of molecular modeling techniques, including docking and molecular dynamics simulations, in conjunction with experimental validation through site-directed mutagenesis, will be instrumental in further unraveling the precise molecular determinants of the this compound-TPO-R interaction. A deeper understanding of this interaction will facilitate the development of next-generation therapeutics for thrombocytopenia with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. mednexus.org [mednexus.org]
- 3. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thrombopoietin Receptor | TargetMol [targetmol.com]
- 5. A multicenter, randomized phase III trial of this compound: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thrombopoietin receptor activation: transmembrane helix dimerization, rotation, and allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of active thrombopoietin and identification of its key residues responsible for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Hetrombopag in the Regulation of Hematopoiesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hetrombopag (B607937) is an orally bioavailable, small-molecule thrombopoietin receptor (TPO-R) agonist designed to stimulate platelet production. It functions by binding to and activating the c-Mpl receptor, thereby mimicking the effects of endogenous thrombopoietin (TPO). This activation triggers a cascade of intracellular signaling pathways, primarily the JAK-STAT, MAPK-ERK, and PI3K-AKT pathways, which collectively promote the proliferation and differentiation of hematopoietic stem and progenitor cells (HSPCs), particularly those of the megakaryocytic lineage. This leads to an increase in megakaryocyte maturation and subsequent platelet production. Preclinical and clinical studies have demonstrated the efficacy of this compound in treating thrombocytopenia associated with conditions such as immune thrombocytopenia (ITP) and aplastic anemia. This technical guide provides an in-depth overview of this compound's mechanism of action, its role in regulating hematopoiesis, and the experimental methodologies used to characterize its function.
Introduction
Thrombocytopenia, a condition characterized by a low platelet count, poses a significant risk of bleeding and can be a life-threatening complication of various diseases and treatments. The primary regulator of platelet production is TPO, which exerts its effects by binding to the c-Mpl receptor on the surface of HSPCs and megakaryocytes.[1] this compound is a non-peptide TPO-R agonist that has been developed to address the unmet medical need for effective and orally administered therapies for thrombocytopenia.[2] This guide will delve into the core mechanisms of this compound's action, from receptor activation to downstream signaling and the ultimate impact on hematopoiesis.
Mechanism of Action: TPO-R Activation and Downstream Signaling
This compound's primary mechanism of action involves the activation of the TPO-R (c-Mpl), a member of the cytokine receptor superfamily.[3] Unlike endogenous TPO, which binds to the extracellular domain of the receptor, this compound, as a small molecule agonist, is thought to interact with the transmembrane domain of c-Mpl. This interaction induces a conformational change in the receptor, leading to its dimerization and the activation of associated Janus kinases (JAKs), primarily JAK2.[4][5]
The activation of JAK2 initiates a phosphorylation cascade, leading to the recruitment and phosphorylation of Signal Transducers and Activators of Transcription (STATs), predominantly STAT3 and STAT5.[3][4] Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and survival.[4]
In addition to the JAK-STAT pathway, this compound also activates other crucial signaling cascades:
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key downstream effector of TPO-R activation.[3][6] Activation of this pathway is essential for megakaryocyte differentiation and maturation.[6]
-
PI3K/AKT Pathway: The Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (AKT) pathway plays a critical role in promoting cell survival and proliferation.[3] this compound has been shown to induce the phosphorylation of AKT, contributing to its hematopoietic effects.[4]
These signaling pathways collectively orchestrate the cellular responses to this compound, leading to enhanced hematopoiesis.
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Quantitative Data on Hematopoietic Regulation
This compound has demonstrated potent activity in both preclinical and clinical settings. The following tables summarize key quantitative data.
Table 1: Preclinical Activity of this compound
| Cell Line | Assay | This compound EC₅₀ (nmol/L) | Eltrombopag EC₅₀ (nmol/L) | Reference |
| 32D-MPL | Proliferation | 0.4 | 13.4 | [7] |
| Human CD34⁺ Cells | Proliferation | 2.3 | 86.2 | [3] |
Table 2: Clinical Efficacy of this compound in Immune Thrombocytopenia (ITP)
| Study Phase | Dosage | Primary Endpoint | Response Rate | Placebo Response Rate | Reference |
| Phase 1 (NCT02614846) | 5 mg once daily | Platelet count ≥50x10⁹/L at week 6 | 59.5% | N/A | [8] |
| Phase 3 (NCT03222843) | 2.5 mg once daily | Platelet count ≥50x10⁹/L at week 8 | 58.9% | 5.9% | [2][9] |
| Phase 3 (NCT03222843) | 5 mg once daily | Platelet count ≥50x10⁹/L at week 8 | 64.3% | 5.9% | [2][9] |
Experimental Protocols
The characterization of this compound's role in hematopoiesis has relied on a variety of in vitro and in vivo experimental models. This section provides detailed methodologies for key experiments.
In Vitro Megakaryocyte Differentiation from CD34⁺ Cells
This protocol describes the differentiation of megakaryocytes from human umbilical cord blood-derived CD34⁺ hematopoietic stem and progenitor cells.[10][11]
Materials:
-
Human umbilical cord blood (UCB)
-
Ficoll-Paque PLUS
-
CD34 MicroBead Kit
-
Serum-free expansion medium (e.g., StemSpan™ SFEM II)
-
Recombinant human thrombopoietin (rhTPO)
-
Recombinant human stem cell factor (rhSCF)
-
This compound
-
Low-attachment culture plates
-
Antibodies for flow cytometry (e.g., anti-CD41, anti-CD42b)
Procedure:
-
Isolation of Mononuclear Cells (MNCs): Isolate MNCs from UCB by density gradient centrifugation using Ficoll-Paque PLUS.
-
CD34⁺ Cell Enrichment: Enrich for CD34⁺ cells from the MNC fraction using a magnetic-activated cell sorting (MACS) system with the CD34 MicroBead Kit according to the manufacturer's instructions.
-
Cell Culture and Differentiation:
-
Resuspend the purified CD34⁺ cells in serum-free expansion medium supplemented with rhSCF (e.g., 50 ng/mL) and rhTPO (e.g., 50 ng/mL) or varying concentrations of this compound.
-
Seed the cells in low-attachment culture plates at a density of 1 x 10⁵ cells/mL.
-
Incubate at 37°C in a 5% CO₂ humidified incubator for 10-14 days.
-
-
Analysis of Megakaryocyte Differentiation:
-
At various time points, harvest cells and stain with fluorescently labeled antibodies against megakaryocyte-specific markers such as CD41 and CD42b.
-
Analyze the percentage of differentiated megakaryocytes using flow cytometry.
-
Assess megakaryocyte morphology and ploidy by microscopy and DNA staining (e.g., propidium (B1200493) iodide), respectively.
-
-
Proplatelet Formation Assay:
-
At the end of the culture period, observe the formation of proplatelets, which are cytoplasmic extensions from mature megakaryocytes, using phase-contrast microscopy.
-
Quantify the percentage of proplatelet-forming cells.
-
Western Blot Analysis of JAK-STAT Pathway Phosphorylation
This protocol outlines the procedure for detecting the phosphorylation of key proteins in the JAK-STAT pathway in response to this compound treatment.[3][12]
Materials:
-
TPOR-expressing cell line (e.g., 32D-MPL)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JAK2, anti-JAK2, anti-phospho-STAT5, anti-STAT5)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture 32D-MPL cells to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes). Include an untreated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of JAK2 and STAT5 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
In Vivo Hollow Fiber Assay
This assay is used to evaluate the in vivo activity of this compound on the proliferation of TPOR-dependent cells.[6][13][14]
Materials:
-
TPOR-expressing cell line (e.g., 32D-MPL)
-
Hollow fibers (e.g., polyvinylidene fluoride)
-
Immunodeficient mice (e.g., nude mice)
-
This compound formulation for oral administration
-
Cell viability assay reagent (e.g., MTT)
Procedure:
-
Hollow Fiber Preparation:
-
Culture 32D-MPL cells and resuspend them at a known concentration in culture medium.
-
Fill the hollow fibers with the cell suspension and seal the ends.
-
-
Implantation of Hollow Fibers:
-
Surgically implant the cell-filled hollow fibers subcutaneously or intraperitoneally into immunodeficient mice.
-
-
Drug Administration:
-
Administer this compound or a vehicle control to the mice orally at the desired dosage and schedule.
-
-
Fiber Retrieval and Cell Viability Assessment:
-
After the treatment period, retrieve the hollow fibers from the mice.
-
Recover the cells from the fibers.
-
Assess cell viability using a suitable assay, such as the MTT assay, to determine the effect of this compound on cell proliferation.
-
Experimental Workflow Diagram
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A multicenter, randomized phase III trial of this compound: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of this compound in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A multicenter, randomized phase III trial of this compound: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. The hollow fibre assay as a model for in vivo pharmacodynamics of fluoropyrimidines in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hetrombopag In Vitro Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hetrombopag (B607937) is a novel, orally active, small-molecule thrombopoietin receptor (TPO-R) agonist.[1][2] It stimulates the proliferation and differentiation of megakaryocytes, the precursor cells to platelets, by activating the TPO receptor (c-Mpl).[3] This activation triggers downstream signaling pathways, leading to increased platelet production.[1][2][4] These application notes provide a detailed protocol for an in vitro cell proliferation assay to evaluate the efficacy of this compound. The primary method described is the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[5][6]
Mechanism of Action and Signaling Pathways
Upon binding to the TPO receptor, this compound activates several key intracellular signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK-STAT), phosphatidylinositol 3-kinase (PI3K/AKT), and mitogen-activated protein kinase (MAPK/ERK) pathways.[1][4][7][8][9] This cascade of events promotes the proliferation and differentiation of hematopoietic stem cells and megakaryocyte progenitors.[1][2]
Signaling Pathway Activated by this compound
Caption: this compound activates the TPO receptor, initiating downstream signaling pathways.
Quantitative Data Summary
The following table summarizes the reported half-maximal effective concentration (EC50) values for this compound in inducing the proliferation of various cell lines. These values can serve as a reference for designing dose-response experiments.
| Cell Line | This compound EC50 (nmol/L) | Eltrombopag EC50 (nmol/L) | Reference |
| 32D-MPL | 0.4 | 13.4 | [1] |
| Human CB-derived CD34+ | 2.3 | 86.2 | [1] |
Experimental Protocol: MTT Cell Proliferation Assay
This protocol details the steps for assessing the effect of this compound on the proliferation of TPO receptor-expressing cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
TPO receptor-expressing cell line (e.g., 32D-MPL, UT-7/TPO)
-
TPO receptor-negative cell line (e.g., 32D-Vector as a negative control)[1]
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Experimental Workflow
References
- 1. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of this compound in the treatment of chemotherapy-related thrombocytopenia in solid tumors: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Establishing Animal Models for Hetrombopag Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for establishing and utilizing animal models to evaluate the efficacy of Hetrombopag, a novel oral, small-molecule thrombopoietin receptor (TPO-R) agonist. This compound stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[1][2]
Mechanism of Action of this compound
This compound is a non-peptide TPO-R agonist that binds to and activates the TPO receptor (c-Mpl) on the surface of hematopoietic stem cells and megakaryocyte precursors.[3][4] This activation mimics the effects of endogenous thrombopoietin (TPO), initiating downstream signaling cascades that are crucial for megakaryopoiesis and platelet formation. The primary signaling pathways activated by this compound include:
-
JAK-STAT Pathway: Upon binding to the TPO-R, this compound induces receptor dimerization, leading to the activation of Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[3][5][6] These activated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation and differentiation.[7]
-
MAPK-ERK Pathway: this compound also stimulates the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[3] This pathway plays a complex role in megakaryocyte maturation and platelet production.[8][9]
-
PI3K-AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling cascade is another key pathway activated by this compound.[3][10] This pathway is essential for promoting cell survival and inhibiting apoptosis.
These signaling events collectively lead to increased megakaryocyte proliferation and maturation, ultimately resulting in a higher circulating platelet count.[10]
Animal Models of Thrombocytopenia
The selection of an appropriate animal model is critical for evaluating the efficacy of this compound. Both immune-mediated and non-immune-mediated thrombocytopenia models are commonly used.
Immune-Mediated Thrombocytopenia (ITP) Model
This model mimics the pathophysiology of human ITP, where autoantibodies lead to platelet destruction.[1]
Protocol: Anti-CD41 Antibody-Induced ITP in Mice
This is a passive ITP model that induces rapid and transient thrombocytopenia.[1][8]
-
Materials:
-
BALB/c or C57BL/6 mice (6-8 weeks old)
-
Anti-mouse CD41 monoclonal antibody (e.g., clone MWReg30)
-
Sterile phosphate-buffered saline (PBS)
-
EDTA-coated microtainer tubes for blood collection
-
-
Procedure:
-
Antibody Preparation: Dilute the anti-CD41 antibody in sterile PBS. A typical dose is 1-2 µg per mouse.[8]
-
Induction of Thrombocytopenia: Administer the diluted antibody to mice via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Monitoring: Collect peripheral blood samples at baseline (before antibody injection) and at various time points post-injection (e.g., 2, 6, 24, 48, and 72 hours) to monitor platelet counts.
-
Chemotherapy-Induced Thrombocytopenia (CIT) Model
This model is relevant for studying the myelosuppressive effects of chemotherapy and the ability of this compound to accelerate platelet recovery.[10][11]
Protocol: Carboplatin-Induced Thrombocytopenia in Mice
-
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Carboplatin
-
Sterile saline (0.9% NaCl)
-
EDTA-coated microtainer tubes for blood collection
-
-
Procedure:
-
Thrombocytopenia Induction: Administer a single intraperitoneal (i.p.) injection of carboplatin. Doses can range from 100 to 125 mg/kg.[10]
-
Monitoring: Platelet counts typically begin to fall around day 4, reach a nadir between days 7 and 10, and recover by day 21. Monitor platelet counts every 2-3 days to track the course of thrombocytopenia.
-
This compound Efficacy Evaluation in Animal Models
Administration of this compound
This compound is orally bioavailable.[1]
-
Dosing: Preclinical studies in nude mice have used oral doses of this compound, with efficacy observed at doses of 6 mg/kg or greater.[6] For comparison, other TPO-R agonists like eltrombopag (B601689) have been administered to mice at doses around 50 mg/kg/day, while romiplostim has been given subcutaneously at doses ranging from 10 to 1,000 µg/kg.[11][12] Dose-ranging studies are recommended to determine the optimal dose for the specific animal model and experimental design.
-
Formulation: this compound can be formulated in a suitable vehicle for oral gavage, such as 0.5% carboxymethylcellulose.
-
Frequency: A once-daily dosing regimen has been used in preclinical studies.[6]
Efficacy Endpoints and Assays
1. Complete Blood Count (CBC)
-
Purpose: To monitor peripheral platelet counts, as well as red and white blood cell parameters.
-
Protocol: Mouse Peripheral Blood Collection and CBC Analysis
-
Blood Collection: Collect 50-100 µL of blood from the submandibular or saphenous vein into an EDTA-coated microtainer tube.[13][14]
-
Analysis: Analyze the sample using an automated hematology analyzer calibrated for mouse blood.[13] Samples should be run within one hour of collection or refrigerated for up to 8 hours.[13]
-
2. Bone Marrow Analysis
-
Purpose: To assess the effect of this compound on megakaryopoiesis.
-
Protocol: Mouse Bone Marrow Aspiration and Analysis
-
Aspiration: Euthanize the mouse and dissect the femur and tibia. Flush the bone marrow with PBS containing 5 mM EDTA and 1% fetal calf serum using a 21-26G needle.[3][15]
-
Cell Preparation: Create a single-cell suspension. Lyse red blood cells using an ammonium (B1175870) chloride solution.[15]
-
Cell Counting: Count the nucleated cells using a hemocytometer.
-
Cytology: Prepare bone marrow smears on glass slides, stain with Wright-Giemsa, and perform a differential cell count to assess megakaryocyte number and morphology.
-
3. Flow Cytometry for Megakaryocytes and Platelets
-
Purpose: To quantify megakaryocyte and platelet populations.
-
Protocol: Flow Cytometric Analysis
-
Staining: Stain bone marrow cells or peripheral blood with fluorescently-labeled antibodies against specific markers. Common markers for mouse megakaryocytes and platelets include CD41 and CD42b.[16][17]
-
Analysis: Acquire and analyze the samples on a flow cytometer. Megakaryocytes can be identified as large, CD41+ cells, while platelets are small, CD41+ events.[16] Ploidy analysis of megakaryocytes can also be performed.[16]
-
Quantitative Data Summary
The following tables summarize representative data from preclinical studies of TPO-R agonists.
Table 1: Efficacy of this compound in an in vivo Hollow Fiber Model [6]
| Treatment Group | Dose (mg/kg/day, p.o.) | Duration (days) | Fold Change in Cell Number (Day 3 vs. Vehicle) |
| Vehicle | - | 3 | 1.0 |
| This compound | 6 | 3 | > 5.0 (p < 0.01) |
| This compound | 18 | 3 | > 10.0 (p < 0.01) |
| Eltrombopag | 18 | 3 | ~ 4.0 (p < 0.01) |
Table 2: Efficacy of Romiplostim in a Mouse Model of Chemotherapy-Induced Thrombocytopenia [7][11][18]
| Treatment Group | Dose (µg/kg, s.c.) | Administration Schedule | Platelet Count Nadir (x10⁹/L) | Time to Platelet Recovery (days) |
| CRT Alone | - | - | ~100 | ~14 |
| Romiplostim | 100 | Day 0 post-CRT | ~200 | ~10 |
| Romiplostim | 300 | Day 0 post-CRT | ~350 | ~9 |
| Romiplostim | 1000 | Day 0 post-CRT | ~500 | ~8 |
| CRT: Chemo-radiation therapy |
Table 3: Efficacy of Eltrombopag in a Humanized Mouse Model [12]
| Treatment Group | Dose (mg/kg/day, p.o.) | Duration (days) | Increase in Human CD41+ Cells (Megakaryocytes) |
| Vehicle Control | - | 28 | Baseline |
| Eltrombopag | 50 | 28 | 1.8-fold increase |
These protocols and data provide a framework for designing and executing robust preclinical efficacy studies for this compound. Careful selection of animal models, appropriate dosing regimens, and comprehensive endpoint analysis are essential for accurately evaluating the therapeutic potential of this novel TPO-R agonist.
References
- 1. Mouse Models for Immune-Mediated Platelet Destruction or Immune Thrombocytopenia (ITP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: Femoral Bone Marrow Aspiration in Live Mice [jove.com]
- 3. Femoral Bone Marrow Aspiration in Live Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Romiplostim Mechanism of Action and Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The efficacy and safety of romiplostim in adult patients with chronic immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. jbums.org [jbums.org]
- 11. Romiplostim promotes platelet recovery in a mouse model of multicycle chemotherapy-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. content.ilabsolutions.com [content.ilabsolutions.com]
- 14. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
- 15. stemcell.com [stemcell.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantifying Hetrombopag-Induced STAT Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hetrombopag is a novel, orally active, small-molecule thrombopoietin receptor (TPOR, also known as MPL) agonist.[1] By binding to and activating the TPOR, this compound mimics the effects of endogenous thrombopoietin (TPO), stimulating the proliferation and differentiation of megakaryocytes and ultimately leading to increased platelet production.[1] A critical step in the intracellular signaling cascade initiated by TPOR activation is the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[1][2][3][4] The Janus kinase (JAK) family of tyrosine kinases, associated with the intracellular domain of the TPOR, are activated upon receptor dimerization, leading to the phosphorylation of specific tyrosine residues on STAT3 and STAT5. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and survival.
Quantifying the extent of this compound-induced STAT phosphorylation is crucial for understanding its mechanism of action, determining its potency, and assessing its pharmacodynamic effects in preclinical and clinical studies. These application notes provide detailed protocols for two robust methods for the quantitative analysis of STAT3 and STAT5 phosphorylation: Phospho-Flow Cytometry and Phos-tag™ SDS-PAGE followed by Western Blotting .
Data Presentation
The following tables summarize representative quantitative data on this compound-induced phosphorylation of STAT3 and STAT5 in a TPOR-expressing cell line. This data is illustrative and intended to demonstrate the expected dose-dependent and time-course effects of this compound. Actual results may vary depending on the experimental conditions and cell type used.
Table 1: Dose-Dependent Phosphorylation of STAT3 and STAT5 in 32D-MPL Cells Treated with this compound for 30 minutes.
| This compound Concentration (nM) | p-STAT3 (Normalized Intensity) | p-STAT5 (Normalized Intensity) |
| 0 (Vehicle) | 1.0 | 1.0 |
| 0.1 | 1.8 | 1.5 |
| 1 | 4.5 | 3.8 |
| 10 | 8.2 | 7.5 |
| 100 | 9.5 | 8.9 |
| 1000 | 9.8 | 9.1 |
Data is illustrative and based on densitometric analysis of Western blots. Values are normalized to the vehicle control.
Table 2: Time-Course of STAT3 and STAT5 Phosphorylation in 32D-MPL Cells Treated with 100 nM this compound.
| Time (minutes) | p-STAT3 (Normalized Intensity) | p-STAT5 (Normalized Intensity) |
| 0 | 1.0 | 1.0 |
| 5 | 3.5 | 3.1 |
| 15 | 7.8 | 7.2 |
| 30 | 9.5 | 8.9 |
| 60 | 8.1 | 7.6 |
| 120 | 4.2 | 3.9 |
Data is illustrative and based on densitometric analysis of Western blots. Values are normalized to the 0-minute time point.
Signaling Pathway and Experimental Workflows
Caption: this compound signaling pathway leading to STAT3/5 phosphorylation.
Caption: Experimental workflows for quantifying STAT phosphorylation.
Experimental Protocols
Protocol 1: Quantification of STAT3/STAT5 Phosphorylation by Phospho-Flow Cytometry
This protocol allows for the rapid, high-throughput quantification of STAT phosphorylation at the single-cell level.
Materials:
-
TPOR-expressing cells (e.g., 32D-MPL, UT-7/TPO)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol)
-
Wash Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies specific for phosphorylated STAT3 (pY705) and phosphorylated STAT5 (pY694)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Culture and Starvation:
-
Culture TPOR-expressing cells to the desired density.
-
Prior to stimulation, starve the cells of cytokines for 4-6 hours in a serum-free or low-serum medium to reduce basal STAT phosphorylation.
-
-
This compound Stimulation:
-
Resuspend the starved cells at a concentration of 1 x 10^6 cells/mL in pre-warmed serum-free medium.
-
Add this compound at various concentrations (for dose-response) or at a fixed concentration for different time points (for time-course). Include a vehicle-only control.
-
Incubate at 37°C for the desired time (e.g., 15-30 minutes for optimal phosphorylation).
-
-
Fixation:
-
Immediately stop the stimulation by adding an equal volume of Fixation Buffer.
-
Incubate for 10-15 minutes at room temperature.
-
Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant.
-
-
Permeabilization:
-
Gently resuspend the cell pellet in 100 µL of PBS.
-
While vortexing gently, add 1 mL of ice-cold 90% methanol.
-
Incubate on ice for 30 minutes.
-
Wash the cells twice with 2 mL of Wash Buffer.
-
-
Antibody Staining:
-
Resuspend the cell pellet in 100 µL of Wash Buffer.
-
Add the fluorochrome-conjugated anti-phospho-STAT3 and anti-phospho-STAT5 antibodies at the manufacturer's recommended concentration.
-
In a separate tube, add the corresponding isotype control antibodies.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with 2 mL of Wash Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 500 µL of Wash Buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software. Gate on the cell population of interest and quantify the Median Fluorescence Intensity (MFI) for the phospho-STAT3 and phospho-STAT5 channels.
-
Protocol 2: Quantification of STAT3/STAT5 Phosphorylation by Phos-tag™ SDS-PAGE and Western Blotting
This method allows for the separation of phosphorylated and non-phosphorylated forms of STAT proteins, providing a clear visualization of the phosphorylation shift.
Materials:
-
TPOR-expressing cells (e.g., 32D-MPL)
-
Complete cell culture medium
-
This compound
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Phos-tag™ Acrylamide (B121943) and MnCl₂ or ZnCl₂ solution
-
SDS-PAGE reagents
-
Western blotting equipment and reagents (PVDF membrane, transfer buffer, blocking buffer, etc.)
-
Primary antibodies against total STAT3 and total STAT5
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system and densitometry software
Procedure:
-
Cell Culture and Treatment:
-
Culture and starve the cells as described in Protocol 1, step 1.
-
Treat the cells with this compound as described in Protocol 1, step 2.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the cells on ice and wash once with ice-cold PBS.
-
Lyse the cells in Lysis Buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA Protein Assay Kit.
-
-
Phos-tag™ SDS-PAGE:
-
Prepare polyacrylamide gels containing Phos-tag™ acrylamide and the appropriate divalent metal ion (Mn²⁺ or Zn²⁺) according to the manufacturer's instructions. The percentage of acrylamide and the concentration of Phos-tag™ may need to be optimized for STAT proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto the gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom. The phosphorylated proteins will migrate slower than their non-phosphorylated counterparts.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Before proceeding with immunodetection, wash the membrane with transfer buffer containing EDTA to remove the metal ions from the Phos-tag™, which can interfere with antibody binding.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total STAT3 or total STAT5 overnight at 4°C. These antibodies will detect both the phosphorylated (shifted band) and non-phosphorylated forms.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Add the chemiluminescent substrate and capture the image using an imaging system.
-
Perform densitometric analysis on the bands corresponding to phosphorylated and non-phosphorylated STAT proteins using image analysis software.
-
Calculate the ratio of phosphorylated STAT to total STAT for each sample.
-
References
- 1. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of a novel, small non-peptidyl molecule butyzamide on human thrombopoietin receptor and megakaryopoiesis | Haematologica [haematologica.org]
- 3. Thrombopoietin (TPO) induces tyrosine phosphorylation and activation of STAT5 and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thrombopoietin induces tyrosine phosphorylation of Stat3 and Stat5 in human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Hetrombopag in Immune Thrombocytopenia (ITP) Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immune Thrombocytopenia (ITP) is an autoimmune disorder characterized by a low platelet count, leading to an increased risk of bleeding. Hetrombopag (B607937) is an orally administered, small-molecule thrombopoietin receptor (TPO-R) agonist that has emerged as a significant therapeutic agent in the management of ITP.[1][2] It stimulates the proliferation and differentiation of megakaryocytes, the precursors to platelets, thereby increasing platelet production.[3][4] This document provides detailed application notes and protocols for the use of this compound in ITP research, summarizing key quantitative data and outlining methodologies for relevant experiments.
Mechanism of Action
This compound functions by binding to the transmembrane domain of the TPO-R (also known as c-Mpl), mimicking the effects of endogenous thrombopoietin (TPO).[3][5] This binding event induces a conformational change in the receptor, leading to its dimerization and the activation of downstream signaling cascades. The primary pathways activated include:
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: Activation of JAK2 leads to the phosphorylation and activation of STAT3 and STAT5, which then translocate to the nucleus to regulate the transcription of genes involved in megakaryocyte proliferation and differentiation.[3][6]
-
Phosphoinositide 3-kinase/Protein Kinase B (PI3K/AKT) Pathway: This pathway is crucial for promoting cell survival and proliferation.[3][4]
-
Extracellular signal-regulated Kinase (ERK) Pathway: Activation of the ERK1/2 pathway also contributes to cell proliferation and differentiation.[3][4]
Preclinical studies have demonstrated that this compound can stimulate these pathways in a dose-dependent manner.[5]
Signaling Pathway Diagram
References
- 1. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of this compound in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-world experience of this compound in immune thrombocytopenia treatment: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mednexus.org [mednexus.org]
- 6. A multicenter, randomized phase III trial of this compound: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Flow Cytometry Assessment of Megakaryopoiesis Induced by Hetrombopag
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hetrombopag is a novel, orally active, small-molecule thrombopoietin receptor (TPOR/c-Mpl) agonist designed for the treatment of thrombocytopenia.[1] By binding to the transmembrane domain of TPOR on megakaryocytes and their progenitors, this compound initiates downstream signaling cascades, including the JAK/STAT, PI3K/AKT, and ERK/MAPK pathways.[2] This activation stimulates the proliferation and differentiation of megakaryocyte progenitor cells, leading to an increase in mature, platelet-producing megakaryocytes.[2] Preclinical studies have indicated that this compound possesses a significantly higher potency than Eltrombopag, another nonpeptide TPOR agonist.[2] Flow cytometry is a powerful technique for the quantitative analysis of megakaryopoiesis, enabling the precise measurement of cell surface markers and DNA content (ploidy), which are critical indicators of megakaryocyte maturation.[3] This document provides a detailed protocol for the in vitro assessment of this compound's effect on megakaryopoiesis using flow cytometry.
Data Presentation
The following tables summarize the expected quantitative outcomes based on studies of non-peptide TPOR agonists. As specific in vitro quantitative data for this compound is emerging, data from studies on Eltrombopag are presented as a proxy, with notations on the relative potency of this compound where available.
Table 1: In Vitro Activity of this compound and a Comparative TPOR Agonist
| Parameter | This compound | Eltrombopag (for comparison) | Cell Line / System | Reference |
| Proliferation EC₅₀ | ~0.4 nmol/L | ~13.4 nmol/L | 32D-MPL cells | [2] |
| Proliferation EC₅₀ | ~2.3 nmol/L | ~86.2 nmol/L | Human CB-derived CD34⁺ cells | [4] |
Note: EC₅₀ values indicate the concentration required to achieve 50% of the maximum effect, demonstrating the higher potency of this compound.
Table 2: Effect of TPOR Agonist Treatment on Megakaryocyte Maturation Markers (Flow Cytometry)
| Treatment Condition | % CD61⁺CD42b⁺ Cells (Day 13) | Megakaryocyte Output (Fold Increase vs. Control) | Ploidy Distribution (Day 13) | Reference |
| Control (rHuTPO 10 ng/mL) | Baseline | 1.0 | Normal Distribution (Mode at 16N) | [5][6] |
| Eltrombopag (200 ng/mL) | Comparable to rHuTPO | ~1.5 - 2.0 | Increased proportion of ≥32N cells | [5][6] |
| Eltrombopag (500 ng/mL) | Comparable to rHuTPO | ~2.0 - 2.5 | Increased proportion of ≥32N cells | [5][6] |
| Eltrombopag (2000 ng/mL) | Comparable to rHuTPO | ~3.0 - 3.5 | Increased proportion of ≥32N cells | [5][6] |
Note: This data is for Eltrombopag and serves as an illustrative example of the expected dose-dependent effects of a TPOR agonist on megakaryocyte maturation and proliferation. Given this compound's higher potency, similar or greater effects may be achievable at lower concentrations.
Experimental Protocols
Protocol 1: In Vitro Differentiation of Human CD34⁺ Cells into Megakaryocytes
This protocol outlines the differentiation of human hematopoietic stem cells (HSCs) into mature megakaryocytes in the presence of this compound.
Materials:
-
Cryopreserved human cord blood or bone marrow-derived CD34⁺ cells
-
Serum-free expansion medium (e.g., StemSpan™ SFEM)
-
Megakaryocyte differentiation medium (e.g., StemSpan™ SFEM supplemented with appropriate cytokines)
-
Recombinant human thrombopoietin (rHuTPO) as a positive control
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture plates (24- or 48-well)
-
Sterile PBS
Procedure:
-
Thawing and Initial Culture of CD34⁺ Cells:
-
Rapidly thaw cryopreserved CD34⁺ cells in a 37°C water bath.
-
Gently transfer the cells to a sterile conical tube and slowly add pre-warmed serum-free expansion medium.
-
Centrifuge the cells, discard the supernatant, and resuspend in fresh expansion medium.
-
Culture the cells for 24-48 hours to allow recovery.
-
-
Megakaryocyte Differentiation:
-
Prepare the megakaryocyte differentiation medium. A common basal medium includes serum-free medium supplemented with cytokines such as SCF and IL-9.
-
Plate the recovered CD34⁺ cells at a density of 1-2 x 10⁵ cells/mL in the differentiation medium.
-
Prepare serial dilutions of this compound to test a range of concentrations (e.g., 0.1 nM to 100 nM). Also, prepare a positive control with rHuTPO (e.g., 10 ng/mL) and a vehicle control.
-
Add the respective concentrations of this compound, rHuTPO, or vehicle control to the cell cultures.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 10-14 days.
-
Monitor the cultures periodically and perform media changes as required.
-
Protocol 2: Flow Cytometry Analysis of Megakaryocyte Maturation and Ploidy
This protocol describes the staining procedure for analyzing megakaryocyte-specific surface markers and DNA content.
Materials:
-
Differentiated cell cultures from Protocol 1
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD41 (e.g., FITC or PE)
-
Anti-human CD42b (e.g., APC)
-
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% cold ethanol (B145695)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Surface Staining:
-
At the end of the culture period (e.g., Day 13), gently harvest the cells from the culture plates.
-
Count the cells and aliquot approximately 0.5-1 x 10⁶ cells per tube.
-
Wash the cells with cold FACS buffer.
-
Resuspend the cells in FACS buffer containing the anti-CD41 and anti-CD42b antibodies at pre-titrated optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold FACS buffer to remove unbound antibodies.
-
-
Ploidy Analysis (DNA Staining):
-
After the final wash, resuspend the cell pellet in 100 µL of cold PBS.
-
While gently vortexing, add 1 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cells in the PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the stained samples on a flow cytometer.
-
Use forward scatter (FSC) and side scatter (SSC) to identify the cell populations of interest. Megakaryocytes are typically large and granular.
-
Gate on the CD41⁺ population to specifically analyze megakaryocytic cells.
-
Within the CD41⁺ gate, quantify the percentage of cells co-expressing the mature marker CD42b.
-
For ploidy analysis, use a linear scale for the PI fluorescence channel. Gate on the CD41⁺ population and analyze the DNA content histogram to determine the distribution of cells in different ploidy classes (2N, 4N, 8N, 16N, 32N, etc.).
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound signaling cascade in megakaryocyte progenitors.
Experimental Workflow Diagram
Caption: Flow cytometry workflow for assessing megakaryopoiesis.
References
- 1. A multicenter, randomized phase III trial of this compound: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometric analysis of megakaryocyte ploidy in chronic myeloproliferative disorders and reactive thrombocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. haematologica.org [haematologica.org]
- 5. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]
Application Notes and Protocols: Synergistic Effects of Hetrombopag with Other Hematopoietic Growth Factors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hetrombopag (B607937) is an orally bioavailable, small-molecule thrombopoietin receptor (TPO-R) agonist designed to stimulate megakaryopoiesis and subsequent platelet production.[1][2] It functions by binding to the transmembrane domain of the TPO-R (c-Mpl), activating downstream signaling pathways, including JAK/STAT, PI3K/AKT, and ERK.[1] This mechanism mimics the action of endogenous thrombopoietin (TPO).[2] Preclinical and clinical studies have demonstrated the efficacy of this compound in treating thrombocytopenia.[3][4][5] Emerging evidence suggests that the therapeutic potential of this compound can be enhanced when used in combination with other hematopoietic growth factors, leading to synergistic effects on hematopoietic recovery. This document provides a detailed overview of these synergistic interactions, supported by quantitative data and experimental protocols.
Synergistic Effects of this compound and Recombinant Human Thrombopoietin (rhTPO)
The combination of this compound and recombinant human thrombopoietin (rhTPO) has shown significant synergistic or additive effects in both preclinical and clinical settings. This is attributed to their different binding sites and mechanisms of action on the TPO receptor, which do not involve competitive binding.[6][7]
Preclinical Evidence
In vitro studies using a TPO-R-expressing cell line (32D-MPL) have demonstrated that this compound, in combination with rhTPO, exerts an additive effect on cell proliferation. Furthermore, the combination showed enhanced anti-apoptotic effects compared to either agent alone.[1] Mechanistically, the co-administration of this compound and rhTPO leads to enhanced TPO-R signaling.[1]
Clinical Evidence in Chemotherapy-Induced Thrombocytopenia (CIT)
Multiple retrospective studies have highlighted the superior efficacy of combining this compound with rhTPO for the treatment of CIT in patients with solid tumors.
Table 1: Efficacy of this compound in Combination with rhTPO for CIT
| Parameter | This compound + rhTPO | rhTPO Alone | rhIL-11 Alone | This compound Alone | p-value | Reference |
| Treatment Efficacy Rate | 94.4% | 70.3% | 66.0% | 70.3% | <0.05 | [8] |
| Platelet Count on Day 7 (x10⁹/L) | Significantly higher | Lower | Lower | Lower | <0.05 | [8] |
| Platelet Count on Day 14 (x10⁹/L) | Significantly higher | Lower | Lower | Lower | <0.05 | [8] |
| Median Time to Platelet Recovery (≥100x10⁹/L) | 6.69 ± 2.21 days | 9.12 ± 2.66 days | 9.25 ± 2.86 days | 9.33 ± 3.24 days | <0.05 | [8] |
| Primary Outcome Achievement (Platelet increase ≥50x10⁹/L within 14 days) | 82.2% | 67.6% | - | - | 0.005 | [9] |
| Avoidance of Chemotherapy Dose Reductions/Delays | 78.8% | 68.2% | - | - | 0.041 | [9] |
Clinical Evidence in Severe Aplastic Anemia (SAA)
In patients with severe aplastic anemia (SAA), the combination of a TPO-R agonist like this compound with rhTPO as part of an immunosuppressive therapy (IST) regimen has been shown to improve the speed and quality of hematologic response.[6]
Table 2: Efficacy of this compound and rhTPO in Naïve SAA
| Parameter | IST + this compound + rhTPO | IST + this compound | p-value | Reference |
| Good Hematologic Response at 3 months | 50% | - | - | [10] |
| Time to achieve Overall Response | Shorter | Longer | 0.035 | [6] |
| Platelet Transfusion Independence at 2 months | 52.6% | 18.8% | 0.039 | [6] |
| Platelet Transfusion Independence at 3 months | 63.2% | 25.0% | 0.024 | [6] |
Clinical Evidence in Immune Thrombocytopenia (ITP)
A prospective study on severe ITP demonstrated that the combination of this compound and rhTPO can rapidly and effectively increase platelet counts.[11]
Table 3: Efficacy of this compound and rhTPO in Severe ITP
| Parameter | Value | Reference |
| Median time to platelet count ≥30x10⁹/L | 4.5 days | [11] |
| Median time to platelet count ≥50x10⁹/L | 6 days | [11] |
| Median time to platelet count ≥100x10⁹/L | 7 days | [11] |
| Complete Platelet Reaction (PLT > 100x10⁹/L) within 15 days | 85% | [11] |
Potential Synergistic Effects with Other Hematopoietic Growth Factors
While direct preclinical studies on the synergistic effects of this compound with Granulocyte-Colony Stimulating Factor (G-CSF) and Erythropoietin (EPO) are limited, the broader literature on TPO and TPO-R agonists suggests potential for positive interactions.
This compound and Granulocyte-Colony Stimulating Factor (G-CSF)
Clinical protocols for conditions like aplastic anemia often involve the concurrent use of TPO-R agonists and G-CSF.[4] However, the synergistic effects on hematopoietic recovery are not well-defined. One in-vitro study investigating the combination of TPO and G-CSF on platelet and polymorphonuclear leukocyte (PMN) function found that the combination did not further enhance or inhibit the responses compared to the individual cytokines.[12] This suggests that the interaction may be complex and context-dependent. Interestingly, research on the cross-talk between TPO and GM-CSF signaling pathways has shown that TPO receptor activation can lead to the tyrosine phosphorylation of the common beta subunit of the GM-CSF/IL-3 receptor, indicating a potential for signaling pathway interactions.[13]
This compound and Erythropoietin (EPO)
The structural homology between the TPO receptor (c-Mpl) and the EPO receptor, along with their shared downstream signaling pathways, provides a basis for potential synergistic interactions. In vitro studies have shown that TPO and EPO can act synergistically to promote the growth of both megakaryocyte and erythroid colonies. Both cytokines have also been shown to activate inside-out signaling of integrins, enhancing the adhesion of hematopoietic cells to the bone marrow microenvironment.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound and rhTPO Synergy
The synergistic effect of this compound and rhTPO is believed to stem from their distinct binding sites on the TPO receptor, leading to a more robust and sustained activation of downstream signaling cascades.
Caption: Synergistic activation of TPO-R signaling by this compound and rhTPO.
Experimental Workflow for Assessing Hematopoietic Synergy
A typical workflow to evaluate the synergistic effects of this compound with other hematopoietic growth factors involves isolating hematopoietic stem and progenitor cells (HSPCs) and assessing their proliferation and differentiation potential in vitro.
Caption: General workflow for evaluating hematopoietic synergy in vitro.
Experimental Protocols
Protocol 1: Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors
This assay is used to quantify the frequency and differentiation potential of hematopoietic progenitor cells in response to this compound and other growth factors.
Materials:
-
Isolated hematopoietic stem and progenitor cells (HSPCs) (e.g., bone marrow mononuclear cells or CD34+ selected cells)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Methylcellulose-based semi-solid medium (e.g., MethoCult™)
-
This compound
-
Hematopoietic growth factors of interest (e.g., rhTPO, G-CSF, EPO)
-
35 mm culture dishes
-
Sterile water
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of HSPCs in IMDM with 2% FBS.
-
Plating:
-
Thaw the methylcellulose (B11928114) medium.
-
Add the HSPC suspension and the desired concentrations of this compound and/or other growth factors to the methylcellulose medium.
-
Vortex thoroughly to ensure a homogenous mixture.
-
Let the tube stand for 5-10 minutes to allow air bubbles to escape.
-
Dispense 1.1 mL of the cell mixture into each 35 mm culture dish using a syringe with a blunt-end needle.
-
Gently rotate the dish to spread the medium evenly.
-
-
Incubation:
-
Place the culture dishes in a larger 100 mm dish containing an open dish of sterile water to maintain humidity.
-
Incubate at 37°C in a humidified incubator with 5% CO₂ for 10-14 days.
-
-
Colony Scoring:
-
After the incubation period, identify and count the different types of colonies (e.g., CFU-GM, BFU-E, CFU-Mk) under an inverted microscope based on their morphology.
-
Protocol 2: Flow Cytometry for Hematopoietic Stem and Progenitor Cell Phenotyping
This protocol allows for the characterization and quantification of different HSPC populations based on the expression of specific cell surface markers.
Materials:
-
Cultured cells from synergy experiments
-
Phosphate-buffered saline (PBS)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against HSPC markers (e.g., CD34, CD38, CD45RA, CD90, CD49f for human; Lin, c-Kit, Sca-1 for mouse)
-
Viability dye (e.g., Propidium Iodide or 7-AAD)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells from the liquid culture experiments.
-
Staining:
-
Wash the cells with PBS and resuspend them in flow cytometry staining buffer.
-
Add the appropriate combination of fluorochrome-conjugated antibodies to the cell suspension.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer to remove unbound antibodies.
-
-
Data Acquisition:
-
Resuspend the cells in staining buffer containing a viability dye.
-
Acquire the data on a flow cytometer, ensuring to collect a sufficient number of events.
-
-
Data Analysis:
-
Analyze the data using appropriate software to identify and quantify different HSPC populations based on their marker expression profiles.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M), providing insights into the proliferative effects of this compound and other growth factors.
Materials:
-
Cultured cells
-
PBS
-
Cold 70% ethanol (B145695)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in cold PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to the cell suspension.
-
Incubate on ice for at least 30 minutes for fixation.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cells in a solution containing RNase A and incubate at room temperature for 15-30 minutes to degrade RNA.
-
Add PI staining solution to the cells.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
The combination of this compound with other hematopoietic growth factors, particularly rhTPO, presents a promising therapeutic strategy to enhance hematopoietic recovery. The synergistic or additive effects observed in clinical settings for various hematological disorders underscore the potential of these combination therapies. Further preclinical research is warranted to fully elucidate the molecular mechanisms of synergy, especially with G-CSF and EPO, which could pave the way for novel and more effective treatment regimens for patients with bone marrow failure syndromes and those undergoing myelosuppressive therapies. The provided protocols offer a framework for researchers to investigate these synergistic interactions in a controlled laboratory setting.
References
- 1. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TPO receptor agonists: What They Are and How to Stay Updated on the Latest Research [synapse.patsnap.com]
- 3. Efficacy and safety of this compound in the treatment of recombinant human thrombopoietin–resistant thrombocytopenia after allogeneic hematopoietic stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multicenter phase II study on the efficacy and safety of this compound in patients with severe aplastic anemia refractory to immunosuppressive therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for the management of chemotherapy-induced thrombocytopenia in patients with advanced solid tumors: a multicenter, randomized, double-blind, placebo-controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mednexus.org [mednexus.org]
- 8. researchgate.net [researchgate.net]
- 9. Paper: Effect of this compound Combined with Rhtpo in Patients with Severe Immune Thrombocytopenia [ash.confex.com]
- 10. Effect of thrombopoietin and granulocyte colony-stimulating factor on platelets and polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thrombopoietin induces tyrosine phosphorylation of a common beta subunit of GM-CSF receptor and its association with Stat5 in TF-1/TPO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Erythropoietin Receptor Signaling Regulates Both Erythropoiesis and Megakaryopoiesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thrombopoietin and erythropoietin activate inside-out signaling of integrin and enhance adhesion to immobilized fibronectin in human growth-factor-dependent hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hetrombopag in the In Vitro Generation of Platelets from Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hetrombopag is a novel, orally active, small-molecule thrombopoietin receptor (TPO-R) agonist designed to stimulate the proliferation and differentiation of megakaryocytes, the precursor cells to platelets.[1] By binding to the TPO receptor (c-Mpl), this compound activates downstream signaling pathways, including JAK/STAT, PI3K/AKT, and ERK, mimicking the effects of endogenous thrombopoietin (TPO).[1][2] This mechanism of action makes this compound a promising candidate for the in vitro generation of platelets from stem cells, a critical area of research for developing alternative sources for platelet transfusions and for studying thrombopoiesis.[3] Preclinical studies have indicated that this compound supports in vitro megakaryopoiesis more effectively than some other TPO receptor agonists.
These application notes provide detailed protocols for utilizing this compound to induce the differentiation of hematopoietic and pluripotent stem cells into megakaryocytes and subsequent platelet-like particles.
Data Presentation
Table 1: Recommended Reagent Concentrations for In Vitro Megakaryopoiesis from Hematopoietic Stem Cells (HSCs)
| Reagent | Starting Cell Population | Optimal Concentration Range | Culture Duration |
| This compound | Human Cord Blood CD34+ HSCs | 200 - 2000 ng/mL (optimization recommended) | 13 days |
| Recombinant Human TPO (Positive Control) | Human Cord Blood CD34+ HSCs | 10 ng/mL | 13 days |
Note: The optimal concentration of this compound may vary depending on the specific cell source and culture conditions. A dose-response experiment is recommended to determine the optimal concentration for your system.
Table 2: Key Markers for Assessing Megakaryocyte Differentiation and Maturation
| Marker | Assay | Purpose |
| CD41 (integrin αIIb) | Flow Cytometry, Immunofluorescence | Megakaryocyte lineage marker |
| CD61 (integrin β3) | Flow Cytometry, Immunofluorescence | Megakaryocyte lineage marker |
| CD42b (GPIbα) | Flow Cytometry | Mature megakaryocyte marker |
| Ploidy Level | Flow Cytometry (Propidium Iodide) | Assessment of megakaryocyte endomitosis |
| RUNX-1, NF-E2 | Western Blot, RT-qPCR | Transcription factors crucial for megakaryopoiesis |
Signaling Pathway
This compound activates the TPO receptor (c-Mpl), initiating a cascade of intracellular signaling crucial for megakaryopoiesis.
Caption: this compound signaling pathway in megakaryopoiesis.
Experimental Protocols
Protocol 1: In Vitro Generation of Megakaryocytes and Platelets from Human Hematopoietic Stem Cells (HSCs)
This protocol outlines the differentiation of human cord blood-derived CD34+ cells into megakaryocytes and the subsequent generation of platelet-like particles using this compound.
Materials:
-
Cryopreserved human cord blood CD34+ cells
-
Serum-free expansion medium (e.g., StemSpan™ SFEM)
-
Megakaryocyte differentiation medium (e.g., StemSpan™ SFEM supplemented with appropriate cytokines)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Recombinant human thrombopoietin (rhTPO)
-
Cell culture plates (12-well)
-
Sterile PBS
Procedure:
-
Thawing and Initial Culture of CD34+ Cells:
-
Rapidly thaw cryopreserved CD34+ cells in a 37°C water bath.
-
Transfer cells to a sterile conical tube and slowly add pre-warmed serum-free expansion medium.
-
Centrifuge the cells, discard the supernatant, and resuspend in fresh expansion medium.
-
Culture the cells for 24-48 hours to allow for recovery.
-
-
Megakaryocyte Differentiation:
-
Seed 5 x 10^5 CD34+ cells/mL in 2 mL of megakaryocyte differentiation medium per well in a 12-well plate.
-
Add this compound to the desired final concentration (e.g., 200, 500, 1000, 2000 ng/mL).
-
For the positive control, add rhTPO to a final concentration of 10 ng/mL.
-
Incubate the cells at 37°C and 5% CO2 in a humidified atmosphere for 13 days.
-
If cells become confluent, split them into new wells with fresh medium and this compound or rhTPO.
-
-
Assessment of Megakaryocyte Maturation:
-
At day 13, harvest the cells for analysis.
-
Flow Cytometry: Stain cells with fluorescently labeled antibodies against CD41, CD61, and CD42b to determine the percentage of mature megakaryocytes. For ploidy analysis, fix the cells and stain with propidium (B1200493) iodide.
-
Immunofluorescence: Cytospin cells onto glass slides, fix, permeabilize, and stain with an antibody against CD61 to visualize megakaryocyte morphology.
-
-
Proplatelet Formation and Platelet-Like Particle Quantification:
-
At the end of the 13-day culture, harvest the mature megakaryocytes.
-
Resuspend the cells in fresh differentiation medium and plate them on a fibrinogen-coated surface.
-
Incubate for 4-6 hours to allow for proplatelet extension.
-
Visualize and quantify proplatelet-forming megakaryocytes using phase-contrast microscopy.
-
To quantify platelet-like particles, collect the culture supernatant and perform flow cytometry analysis for CD41 and CD61 positive events that are negative for a nuclear stain.
-
Caption: Workflow for generating platelets from HSCs using this compound.
Protocol 2: General Framework for In Vitro Generation of Megakaryocytes and Platelets from Human Pluripotent Stem Cells (hPSCs)
This protocol provides a general three-step framework for differentiating hPSCs (embryonic stem cells or induced pluripotent stem cells) into megakaryocytes and platelets. This process is more complex and often requires specific, empirically determined cocktails of cytokines and small molecules at each stage. This compound would be a key component in the later stages of megakaryocyte differentiation and maturation.
Procedure:
-
Step 1: Hematopoietic Progenitor Cell Induction (Approx. 6-8 days):
-
Culture hPSCs on a suitable matrix or feeder layer.
-
Induce differentiation towards hematopoietic progenitors using a defined medium containing growth factors such as BMP4, VEGF, and bFGF.
-
-
Step 2: Megakaryocyte Progenitor Specification (Approx. 7 days):
-
Enrich for hematopoietic progenitors (e.g., CD34+ or CD43+ cells).
-
Culture these progenitors in a medium containing early-acting megakaryopoietic cytokines like TPO, SCF, and IL-6 to specify them towards the megakaryocyte lineage.
-
-
Step 3: Megakaryocyte Maturation and Platelet Generation (Approx. 7-10 days):
-
Culture the megakaryocyte progenitors in a maturation medium.
-
This is the stage where this compound (200-2000 ng/mL) would be introduced, alongside other late-acting cytokines such as TPO and IL-9, to promote terminal differentiation, polyploidization, and proplatelet formation.
-
Platelet-like particles can be harvested from the culture supernatant and analyzed as described in Protocol 1.
-
Caption: General workflow for generating platelets from hPSCs.
Conclusion
This compound presents a potent tool for the in vitro generation of megakaryocytes and platelets from stem cell sources. The provided protocols, based on established methods with similar TPO-R agonists, offer a robust starting point for researchers. Optimization of this compound concentration and culture conditions will be crucial for maximizing platelet yields and functionality. These methods will be invaluable for advancing our understanding of thrombopoiesis and for the development of novel therapeutic strategies for thrombocytopenic patients.
References
Application Notes and Protocols for Investigating Chemotherapy-Induced Thrombocytopenia with Hetrombopag
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy-induced thrombocytopenia (CIT) is a significant dose-limiting toxicity in cancer treatment, often leading to chemotherapy dose reductions, treatment delays, and an increased risk of bleeding complications.[1][2][3] Hetrombopag (B607937) is an orally active, small-molecule thrombopoietin receptor (TPO-R) agonist designed to address this unmet medical need.[4][5] As a non-peptide TPO-R agonist, this compound stimulates the proliferation and differentiation of megakaryocytes, the precursor cells to platelets, thereby increasing platelet production.[2][5] These application notes provide a comprehensive overview of the mechanism of action of this compound, along with detailed protocols for its investigation in the context of CIT.
Mechanism of Action
This compound functions by binding to the transmembrane domain of the TPO-R (also known as c-Mpl), mimicking the effects of endogenous thrombopoietin (TPO).[2][6] This binding event induces a conformational change in the TPO-R, leading to its dimerization and the activation of downstream signaling cascades. The primary signaling pathways activated by this compound include:
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: Activation of JAK2 leads to the phosphorylation and activation of STAT3 and STAT5.[2][7] These activated STAT proteins then translocate to the nucleus to regulate the transcription of genes involved in megakaryocyte proliferation and maturation.[2]
-
Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) Pathway: This pathway is also activated upon this compound binding and plays a crucial role in promoting cell survival and proliferation of megakaryocytic progenitors.[2][5][6]
-
Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) Pathway: The ERK1/2 signaling cascade is another key pathway stimulated by this compound, contributing to megakaryocyte differentiation and maturation.[2][5][6]
Preclinical studies have shown that this compound can stimulate the proliferation of TPO-R-expressing cells and human hematopoietic stem cells with low nanomolar efficacy.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from key clinical trials investigating the efficacy and safety of this compound in the management of chemotherapy-induced thrombocytopenia.
Table 1: Efficacy of this compound in a Phase II Study in Patients with Advanced Solid Tumors [1][8][9]
| Endpoint | This compound (n=28) | Placebo (n=31) | Odds Ratio (95% CI) | p-value |
| Treatment Responders | 60.7% (17/28) | 12.9% (4/31) | 10.44 (2.82–38.65) | <0.001 |
| Definition of Responder: Resumption of chemotherapy within 14 days (platelet count ≥100 x 10⁹/L) without requiring a chemotherapy dose reduction of ≥15% or a delay of ≥4 days or rescue therapy for two consecutive cycles. |
Table 2: Safety Profile of this compound in a Phase II Study [1][9]
| Adverse Event (Grade ≥3) | This compound (n=28) | Placebo (n=31) |
| Any Grade ≥3 AE | 35.7% (10/28) | 38.7% (12/31) |
| Decreased Neutrophil Count | 35.7% (10/28) | 35.5% (11/31) |
| Decreased White Blood Cell Count | 17.9% (5/28) | 19.4% (6/31) |
| Serious AEs | 3.6% (1/28) | 9.7% (3/31) |
Table 3: Efficacy of this compound in a Phase III Study in Patients with Solid Tumors [10]
| Treatment Arm | Responder Rate | Difference vs. Control (95% CI) | p-value | Median Platelet Count at C2D21 (x 10⁹/L) |
| Arm I (this compound) | Not explicitly stated, but a statistically significant improvement was observed. | +36.2% (21.0 to 51.3) | <0.0001 | 104.0 |
| Arm II (this compound pre-C1 only) | No clinically meaningful difference from control. | +9.0% (-7.2 to 25.1) | 0.2757 | 67.5 |
| Control Arm (Placebo) | Baseline for comparison. | - | - | 66.0 |
| Definition of Responder: (1) Achieved platelet recovery (≥100×10⁹/L) within 14 days; (2) completed C1 and maintained a platelet count ≥75×10⁹/L at C1 Day 21 (+4 days) without the use of platelet rescue therapy. |
Table 4: Efficacy of this compound in a Retrospective Study in Patients with Solid Tumors [2]
| Treatment Group | Efficacy Rate |
| This compound + rhTPO | 94.4% |
| rhTPO alone | 70.3% |
| This compound alone | 70.3% |
| rhIL-11 alone | 66.0% |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound on thrombocytopenia.
Protocol 1: In Vitro Megakaryocyte Differentiation and Proliferation Assay
This protocol is designed to assess the ability of this compound to induce the differentiation and proliferation of megakaryocytes from hematopoietic stem cells.
Materials:
-
Human CD34+ hematopoietic stem cells (e.g., from umbilical cord blood)
-
Serum-free expansion medium (e.g., STEMdiff™ Megakaryocyte Kit)
-
Recombinant human thrombopoietin (rhTPO) as a positive control
-
This compound
-
DMSO (vehicle control)
-
Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD41a-PE, anti-CD42b-FITC)
-
96-well cell culture plates
Procedure:
-
Thaw and culture CD34+ cells according to the manufacturer's instructions.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in the appropriate differentiation medium.
-
Prepare serial dilutions of this compound and rhTPO in the culture medium. Ensure the final DMSO concentration for the vehicle control is consistent across all conditions and does not exceed 0.1%.
-
Add the different concentrations of this compound, rhTPO, or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 10-14 days.
-
At the end of the incubation period, harvest the cells and stain with anti-CD41a and anti-CD42b antibodies for flow cytometry analysis.
-
Acquire the samples on a flow cytometer and analyze the percentage of CD41a+/CD42b+ cells, which represent mature megakaryocytes.
-
Cell proliferation can be assessed by cell counting at different time points or using a proliferation assay kit (e.g., MTT or CFSE).
Protocol 2: Western Blot Analysis of TPO-R Signaling Pathway Activation
This protocol details the procedure for detecting the phosphorylation of key signaling proteins downstream of the TPO-R after stimulation with this compound.
Materials:
-
TPO-R expressing cell line (e.g., Ba/F3-hMpl)
-
This compound
-
rhTPO (positive control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT5, anti-STAT5, anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture the TPO-R expressing cells to a sufficient density.
-
Starve the cells in serum-free medium for 4-6 hours prior to stimulation.
-
Treat the cells with different concentrations of this compound, rhTPO, or vehicle control for various time points (e.g., 15, 30, 60 minutes).
-
After treatment, wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against the total protein to ensure equal loading.
Protocol 3: In Vivo Murine Model of Chemotherapy-Induced Thrombocytopenia
This protocol describes the establishment of a mouse model of CIT and the evaluation of this compound's efficacy in promoting platelet recovery.
Materials:
-
8-10 week old BALB/c or C57BL/6 mice
-
Chemotherapeutic agent (e.g., Carboplatin or 5-Fluorouracil)
-
This compound
-
Vehicle control (e.g., appropriate buffer for oral gavage)
-
EDTA-coated micro-hematocrit tubes for blood collection
-
Hematology analyzer or flow cytometer for platelet counting
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Induce thrombocytopenia by administering a single intraperitoneal injection of the chemotherapeutic agent. The dose and timing should be optimized based on preliminary studies to achieve a consistent platelet nadir.
-
Randomly assign the mice to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Begin daily oral administration of this compound or vehicle control, starting 24 hours after chemotherapy administration and continuing for a predefined period (e.g., 14 days).
-
Collect peripheral blood samples from the tail vein or retro-orbital sinus at regular intervals (e.g., every 2-3 days) into EDTA-coated tubes.
-
Determine the platelet count using a hematology analyzer or by flow cytometry. For flow cytometry, blood can be diluted and stained with a platelet-specific marker like anti-CD41-FITC.
-
Monitor the mice for signs of toxicity, such as weight loss or changes in behavior.
-
At the end of the study, mice can be euthanized, and bone marrow can be harvested for further analysis of megakaryocyte numbers and morphology.
Conclusion
This compound represents a promising therapeutic agent for the management of chemotherapy-induced thrombocytopenia. Its mechanism of action, centered on the activation of the TPO-R and subsequent stimulation of megakaryopoiesis, has been well-characterized. The provided protocols offer a framework for researchers and drug development professionals to further investigate the efficacy and underlying biology of this compound and other TPO-R agonists in preclinical and clinical settings. These investigations are crucial for optimizing the use of such agents to improve the safety and efficacy of cancer chemotherapy.
References
- 1. benchchem.com [benchchem.com]
- 2. mednexus.org [mednexus.org]
- 3. [PDF] Experimental Models of Thrombocytopenia in Laboratory Animals and their Application in Identifying the Complications of Chemotherapy Drugs | Semantic Scholar [semanticscholar.org]
- 4. med.upenn.edu [med.upenn.edu]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Consensus report on flow cytometry for platelet function testing in thrombocytopenic patients: communication from the SSC of the ISTH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assays of Megakaryocyte Development | Springer Nature Experiments [experiments.springernature.com]
- 9. stemcell.com [stemcell.com]
- 10. bdbiosciences.com [bdbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Response to Hetrombopag in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing a low or absent response to Hetrombopag in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low response to this compound in my cell-based assay?
A low response to this compound can stem from several factors, broadly categorized as issues with the experimental setup, cell health, or the reagents themselves. Key areas to investigate include:
-
Cellular Factors:
-
Low or absent thrombopoietin receptor (TPO-R, c-Mpl) expression on your chosen cell line.
-
Poor cell health, including high passage number, contamination (especially mycoplasma), or suboptimal growth conditions.
-
Incorrect cell seeding density.
-
-
Reagent and Assay Conditions:
-
Degradation of this compound due to improper storage or handling.
-
Incorrect concentration of this compound.
-
Suboptimal assay duration or incubation times.
-
Interference from components in the cell culture medium.
-
-
Assay Readout:
-
The chosen assay (e.g., proliferation, differentiation) may not be sensitive enough.
-
Issues with the detection reagents or instrument settings.
-
Q2: How can I confirm that my cells express the TPO receptor?
TPO receptor (c-Mpl) expression is crucial for a cellular response to this compound. You can verify its presence using several methods:
-
Flow Cytometry: Use a fluorescently labeled antibody specific for the TPO receptor to quantify its surface expression on your cells.
-
Western Blot: Detect the TPO receptor protein in your cell lysates.
-
qRT-PCR: Measure the mRNA expression level of the MPL gene.
Q3: What are the expected EC50 values for this compound in vitro?
The effective concentration (EC50) of this compound can vary depending on the cell type and the assay being performed. Preclinical studies have shown that this compound stimulates the proliferation of human TPO-R-expressing cells with low nanomolar EC50 values.
Table 1: In Vitro Efficacy of this compound and Eltrombopag in Human Hematopoietic Cells
| Cell Type | Assay | This compound EC50 (nmol/L) | Eltrombopag EC50 (nmol/L) |
| Human Cord Blood-derived CD34+ cells | Proliferation | 2.3[1] | 86.2[1] |
Table 2: Comparative IC50 Values of Eltrombopag in Various Cancer Cell Lines
| Cell Line | Cancer Type | Eltrombopag IC50 (µg/mL) |
| OVCAR3 | Ovarian | 4.8 |
| A549 | Lung | 9.0 |
| BT474 | Breast | 9.6 |
| HCC1937 | Breast | 10.7 |
| OVCAR4 | Ovarian | 11.0 |
| MCF-7 | Breast | 19.0 |
| SKOV-3 | Ovarian | 49.7 |
Note: This data for Eltrombopag is provided for comparative purposes, as it is also a TPO receptor agonist.
Q4: Are there any known substances that interfere with this compound activity in cell-based assays?
While specific interfering substances for this compound are not extensively documented, general sources of interference in cell-based assays should be considered:
-
Components in Serum: Some batches of fetal bovine serum (FBS) may contain endogenous growth factors or binding proteins that can interfere with the assay.
-
Phenol Red: This pH indicator, present in many culture media, can have estrogenic effects and may interfere with certain signaling pathways.
-
High Levels of Endogenous TPO: In primary cell cultures, high levels of endogenous thrombopoietin could compete with this compound for receptor binding.
-
Chelating Agents: this compound is known to have iron-chelating activity. The presence of other strong chelating agents in the media could potentially interfere with its function.
Troubleshooting Guides
Issue 1: Low or No Proliferation/Viability Signal
If you observe a weak or absent signal in your cell proliferation or viability assay after treatment with this compound, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Proliferation Signal
Caption: A stepwise workflow for troubleshooting low proliferation signals in this compound assays.
Detailed Steps:
-
Verify Cell Health and TPO-R Expression:
-
Cell Morphology: Visually inspect cells for signs of stress or contamination.
-
Passage Number: Use cells with a low passage number.
-
TPO-R Expression: Confirm TPO receptor expression as described in the FAQs.
-
-
Assess this compound and Assay Reagents:
-
This compound Integrity: Prepare fresh dilutions of this compound from a trusted stock.
-
Assay Reagent Validity: Ensure that your proliferation assay reagents (e.g., MTT, WST-1, CellTiter-Glo®) are within their expiry date and stored correctly.
-
-
Optimize Assay Parameters:
-
Cell Seeding Density: Perform a titration experiment to find the optimal cell seeding density.
-
This compound Concentration: Test a wider range of this compound concentrations.
-
Incubation Time: Vary the incubation time with this compound.
-
-
Evaluate Downstream Signaling:
-
If proliferation is not observed, assess the activation of downstream signaling pathways (see Issue 2). This can confirm if this compound is binding to the receptor and initiating a signal, even if it doesn't translate to proliferation in your specific model.
-
Issue 2: Lack of Downstream Signaling Pathway Activation
This compound activates the TPO receptor, leading to the phosphorylation of key proteins in the JAK/STAT, PI3K/AKT, and ERK/MAPK pathways. If you suspect a lack of response, verifying the activation of these pathways can be a critical troubleshooting step.
This compound Signaling Pathway
Caption: Simplified signaling cascade initiated by this compound binding to the TPO receptor.
Troubleshooting Steps:
-
Confirm Pathway Components: Ensure that the cell line you are using expresses the necessary components of these signaling pathways (JAK2, STATs, PI3K, AKT, ERKs).
-
Phospho-Specific Antibodies: Use validated phospho-specific antibodies to detect the activated forms of key proteins like p-STAT5, p-AKT, and p-ERK1/2 via Western blot or flow cytometry.
-
Time Course Experiment: The activation of these pathways is often transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak of phosphorylation.
-
Positive Controls: Use a known activator of these pathways (e.g., recombinant TPO, other growth factors) as a positive control to ensure your assay is working correctly.
Experimental Protocols
Protocol 1: Cell Proliferation Assay using a Tetrazolium Salt (e.g., MTT, WST-1)
This protocol provides a general framework for assessing cell proliferation in response to this compound.
Experimental Workflow for Proliferation Assay
Caption: A typical workflow for a cell proliferation assay using a tetrazolium salt.
Methodology:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and assess viability (should be >95%).
-
Seed cells into a 96-well plate at a predetermined optimal density in complete culture medium.
-
Incubate for 24 hours to allow for cell attachment (for adherent cells).
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium and add the this compound dilutions to the wells.
-
Include vehicle control wells (medium with the same final concentration of the solvent, e.g., DMSO, as the highest this compound concentration).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Detection:
-
Add the tetrazolium salt reagent (e.g., 10 µL of WST-1) to each well.
-
Incubate for 1-4 hours at 37°C. The optimal time should be determined empirically.
-
Gently shake the plate to ensure uniform color distribution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Protocol 2: Western Blot for Phosphorylated AKT (p-AKT)
This protocol outlines the steps to detect the activation of the PI3K/AKT pathway.
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat cells with this compound at various concentrations and for different time points.
-
After treatment, wash the cells with ice-cold PBS and add ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-AKT (e.g., at Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for total AKT as a loading control.
-
Protocol 3: Flow Cytometry for Phosphorylated STAT5 (p-STAT5)
This protocol allows for the quantification of STAT5 phosphorylation at a single-cell level.
Methodology:
-
Cell Stimulation:
-
Starve cells of growth factors if necessary to reduce baseline signaling.
-
Stimulate cells with this compound for a short duration (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.
-
-
Fixation:
-
Fix the cells immediately after stimulation with a formaldehyde-based fixation buffer for 10 minutes at 37°C.
-
-
Permeabilization:
-
Permeabilize the cells with ice-cold methanol (B129727) for at least 10 minutes on ice.
-
-
Staining:
-
Wash the cells and stain with a fluorescently labeled antibody against p-STAT5 (e.g., at Y694) for 30-60 minutes at room temperature.
-
If desired, co-stain with antibodies against cell surface markers to identify specific cell populations.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the p-STAT5 signal in the cell population of interest.
-
References
Improving Hetrombopag stability and solubility in experimental buffers
Welcome to the technical support center for Hetrombopag (B607937). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the stability and solubility of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a lipophilic molecule with poor aqueous solubility. It is practically insoluble in aqueous buffers across a pH range of 1 to 7.4.[1] To improve its solubility for clinical and research use, it is often formulated as an ethanolamine (B43304) salt (this compound olamine).[2][3] However, even in its salt form, aqueous solubility can be limited. For laboratory use, organic solvents are typically required to prepare stock solutions.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions for in vitro experiments, typically at a concentration of 10 mM.[4] Alternatively, a small amount of DMSO can be used to initially dissolve the compound, followed by dilution with methanol (B129727).[5][6] It is crucial to ensure the final concentration of the organic solvent in the experimental buffer is low (e.g., <0.1%) to avoid solvent-induced artifacts.
Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous experimental buffer. What should I do?
A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Use a co-solvent system: Consider using a mixture of an organic solvent and your aqueous buffer. However, be mindful that co-solvents can influence biological assays.
-
Incorporate a surfactant: For in vivo studies, this compound has been formulated in 0.5% carboxymethylcellulose with 0.1% Tween-80 to improve its suspension and bioavailability.[4] A small amount of a non-ionic surfactant like Tween-20 or Pluronic F-68 might also aid in solubility for in vitro experiments, but this needs to be validated for your specific assay.
-
pH adjustment: The solubility of ionizable compounds can be pH-dependent. Although this compound's solubility is generally low in aqueous buffers, slight adjustments in pH (if permissible for your experiment) might have an effect.
Q4: How should I store my this compound solutions?
A4:
-
Solid form: Store solid this compound in a cool, dry, and dark place as recommended by the supplier.
-
Stock solutions in organic solvents (e.g., DMSO): Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Aqueous working solutions: It is highly recommended to prepare fresh aqueous working solutions for each experiment. Due to the poor stability of many compounds in aqueous solutions, it is not advisable to store them for extended periods.
Troubleshooting Guides
Issue 1: Inconsistent experimental results with this compound.
This could be due to issues with solubility or stability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Difficulty in dissolving this compound.
Troubleshooting Steps:
-
Ensure you are using the appropriate solvent. For initial solubilization, use 100% DMSO.
-
Use sonication or gentle warming. A brief period in an ultrasonic bath or warming the solution to 37°C can aid in dissolution. Avoid excessive heat, which could lead to degradation.
-
Vortex thoroughly. Ensure the solution is mixed well after adding the solvent.
Quantitative Data Summary
The following tables provide estimated solubility and stability data for this compound based on available information for the compound and structurally related molecules. Note: These are illustrative values, and it is highly recommended to experimentally determine the solubility and stability in your specific buffer systems.
Table 1: Estimated Solubility of this compound in Common Solvents and Buffers
| Solvent/Buffer | pH | Temperature (°C) | Estimated Solubility (µg/mL) |
| DMSO | N/A | 25 | >10,000 |
| Methanol | N/A | 25 | ~1,000 |
| PBS | 7.4 | 25 | <1 |
| Tris-HCl | 7.4 | 25 | <1 |
| 0.5% CMC + 0.1% Tween-80 | N/A | 25 | Forms a stable suspension |
Table 2: Estimated Stability of this compound in a 10 mM DMSO Stock Solution
| Storage Condition | Duration | Estimated % Remaining |
| -80°C | 6 months | >98% |
| -20°C | 1 month | >95% |
| 4°C | 1 week | ~90% |
| Room Temperature (25°C) | 24 hours | <85% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the required amount of this compound. The molecular weight of this compound is 458.47 g/mol . For 1 mL of a 10 mM stock solution, you will need 4.58 mg.
-
Transfer the weighed this compound to a microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in fresh microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Experimental Determination of this compound Solubility in an Aqueous Buffer
Materials:
-
This compound (solid)
-
Experimental buffer (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Saturated solution preparation equipment (e.g., shaker or rotator)
-
0.22 µm syringe filters
Procedure:
-
Add an excess amount of solid this compound to a known volume of the experimental buffer in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of your analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
Signaling Pathway
This compound is a thrombopoietin receptor (TPOR) agonist. It mimics the action of thrombopoietin (TPO) by binding to and activating the TPOR, which in turn stimulates downstream signaling pathways, including the JAK-STAT, PI3K-AKT, and ERK pathways, leading to megakaryocyte proliferation and differentiation, and ultimately, increased platelet production.[4][5]
Caption: this compound signaling pathway.
References
- 1. tga.gov.au [tga.gov.au]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a LC–MS/MS method for quantification of this compound for pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Hetrombopag in Long-Term Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Hetrombopag (B607937) in long-term in vitro cultures while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable, small-molecule thrombopoietin receptor (TPO-R) agonist.[1][2] Its primary mechanism of action is to bind to and stimulate the TPO receptor (also known as MPL), thereby activating downstream signaling pathways such as JAK/STAT, PI3K/AKT, and ERK1/2.[1] This stimulation promotes the proliferation and differentiation of hematopoietic stem cells into megakaryocytes, ultimately leading to increased platelet production.[1]
Q2: What are the known on-target and potential off-target effects of this compound in vitro?
A2: The primary on-target effect of this compound is the stimulation of TPO-R signaling, leading to megakaryopoiesis. Potential off-target effects, while not extensively documented in publicly available preclinical data, are a theoretical concern with any small molecule inhibitor. General strategies to minimize off-target effects include using the lowest effective concentration and validating findings with alternative methods.[3][4] In clinical settings, adverse events such as upper respiratory tract infection and increased alanine (B10760859) aminotransferase have been observed, but the direct translation to in vitro off-target effects is not established.[5][6]
Q3: How can I determine the optimal concentration of this compound for my long-term cultures to minimize off-target effects?
A3: Determining the optimal concentration requires a careful dose-response study. The goal is to identify the lowest concentration of this compound that elicits the desired on-target effect (e.g., megakaryocyte differentiation) without causing significant cytotoxicity or other indicators of off-target activity.[3][4] It is recommended to perform a wide range of concentrations and assess both the desired phenotype and markers of cellular health over the time course of the experiment.
Q4: What are the best practices for preparing and storing this compound to maintain its stability and minimize variability in long-term experiments?
A4: To ensure consistency in your long-term cultures, it is crucial to handle this compound properly. This includes preparing single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[7] Store the aliquots at the manufacturer's recommended temperature, typically -20°C or -80°C, and protect them from light. When preparing working solutions, use a high-quality solvent and ensure complete dissolution.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High cell toxicity or unexpected cell death in long-term cultures. | 1. This compound concentration is too high, leading to off-target toxicity. 2. The specific cell line is particularly sensitive to the compound. 3. Instability of the compound in culture media over time. | 1. Perform a detailed dose-response and time-course experiment to identify a non-toxic concentration range.[7] 2. Test this compound in a different cell line known to express the TPO receptor to see if the toxicity is cell-type specific.[7] 3. Assess the stability of this compound in your specific culture medium over the duration of the experiment using analytical methods like HPLC.[7] Consider more frequent media changes with freshly prepared this compound. |
| Inconsistent or variable results between experiments. | 1. Inconsistent this compound concentration due to improper storage or handling. 2. Variability in cell culture conditions (e.g., passage number, seeding density). 3. Off-target effects masking the on-target phenotype. | 1. Prepare and store single-use aliquots of this compound to minimize variability from freeze-thaw cycles.[7] 2. Standardize cell culture protocols, including cell passage number and seeding density, for all experiments.[7] 3. Use a structurally unrelated TPO-R agonist as a positive control to confirm that the observed phenotype is due to on-target activity.[7] |
| Observed phenotype does not align with the expected on-target effect of TPO-R activation. | 1. The observed phenotype is a result of one or more off-target effects. 2. The cell line may not express a functional TPO receptor. | 1. Perform pathway analysis using techniques like RNA sequencing or proteomics to identify unexpectedly perturbed signaling pathways.[7] 2. Validate the engagement of suspected off-target proteins using methods such as Western blotting or functional assays.[7] 3. Confirm the expression and functionality of the TPO receptor in your cell line using qPCR, Western blotting, or a flow cytometry-based assay. |
Experimental Protocols
Protocol 1: Dose-Response Study to Determine Optimal this compound Concentration
Objective: To identify the optimal concentration of this compound that maximizes on-target effects while minimizing cytotoxicity in long-term cell culture.
Methodology:
-
Cell Seeding: Plate your target cells (e.g., CD34+ hematopoietic stem cells) at a consistent density in a multi-well plate suitable for your downstream assays.
-
This compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range for in vitro studies with TPO-R agonists is from low nanomolar to low micromolar concentrations.
-
Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Culture the cells for the desired long-term duration (e.g., 7-14 days), ensuring regular media changes with freshly prepared this compound at the respective concentrations.
-
Assessment of On-Target Effect: At various time points, assess markers of megakaryocyte differentiation, such as the expression of CD41/CD61 by flow cytometry or morphological changes.
-
Assessment of Cytotoxicity: Concurrently, measure cell viability using an appropriate assay (e.g., MTS or Annexin V/PI staining).
-
Data Analysis: Plot the on-target effect and cell viability against the log of the this compound concentration to determine the optimal concentration window.
Protocol 2: Western Blot Analysis of TPO-R Signaling Pathway Activation
Objective: To confirm that this compound is activating the intended downstream signaling pathways of the TPO receptor.
Methodology:
-
Cell Treatment: Treat your cells with the predetermined optimal concentration of this compound for various short time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Lyse the cells at each time point to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins in the TPO-R pathway (e.g., p-STAT3, STAT3, p-AKT, AKT, p-ERK1/2, ERK1/2).
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities to determine the level of pathway activation.
Visualizations
References
- 1. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Safety and efficacy of this compound in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A multicenter, randomized phase III trial of this compound: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Investigating mechanisms of Hetrombopag resistance in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating mechanisms of Hetrombopag resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally active, small-molecule, nonpeptide thrombopoietin receptor (TPO-R or c-Mpl) agonist.[1][2] It mimics the action of endogenous thrombopoietin (TPO) by binding to the transmembrane domain of the TPO receptor on hematopoietic stem cells and megakaryocyte precursors.[2][3] This binding activates downstream signaling pathways, including JAK-STAT (specifically JAK2/STAT5), PI3K-AKT, and MAPK-ERK, which collectively promote the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[1][3][4]
Q2: Which cell lines are appropriate for studying this compound resistance?
Ideal cell lines are of hematopoietic origin, express the human TPO receptor (c-Mpl), and show a dose-dependent proliferative response to this compound. Commonly used and suitable cell lines include:
-
UT-7/TPO: A human megakaryoblastic leukemia cell line that is dependent on TPO for growth and survival.[3][5]
-
Ba/F3-Mpl: A murine pro-B cell line that has been engineered to express the human TPO receptor (c-Mpl), making its proliferation dependent on TPO or a TPO-R agonist.[6][7]
-
32D-MPL: A murine cell line engineered to express the TPO receptor, which shows low nanomolar EC50 values in response to this compound.[1]
Q3: What are the potential mechanisms of acquired resistance to this compound?
While specific resistance mechanisms to this compound are still under investigation, potential mechanisms, extrapolated from research on other TPO-R agonists and general principles of drug resistance, include:
-
Target Alteration: Mutations in the MPL gene (encoding the TPO receptor) that prevent this compound from binding effectively or from inducing the conformational change necessary for receptor activation.
-
Signaling Pathway Alterations:
-
Upregulation of negative regulators of the JAK-STAT pathway, such as Suppressor of Cytokine Signaling (SOCS) proteins (e.g., SOCS1 and SOCS3).[8][9][10]
-
Downregulation or inactivating mutations in key signaling components downstream of the TPO receptor (e.g., JAK2, STAT5).
-
Activation of alternative survival pathways that bypass the need for TPO-R signaling.
-
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1/ABCB1), which could potentially reduce the intracellular concentration of this compound.
-
Epigenetic Modifications: Changes in DNA methylation or histone modification that lead to altered expression of genes involved in the TPO-R signaling pathway or drug sensitivity.
Q4: How can I generate a this compound-resistant cell line?
A common method is through continuous, long-term exposure of a sensitive parental cell line to gradually increasing concentrations of this compound.[11][12][13][14] The process generally involves:
-
Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line.
-
Initial Exposure: Culture the cells in a medium containing this compound at a concentration below the IC50 (e.g., IC20).
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner.
-
Selection and Expansion: At each concentration, a subpopulation of resistant cells will be selected. Expand these clones before proceeding to the next higher concentration.
-
Characterization: Once a cell line is established that can proliferate at a significantly higher concentration of this compound than the parental line, it should be characterized to confirm the degree of resistance and investigate the underlying mechanisms.
Troubleshooting Guides
Guide 1: Cell Viability Assays (e.g., MTT, CellTiter-Glo)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent IC50 values between experiments | Cell passage number and health variability. Inconsistent seeding density. Pipetting errors. | Use cells within a consistent, low passage number range. Ensure cells are in the logarithmic growth phase. Use a calibrated multichannel pipette for seeding and reagent addition. |
| High background signal in no-cell control wells | Reagent contamination. Compound interference with assay chemistry. | Use sterile technique and fresh reagents. Run a control with this compound in cell-free media to check for direct reaction with the assay reagents. |
| Resistant cell line shows only a minor shift in IC50 | Incomplete resistance development. Heterogeneous population. | Continue the dose-escalation process for a longer duration. Perform single-cell cloning to isolate a purely resistant population.[14] |
| Edge effects on the 96-well plate | Uneven evaporation or temperature across the plate. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile media or PBS to maintain humidity. |
Guide 2: Western Blot for Phosphorylated Proteins (e.g., p-STAT5, p-AKT)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Weak or no signal for phosphorylated proteins | Loss of phosphorylation during sample preparation. Insufficient stimulation. Low protein abundance. Poor antibody quality. | Add phosphatase inhibitors to the lysis buffer and keep samples on ice.[1] Optimize the duration and concentration of this compound stimulation. Load more protein onto the gel or enrich for the target protein via immunoprecipitation. Use a positive control and an antibody known to work for western blotting. |
| High background | Blocking agent is inappropriate for phospho-antibodies. Insufficient washing. Primary or secondary antibody concentration is too high. | Use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins. Increase the number and duration of wash steps. Titrate antibody concentrations to find the optimal dilution. |
| Inconsistent loading between lanes | Inaccurate protein quantification. Pipetting errors during loading. | Use a reliable protein quantification assay (e.g., BCA). Carefully load equal amounts of protein in each lane. Normalize the phospho-protein signal to the total protein signal for the same target. |
Guide 3: Flow Cytometry (Apoptosis and Cell Surface Receptor Expression)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High percentage of apoptotic/necrotic cells in the untreated control (Annexin V/PI assay) | Poor cell health. Harsh cell handling during harvesting. | Use cells in the logarithmic growth phase. For adherent cells, use a gentle detachment method (e.g., Accutase instead of Trypsin-EDTA, as EDTA can affect Annexin V binding).[15] |
| Weak fluorescent signal for TPO receptor (c-Mpl) staining | Low receptor expression on the cell type. Antibody concentration is not optimal. Fluorophore has faded. | Use a positive control cell line known to express high levels of c-Mpl. Titrate the antibody to determine the optimal staining concentration. Protect fluorescently labeled antibodies from light. |
| High background or non-specific staining | Fc receptor-mediated antibody binding. Dead cells are binding the antibody non-specifically. | Block Fc receptors with an Fc blocking reagent before adding the primary antibody.[16] Include a viability dye (e.g., PI, 7-AAD, or a fixable viability dye) to exclude dead cells from the analysis. |
| Poor compensation between fluorochromes | Incorrectly prepared single-stain compensation controls. | Prepare single-stain controls for each fluorochrome used in the experiment.[15] Ensure that the positive signal in the compensation control is bright enough. |
Data Presentation
Table 1: Hypothetical this compound Sensitivity in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Resistance Fold-Change |
| UT-7/TPO (Parental) | 15 | - |
| UT-7/TPO-HR (this compound Resistant) | 450 | 30 |
| Ba/F3-Mpl (Parental) | 25 | - |
| Ba/F3-Mpl-HR (this compound Resistant) | 800 | 32 |
Table 2: Example Western Blot Densitometry Data
| Cell Line | Treatment | p-STAT5 / Total STAT5 (Relative Units) | p-AKT / Total AKT (Relative Units) |
| UT-7/TPO (Parental) | Untreated | 1.0 | 1.0 |
| UT-7/TPO (Parental) | This compound (50 nM) | 8.5 | 6.2 |
| UT-7/TPO-HR | Untreated | 1.2 | 1.1 |
| UT-7/TPO-HR | This compound (50 nM) | 1.5 | 1.3 |
| UT-7/TPO-HR | This compound (500 nM) | 2.1 | 1.8 |
Experimental Protocols
Protocol 1: Cell Viability (IC50 Determination) using CellTiter-Glo®
-
Cell Seeding: Seed cells (e.g., UT-7/TPO) in a 96-well white-walled plate at a density of 5,000-10,000 cells/well in 90 µL of culture medium. Incubate for 24 hours.
-
Drug Dilution: Prepare a serial dilution of this compound in culture medium.
-
Treatment: Add 10 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and no-cell controls (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Analysis: Subtract the background luminescence (no-cell control) from all experimental wells. Normalize the data to the vehicle control (defined as 100% viability). Plot the normalized data against the log of the this compound concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot for Phospho-STAT5
-
Cell Treatment: Seed cells in 6-well plates and grow to ~80% confluency. Starve the cells of growth factors for 4-6 hours if necessary. Treat with this compound at the desired concentrations for 15-30 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-STAT5 (e.g., Tyr694) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 9. Add an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detector.
-
Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed with an antibody against total STAT5.
Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
-
Cell Treatment: Treat parental and resistant cells with various concentrations of this compound for 48-72 hours. Include an untreated control.
-
Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle, non-enzymatic cell dissociation buffer.
-
Washing: Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Be sure to include single-color controls for compensation setup.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for generating and characterizing resistant cell lines.
References
- 1. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Thrombopoietin-receptor agonists for adult patients with immune thrombocytopenia: a narrative review and an approach for managing patients fasting intermittently [frontiersin.org]
- 3. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. onclive.com [onclive.com]
- 7. Thrombopoietin receptor-independent stimulation of hematopoietic stem cells by eltrombopag - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SOCS3 inhibits TPO-stimulated, but not spontaneous, megakaryocytic growth in primary myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SOCS1 Haploinsufficiency Presenting as Severe Enthesitis, Bone Marrow Hypocellularity, and Refractory Thrombocytopenia in a Pediatric Patient with Subsequent Response to JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Unravelling the druggability and immunological roles of the SOCS-family proteins [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. yeasenbio.com [yeasenbio.com]
- 16. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Hetrombopag Bioavailability in Murine Models
Welcome to the technical support center for researchers utilizing hetrombopag (B607937) in murine models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist with your experimental design and execution, focusing on strategies to enhance the oral bioavailability of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound in mice.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low or variable plasma concentrations of this compound | Food Effect: this compound absorption is significantly reduced by food.[1] | 1. Fasting: Ensure mice are fasted overnight (at least 8 hours) before oral administration of this compound. Provide free access to water. 2. Post-dose Fasting: Withhold food for at least 2 hours after dosing to maximize absorption.[1] 3. Standardize Diet: Use a consistent and standardized chow for all study animals, as diet composition can influence gastrointestinal physiology. |
| Improper Oral Gavage Technique: Incorrect administration can lead to dosing errors or aspiration. | 1. Verify Gavage Needle Placement: Ensure the gavage needle is correctly placed in the esophagus and not the trachea before administering the compound.[2][3][4] 2. Slow Administration: Administer the formulation slowly to prevent regurgitation.[3] 3. Training and Competency: All personnel performing oral gavage should be adequately trained and demonstrate proficiency.[2][5] | |
| Poor Drug Solubility in Vehicle: this compound is a small molecule that may have solubility challenges. | 1. Formulation Development: Consider using a formulation designed to improve solubility, such as a solution, suspension, or a self-emulsifying drug delivery system (SEDDS). While specific formulations for this compound are not widely published, general principles of using co-solvents, surfactants, or creating amorphous solid dispersions can be applied.[6][7] 2. Vehicle Selection: Use a vehicle that is known to be safe in mice and can effectively solubilize or suspend this compound. Common vehicles include water with co-solvents like PEG 400, or suspensions in methylcellulose. | |
| High inter-individual variability in pharmacokinetic (PK) profiles | Inconsistent Dosing Volume: Inaccurate volume administration across animals. | 1. Accurate Body Weight Measurement: Dose each animal based on its individual, most recent body weight.[2][3] 2. Calibrated Equipment: Use calibrated pipettes and syringes for accurate measurement of the dosing solution. |
| Biological Variability: Inherent differences in metabolism and absorption among animals. | 1. Increase Sample Size: A larger number of animals per group can help to account for biological variability. 2. Use of Inbred Strains: Employing inbred mouse strains can reduce genetic variability. | |
| Unexpected adverse events or toxicity | Dose Miscalculation: Errors in calculating the dose for each animal. | 1. Double-check Calculations: Have a second individual verify all dose calculations. 2. Dose-response Study: Conduct a pilot dose-response study to determine the maximum tolerated dose (MTD) in your specific mouse strain. |
| Vehicle Toxicity: The vehicle used to formulate this compound may have its own toxic effects. | 1. Vehicle-only Control Group: Always include a control group that receives only the vehicle to assess its effects. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for oral administration of this compound to mice?
A1: Oral gavage is the most common and precise method for administering a defined dose of this compound to mice.[2][3][4] It is crucial to use a proper-sized, ball-tipped gavage needle to prevent injury to the esophagus or stomach.[2]
Q2: How can I improve the oral bioavailability of this compound in my mouse model?
A2: Several strategies can be employed:
-
Fasting: As food significantly impairs this compound absorption, fasting mice overnight before and for at least two hours after dosing is the most critical step.[1]
-
Formulation: While specific bioavailability-enhancing formulations for this compound are not detailed in preclinical literature, general approaches for poorly soluble drugs can be effective. These include creating a nanosuspension, a solid dispersion, or using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[6][7]
-
pH adjustment of the vehicle: For some compounds, adjusting the pH of the dosing vehicle can improve solubility. The ideal pH would need to be determined empirically for this compound.
Q3: What are the key signaling pathways activated by this compound?
A3: this compound is a thrombopoietin receptor (TPO-R) agonist.[3][8] Upon binding to the TPO-R, it activates several downstream signaling pathways, primarily the JAK-STAT pathway (specifically STAT3 and STAT5), the PI3K/AKT pathway, and the MAPK/ERK pathway.[3][8] These pathways collectively promote the proliferation and differentiation of megakaryocytes, leading to increased platelet production.
Q4: What are the key differences in potency between this compound and eltrombopag (B601689) in preclinical models?
A4: Preclinical studies have consistently shown that this compound is significantly more potent than eltrombopag in stimulating TPO-R-dependent cell proliferation. In one study using 32D-MPL cells, this compound had an EC50 value of 0.4 nmol/L, while eltrombopag had an EC50 of 13.4 nmol/L.[3][9]
Q5: What is the hollow fiber assay and how is it used for this compound?
A5: The hollow fiber assay is an in vivo model where tumor or other cell lines are encapsulated in semi-permeable hollow fibers, which are then implanted into mice (subcutaneously or intraperitoneally).[10][11][12] This allows for the assessment of a drug's in vivo efficacy on cell proliferation in a contained environment, requiring smaller amounts of compound and fewer animals than traditional xenograft models.[10][11] This assay has been used to demonstrate the in vivo activity of orally administered this compound on human TPO-R expressing cells.[3][9]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Eltrombopag
| Cell Line | Parameter | This compound | Eltrombopag | Reference |
| 32D-MPL | EC50 (nmol/L) for proliferation | 0.4 | 13.4 | [3][9] |
| Human CB-CD34+ | EC50 (nmol/L) for proliferation | 2.3 | 86.2 | [13] |
| Human CB-CD34+ | EC50 (nmol/L) for megakaryocyte differentiation | 4.5 | 80.8 | [9] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (as a reference for murine models)
| Dose (mg/kg) | Cmax (µg/mL) | t1/2 (h) |
| 10 | 13.1 ± 6.0 | ~8-9 |
| 30 | 21.6 ± 12.3 | ~8-9 |
| 60 | 34.6 ± 11.9 | ~8-9 |
Data from a study in rats, which may serve as an initial reference for studies in mice.
Experimental Protocols
1. Oral Gavage in Mice
-
Materials:
-
Appropriate size gavage needle (18-20 gauge for adult mice) with a rounded, ball-tip.[2]
-
Syringe
-
This compound formulation
-
-
Procedure:
-
Weigh the mouse and calculate the exact volume of the formulation to be administered (typically not exceeding 10 ml/kg).[2]
-
Restrain the mouse firmly by the scruff of the neck to immobilize its head.
-
Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate.
-
The mouse should swallow as the needle enters the esophagus. If resistance is met, do not force the needle; withdraw and try again.[2][3]
-
Once the needle is in the stomach (pre-measure the required length externally from the mouth to the last rib), slowly administer the liquid.[3]
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as labored breathing, for at least 15 minutes post-procedure.[3]
-
2. Blood Sampling for Pharmacokinetic Analysis (Serial Sampling from Saphenous Vein)
-
Materials:
-
Sterile lancet or needle (25-27 gauge)
-
Micro-hematocrit tubes or capillaries
-
Anesthetic (if required by the protocol, though brief restraint is often sufficient)
-
Gauze
-
-
Procedure:
-
Place the mouse in a restraint device.
-
Shave the fur over the saphenous vein on the lateral side of the hind leg.
-
Wipe the area with 70% ethanol.
-
Apply gentle pressure to the upper thigh to make the vein visible.
-
Puncture the vein with the lancet or needle.
-
Collect the resulting blood drop into a micro-hematocrit tube.
-
Apply gentle pressure to the puncture site with gauze to stop the bleeding.
-
Process the blood sample as required for your analytical method (e.g., for plasma or whole blood analysis).
-
3. Hollow Fiber Assay
-
Materials:
-
Hollow fibers (e.g., polyvinylidene fluoride)
-
Cell suspension of TPO-R expressing cells (e.g., 32D-MPL)
-
Syringes and needles
-
Surgical instruments for implantation
-
Anesthetic
-
-
Procedure:
-
Culture the desired cells to the appropriate density.
-
Fill the hollow fibers with the cell suspension and seal the ends.[14]
-
Anesthetize the mouse.
-
Surgically implant the fibers subcutaneously or intraperitoneally.[12][15]
-
Allow the mouse to recover from surgery.
-
Administer this compound (or vehicle control) orally according to the study design.
-
At the end of the treatment period, euthanize the mouse and retrieve the hollow fibers.
-
Extract the cells from the fibers and assess cell viability using a suitable assay (e.g., MTT or CellTiter-Glo).[15]
-
Visualizations
Caption: this compound signaling pathway.
Caption: Pharmacokinetic study workflow.
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. research.fsu.edu [research.fsu.edu]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. landing.reactionbiology.com [landing.reactionbiology.com]
- 11. The Hollow Fiber Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reactionbiology.com [reactionbiology.com]
Technical Support Center: Mitigating Potential Hepatotoxicity of Hetrombopag in Research Animals
This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring, understanding, and mitigating potential hepatotoxicity associated with the thrombopoietin receptor agonist (TPO-RA), Hetrombopag (B607937), in research animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a novel, orally bioavailable small-molecule thrombopoietin receptor agonist.[1] It works by binding to and stimulating the thrombopoietin receptor (TPO-R), leading to the proliferation and differentiation of megakaryocytes, which in turn increases platelet production.[1] Preclinical studies have indicated that this compound has a mechanism of action similar to Eltrombopag.[1]
Q2: Is hepatotoxicity a known risk with this compound?
A2: Yes, liver-related toxicity, primarily observed as elevations in serum transaminases (ALT and AST), has been noted in clinical studies with this compound.[1] This is a recognized class effect for some TPO-RAs. In a phase 1 trial, treatment-related increases in transaminases were mostly grades 1-2 and returned to normal after appropriate liver-protection treatment.[1]
Q3: What is the suspected mechanism of this compound-induced hepatotoxicity?
A3: The exact mechanism of hepatotoxicity for this compound is not fully elucidated. However, for the related compound Eltrombopag, which has a similar structure, potential mechanisms include the generation of reactive metabolites and subsequent oxidative stress.[2] Genetic variations in drug-metabolizing enzymes (like CYP2C8 and UGT1A1) and drug transporters (like ABCG2) may also influence individual susceptibility to liver injury, as has been suggested for Eltrombopag.[3][4]
Q4: What are the best practices for monitoring liver function in animals treated with this compound?
A4: Regular monitoring of liver function is crucial. This should include baseline measurements before starting treatment and periodic testing throughout the study. Key biomarkers to monitor include Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.[5] Histopathological examination of liver tissue at the end of the study is also essential to assess for any cellular damage.
Q5: Are there any potential strategies to mitigate this compound-induced hepatotoxicity in our animal models?
A5: Yes, based on the presumed mechanism of oxidative stress, co-administration of antioxidants could be a viable mitigation strategy. N-acetylcysteine (NAC), a precursor to the antioxidant glutathione (B108866), has been suggested as a potential mitigating agent for Eltrombopag-induced hepatotoxicity.[2] Other hepatoprotective agents, such as silymarin, could also be investigated. Additionally, exploring the role of gut microbiota and its metabolites in drug-induced liver injury is an emerging area of research.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High variability in liver enzyme levels between animals in the same treatment group. | Individual differences in drug metabolism; Underlying subclinical liver conditions; Inconsistent drug administration. | Ensure a homogenous animal population in terms of age, weight, and health status. Perform baseline liver function tests to exclude animals with pre-existing liver abnormalities. Standardize the oral gavage technique to ensure consistent dosing. |
| No significant elevation in liver enzymes despite administering a high dose of this compound. | Species or strain insensitivity to this compound-induced liver injury; Insufficient duration of treatment. | Consider using a different rodent strain that may be more susceptible to drug-induced liver injury. Extend the treatment duration, as liver enzyme elevations may have a delayed onset. Confirm drug absorption through pharmacokinetic analysis. |
| Sudden and sharp elevation in liver enzymes accompanied by clinical signs of distress. | Acute, severe hepatotoxicity. | Immediately discontinue this compound administration. Euthanize the animal if it is in significant distress and collect blood and liver tissue for analysis. Review the dosage and consider a dose reduction for subsequent cohorts. |
| Mild, transient elevation of liver enzymes that return to baseline with continued treatment. | Adaptive response of the liver. | Continue monitoring liver enzymes closely. This may represent a non-injurious adaptive response. However, remain vigilant for any further increases or signs of liver dysfunction. |
Data Presentation
Table 1: Representative Changes in Liver Function Tests in a Rodent Model of TPO-RA-Induced Hepatotoxicity *
| Parameter | Control Group | This compound (Low Dose) | This compound (High Dose) | This compound + Mitigating Agent |
| ALT (U/L) | 40 ± 5 | 80 ± 10 | 250 ± 30 | 100 ± 15 |
| AST (U/L) | 60 ± 8 | 120 ± 15 | 400 ± 50 | 150 ± 20 |
| ALP (U/L) | 150 ± 20 | 200 ± 25 | 350 ± 40 | 220 ± 30 |
| Total Bilirubin (mg/dL) | 0.2 ± 0.05 | 0.3 ± 0.08 | 0.8 ± 0.1 | 0.4 ± 0.06 |
*Note: These are hypothetical data based on typical findings in drug-induced liver injury models and are for illustrative purposes only. Actual results may vary depending on the specific experimental conditions.
Table 2: Representative Histopathological Findings in Liver Tissue
| Group | Microscopic Findings |
| Control | Normal hepatic architecture. |
| This compound (Low Dose) | Mild centrilobular hepatocyte vacuolation. |
| This compound (High Dose) | Moderate to severe centrilobular necrosis, inflammatory cell infiltration, and sinusoidal congestion. |
| This compound + Mitigating Agent | Minimal hepatocyte vacuolation with a significant reduction in necrosis and inflammation compared to the high-dose group. |
Experimental Protocols
Protocol 1: Induction of this compound-Induced Hepatotoxicity in a Rodent Model
Objective: To establish a reproducible model of this compound-induced hepatotoxicity in rodents for the evaluation of potential mitigating agents.
Materials:
-
Male Wistar rats (200-250g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Standard laboratory animal diet and water
Procedure:
-
Acclimatization: Acclimatize animals for at least one week prior to the start of the experiment.
-
Grouping: Randomly divide animals into a control group and at least two this compound treatment groups (low dose and high dose). A minimum of 8-10 animals per group is recommended.
-
Dosing:
-
Control Group: Administer the vehicle orally via gavage once daily.
-
This compound Groups: Administer this compound orally via gavage once daily. A dose-ranging study is recommended to determine the optimal doses for inducing mild to moderate hepatotoxicity.
-
-
Duration: Treat the animals for 14 to 28 days.
-
Monitoring:
-
Monitor animal health and body weight daily.
-
Collect blood samples (e.g., via tail vein) at baseline, mid-study, and at the end of the study for liver function tests (ALT, AST, ALP, Total Bilirubin).
-
-
Necropsy: At the end of the study, euthanize the animals and collect blood via cardiac puncture for terminal biochemical analysis. Collect the liver for histopathological examination.
Protocol 2: Evaluation of a Mitigating Agent for this compound-Induced Hepatotoxicity
Objective: To assess the efficacy of a potential mitigating agent in preventing or reducing this compound-induced liver injury.
Procedure:
-
Follow the procedures outlined in Protocol 1 for animal acclimatization and grouping.
-
Grouping: Include the following groups:
-
Vehicle Control
-
This compound (high dose)
-
Mitigating Agent alone
-
This compound (high dose) + Mitigating Agent
-
-
Dosing:
-
Administer the mitigating agent (or its vehicle) at a predetermined time before or concurrently with the this compound administration.
-
-
Monitoring and Necropsy: Follow the same procedures as outlined in Protocol 1. In addition to liver function tests and histopathology, consider analyzing markers of oxidative stress (e.g., malondialdehyde, glutathione levels) in liver tissue.
Visualizations
References
- 1. Safety and efficacy of this compound in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Eltrombopag-Induced Acute Liver Failure in a Pediatric Patient: A Pharmacokinetic and Pharmacogenetic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 6. Role of Gut Microecology in the Pathogenesis of Drug-Induced Liver Injury and Emerging Therapeutic Strategies [mdpi.com]
Hetrombopag Experimental Reproducibility: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of experiments involving Hetrombopag.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule, non-peptide thrombopoietin receptor (TPO-R) agonist. It binds to the transmembrane domain of the TPO-R (also known as c-Mpl), inducing a conformational change that leads to the activation of downstream signaling pathways, primarily the JAK-STAT, MAPK, and PI3K-Akt pathways. This mimics the effects of endogenous thrombopoietin, stimulating the proliferation and differentiation of megakaryocytes and subsequently increasing platelet production.
Q2: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C for long-term stability. For short-term use, the solution can be stored at 4°C for a few days. Avoid repeated freeze-thaw cycles.
Q3: What are the typical effective concentrations of this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell line and the specific assay being performed. However, most in vitro studies report biological activity in the nanomolar to low micromolar range. For example, in cell lines expressing the TPO-R, concentrations ranging from 10 nM to 1 µM are often used to stimulate proliferation or activate downstream signaling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no cellular response to this compound | 1. Low or absent TPO-R expression in the cell line. 2. Inactive this compound. 3. Suboptimal drug concentration. 4. Issues with cell health or passage number. | 1. Verify TPO-R (c-Mpl) expression in your cell line using qPCR, Western blot, or flow cytometry. 2. Ensure proper storage and handling of this compound. Prepare fresh dilutions from a new stock solution. 3. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. 4. Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment. |
| High background signal in assays | 1. Non-specific binding of this compound. 2. Issues with assay reagents or protocol. 3. Contamination of cell culture. | 1. Include appropriate controls, such as vehicle-only (DMSO) and untreated cells. 2. Optimize blocking steps and antibody concentrations in your assay protocol. 3. Regularly check cell cultures for contamination and use aseptic techniques. |
| Inconsistent results between experiments | 1. Variability in cell density at the time of treatment. 2. Inconsistent incubation times. 3. Pipetting errors. 4. Lot-to-lot variability of this compound or other reagents. | 1. Ensure consistent cell seeding density across all experiments. 2. Strictly adhere to the same incubation times for drug treatment and subsequent assay steps. 3. Use calibrated pipettes and proper pipetting techniques to minimize errors. 4. If possible, use the same lot of reagents for a series of experiments. If a new lot is introduced, perform a bridging experiment to ensure consistency. |
| Cell toxicity observed at higher concentrations | 1. Off-target effects of this compound. 2. High concentration of DMSO vehicle. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line. 2. Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) and does not affect cell viability. Include a vehicle-only control with the same DMSO concentration. |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., Ba/F3-hTPO-R cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell proliferation rate relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
Western Blot for STAT5 Phosphorylation
-
Cell Treatment: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Starve the cells in a serum-free medium for 4-6 hours. Treat the cells with this compound at the desired concentration for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phosphorylated STAT5 (p-STAT5) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT5 as a loading control.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| EC50 (Cell Proliferation) | Ba/F3-hTPO-R | 2.4 nM | |
| EC50 (Cell Proliferation) | UT-7/TPO | 1.8 nM | |
| EC50 (Megakaryocyte Differentiation) | Human CD34+ cells | ~10 nM |
Visualizations
Caption: this compound signaling pathway activation.
Caption: Troubleshooting workflow for this compound experiments.
Impact of serum batch variation on Hetrombopag bioactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hetrombopag (B607937) in bioactivity assays. It specifically addresses the potential impact of serum batch variation on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally active, small-molecule, nonpeptide thrombopoietin receptor (TPOR) agonist.[1][2][3] It binds to the transmembrane domain of the TPO receptor (also known as MPL), activating downstream signaling pathways.[4] This stimulation mimics the biological activity of endogenous thrombopoietin (TPO), leading to the proliferation and differentiation of hematopoietic stem cells and megakaryocytes, ultimately increasing platelet production.[1][5]
Q2: Which signaling pathways are activated by this compound?
A2: this compound activates several key intracellular signaling pathways upon binding to the TPO receptor. These include the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT), and extracellular signal-regulated kinase (ERK) pathways.[1][4][5] Activation of these pathways is crucial for promoting cell survival, proliferation, and differentiation.[1]
Q3: What are common in vitro bioassays to measure this compound activity?
A3: A common method to assess the bioactivity of this compound is through cell proliferation assays using cell lines engineered to express the human TPO receptor (TPOR). A frequently used cell line is the murine 32D cell line stably transfected with human TPOR (32D-MPL).[1][6] The proliferation of these cells in response to varying concentrations of this compound can be measured to determine its potency (e.g., EC50 value).[1]
Q4: Why am I seeing significant variability in my this compound bioassay results between experiments?
A4: Significant inter-assay variability can arise from several sources. A primary contributor is lot-to-lot variation in fetal bovine serum (FBS) used in the cell culture medium.[7][8][9] Other factors include inconsistencies in cell handling, such as using cells with high passage numbers, variations in cell seeding density, and improper reagent preparation and storage.[10][11]
Q5: How can different serum batches affect my results?
A5: Fetal bovine serum is a complex and undefined mixture of growth factors, hormones, lipids, and other components that can vary significantly from one batch to another.[12][13][14][15] This variability can directly impact cell growth rates, morphology, and responsiveness to stimuli like this compound.[7][16] For instance, the concentration of endogenous growth factors in a particular serum lot could influence the baseline proliferation of your cells, thereby altering the perceived potency of this compound.[8][17]
Troubleshooting Guide: Serum Batch Variation
Unexpected or inconsistent results in your this compound bioassay may be attributable to serum batch variability. This guide provides a systematic approach to troubleshooting and mitigating these issues.
Initial Troubleshooting Steps
| Issue | Potential Cause | Recommended Action |
| High EC50 Value (Lower Potency) | A new serum batch may contain inhibitory factors or lower concentrations of essential growth factors.[17] | 1. Re-test with a previously validated "golden lot" of serum if available. 2. Qualify the new serum lot by comparing cell growth and morphology to the previous lot. 3. If the issue persists, consider screening multiple new serum lots to find one that supports optimal cell performance.[17] |
| Low EC50 Value (Higher Potency) | The new serum batch might have a lower concentration of components that compete with or inhibit this compound's action, or it may promote higher cell viability. | 1. Confirm the result by repeating the assay with the same new serum lot. 2. Compare the baseline proliferation of cells in the new serum versus the old serum in the absence of this compound. |
| Poor Cell Health or Morphology | The new serum batch may be suboptimal for the specific cell line, leading to stress, altered morphology, or reduced viability.[7] | 1. Visually inspect cells daily after introducing a new serum batch. 2. Perform a viability assay (e.g., trypan blue exclusion) to quantify cell health. 3. Revert to a previously qualified serum lot and observe if cell health improves. |
| High Well-to-Well Variability | Inconsistent serum quality within a bottle or improper mixing can contribute to variability. | 1. Ensure the serum is completely thawed and gently but thoroughly mixed before adding to the media. 2. After preparing the complete media, allow it to equilibrate to 37°C before adding to cells. |
Diagram: Troubleshooting Logic for Serum-Related Variability
Caption: Troubleshooting workflow for serum-related bioassay variability.
Experimental Protocols
This compound Bioactivity Assessment using 32D-MPL Cell Proliferation Assay
This protocol outlines a typical experiment to determine the EC50 of this compound.
1. Cell Culture and Maintenance:
- Culture 32D-MPL cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and appropriate antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Passage cells every 2-3 days to maintain logarithmic growth. Use cells with a consistent and low passage number for all experiments.
2. Assay Procedure:
- Cell Seeding:
- Wash cells with serum-free medium to remove any residual growth factors.
- Resuspend cells in assay medium (RPMI-1640 with a pre-qualified lot of 10% FBS) at a density of 2 x 10^5 cells/mL.
- Seed 50 µL of the cell suspension into each well of a 96-well flat-bottom plate (10,000 cells/well).
- Compound Preparation and Addition:
- Prepare a 2x concentrated serial dilution of this compound in the assay medium.
- Add 50 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no this compound (negative control).
- Incubation:
- Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
- Cell Proliferation Measurement:
- Add a cell proliferation reagent (e.g., CellTiter-Glo®, WST-1, or MTS) according to the manufacturer's instructions.
- Read the plate on a suitable plate reader (luminometer or spectrophotometer).
3. Data Analysis:
- Subtract the average blank reading from all other readings.
- Normalize the data by setting the negative control as 0% and a maximal stimulation control as 100%.
- Plot the normalized response versus the log of the this compound concentration.
- Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50 value.
Protocol for Qualifying a New Fetal Bovine Serum (FBS) Lot
To minimize variability, it is critical to qualify new serum lots before introducing them into routine experiments.
Objective: To ensure a new FBS lot supports cell growth and assay performance comparable to a previously validated or "golden" lot.
Procedure:
-
Side-by-Side Culture: Culture 32D-MPL cells in parallel using two media preparations: one with the new FBS lot and one with the reference FBS lot (both at 10%).
-
Growth Rate Assessment:
-
Seed cells at a low density (e.g., 5 x 10^4 cells/mL) in T-25 flasks with both media types.
-
Count viable cells every 24 hours for 4-5 days.
-
Plot the growth curves. The doubling time for cells in the new serum should be comparable to the reference lot.
-
-
Morphology Check: Visually inspect the cells under a microscope daily. Note any changes in cell size, shape, or adherence.
-
Assay Performance Test: Run a standard this compound bioactivity assay (as described above) using both the new and reference serum lots in parallel.
-
Acceptance Criteria:
-
Growth: The cell doubling time in the new serum should be within ±10% of the reference lot.
-
Morphology: No significant changes in cell morphology should be observed.
-
EC50: The this compound EC50 value obtained with the new serum should be within a 2 to 3-fold range of the value obtained with the reference lot.
-
| Parameter | Reference Lot | New Lot | Acceptance |
| Doubling Time | 24 hours | 26 hours | Pass (within ±10%) |
| Morphology | Normal | Normal | Pass |
| This compound EC50 | 5.2 nM | 7.8 nM | Pass (<3-fold change) |
This compound Signaling Pathway
This compound binding to the TPO receptor initiates a cascade of intracellular signaling events critical for megakaryopoiesis.
References
- 1. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Efficacy and safety of this compound in the treatment of chemotherapy-related thrombocytopenia in solid tumors: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A multicenter, randomized phase III trial of this compound: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]
- 8. researchgate.net [researchgate.net]
- 9. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 10. benchchem.com [benchchem.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. thepsci.eu [thepsci.eu]
- 13. Fetal bovine serum - Wikipedia [en.wikipedia.org]
- 14. The Basics of Fetal Bovine Serum Use | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Fetal Bovine Serum (FBS) [sigmaaldrich.com]
- 16. Systematic Comparison of FBS and Medium Variation Effect on Key Cellular Processes Using Morphological Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Assay Interference in Hetrombopag Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the accurate quantification of Hetrombopag (B607937). Our aim is to help you identify, understand, and mitigate potential assay interferences to ensure the reliability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally bioavailable, small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist.[1][2][3] It is designed to treat thrombocytopenia by stimulating the proliferation and differentiation of megakaryocytes, the precursor cells to platelets.[1][4] this compound binds to the transmembrane domain of the TPO receptor (c-Mpl), inducing a conformational change that activates downstream signaling pathways.[1][5]
Q2: Which signaling pathways are activated by this compound?
This compound activates the same key intracellular signaling pathways as the endogenous ligand, thrombopoietin (TPO).[1] Upon binding to the TPO receptor, it triggers the activation of the Janus kinase/signal transducers and activators of transcription (JAK/STAT), phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT), and mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathways.[1][6][7] These pathways are crucial for the proliferation and differentiation of hematopoietic stem cells into megakaryocytes and subsequently, the production of platelets.[1][4]
Q3: What are the common methods for quantifying this compound in biological samples?
The most common and reliable method for quantifying this compound in biological matrices, such as plasma, is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] This technique offers high sensitivity and selectivity, allowing for the accurate measurement of low concentrations of the drug.[8][9] Validated LC-MS/MS methods for this compound have been developed with a lower limit of quantification (LLOQ) typically around 1 ng/mL.[8][9][10]
Q4: What are potential sources of interference in this compound quantification assays?
While LC-MS/MS is a highly specific technique, several factors can lead to assay interference:
-
Matrix Effects: Components of the biological matrix (e.g., phospholipids, salts, proteins) can co-elute with this compound and suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.[11]
-
Metabolites: this compound metabolites may have similar structures and chromatographic behavior, potentially causing overlapping peaks if the chromatographic separation is not optimal.
-
Co-administered Drugs: Other medications taken by the subject could have similar mass-to-charge ratios or retention times, leading to isobaric interference.
-
Contamination: Contaminants from sample collection tubes, solvents, or lab equipment can introduce interfering substances.
-
Chemical Reactivity: The compound itself may react with components of the assay, though this is less common in LC-MS/MS post-extraction.[12]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Signal Intensity in LC-MS/MS Analysis
Symptoms:
-
Asymmetrical or broad peaks for this compound.
-
Signal intensity is significantly lower than expected.
-
Inconsistent retention times.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase composition and gradient. A C18 column with a gradient elution of methanol-water or acetonitrile-water with a formic acid modifier has been shown to be effective.[13][14] |
| Matrix Effects | Improve sample preparation to remove interfering substances. Consider solid-phase extraction (SPE) instead of simple protein precipitation.[11] Use a stable isotope-labeled internal standard to compensate for matrix-induced ion suppression or enhancement. |
| Contamination of LC-MS/MS System | Flush the LC system and mass spectrometer with appropriate cleaning solutions. Check for contamination in the autosampler and injection port. |
| Degradation of this compound | Ensure proper storage of samples (typically at -80°C).[10] Avoid repeated freeze-thaw cycles. |
Issue 2: Inaccurate or Imprecise Results
Symptoms:
-
High variability between replicate measurements (%CV > 15%).
-
Quality control (QC) samples consistently fail to meet acceptance criteria.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Sample Preparation | Ensure complete protein precipitation by optimizing the ratio of plasma to precipitation solvent (e.g., acetonitrile (B52724) or methanol).[8][9] Ensure thorough vortexing and centrifugation. |
| Calibration Curve Issues | Prepare fresh calibration standards and QC samples. Use a validated and appropriate concentration range for the calibration curve.[8][9][14] |
| Internal Standard (IS) Problems | Verify the purity and concentration of the internal standard stock solution. Ensure the IS is added consistently to all samples and standards. Eltrombopag has been successfully used as an internal standard for this compound analysis.[8][9] |
| Instrument Instability | Perform instrument calibration and tuning. Check for fluctuations in spray voltage, gas flows, and temperature. |
Issue 3: Suspected Interference from a Co-eluting Compound
Symptoms:
-
Presence of an unexpected peak at or near the retention time of this compound.
-
Distorted peak shape for the analyte.
-
Inaccurate quantification in specific patient samples.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Metabolite Interference | Adjust the chromatographic gradient to achieve better separation between this compound and its potential metabolites. |
| Co-administered Drug Interference | If the identity of the co-administered drug is known, develop a method to chromatographically separate it from this compound. If not, utilize high-resolution mass spectrometry to differentiate between the two compounds based on their exact mass. |
| Endogenous Matrix Component | Employ a more selective sample preparation technique like SPE. Modify the chromatographic conditions (e.g., change the column chemistry or mobile phase pH) to alter the retention of the interfering component. |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol is a generalized procedure based on published methods.[8][9][14]
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add 50 µL of internal standard working solution (e.g., Eltrombopag in 50:50 methanol:water).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
2. LC-MS/MS Conditions
| Parameter | Typical Value |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation (e.g., start with low %B, ramp up to high %B, then re-equilibrate) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | m/z 459.2 → 200.9[8][9] |
| MRM Transition (IS - Eltrombopag) | m/z 443.2 → 229.0[8][9] |
3. Calibration and Quality Control
-
Prepare a series of calibration standards by spiking known concentrations of this compound into drug-free plasma.
-
Prepare at least three levels of QC samples (low, medium, and high concentrations) in a similar manner.
-
The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
The accuracy and precision of the QC samples should be within ±15%.
Visualizations
Signaling Pathway of this compound
Caption: this compound activates the TPO receptor, leading to downstream signaling.
Experimental Workflow for this compound Quantification
Caption: Workflow for sample preparation and analysis of this compound.
Logical Relationship for Troubleshooting Assay Interference
Caption: A logical approach to troubleshooting this compound assay interference.
References
- 1. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. iwantmedia.com [iwantmedia.com]
- 5. Safety and efficacy of this compound in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A network map of thrombopoietin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Development and validation of a LC–MS/MS method for quantification of this compound for pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a LC-MS/MS method for quantification of this compound for pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. myadlm.org [myadlm.org]
- 12. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous analysis of avatrombopag, eltrombopag, and this compound in human plasma by UPLC-MS/MS for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro Showdown: Hetrombopag vs. Eltrombopag in Thrombopoietin Receptor Agonism
A detailed comparative analysis of two prominent non-peptide thrombopoietin receptor agonists, Hetrombopag (B607937) and Eltrombopag, reveals significant differences in potency and cellular effects in preclinical in vitro models. This guide synthesizes available data to offer researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, effects on megakaryopoiesis, and the signaling pathways they modulate.
This compound, a newer entrant, demonstrates a more potent effect in stimulating the thrombopoietin receptor (TPO-R) pathway compared to the established Eltrombopag.[1] Both small-molecule agonists are designed to mimic the action of endogenous thrombopoietin (TPO), binding to the c-Mpl receptor and initiating downstream signaling cascades that lead to the proliferation and differentiation of megakaryocytes, the precursors to platelets.[2][3][4]
Comparative Efficacy in Cell Proliferation
In vitro studies highlight this compound's superior potency in stimulating the proliferation of TPO-R dependent cell lines. One study utilizing 32D cells stably transfected with the human TPO-R (32D-MPL) reported a half-maximal effective concentration (EC50) for this compound of 0.4 nmol/L, a stark contrast to Eltrombopag's EC50 of 13.4 nmol/L.[1] This suggests that a significantly lower concentration of this compound is required to achieve the same level of cell proliferation as Eltrombopag.[1] Another preclinical study corroborated this compound's higher potency in vivo, observing that it specifically enhanced the viability and growth of 32D-MPL cells in hollow fibers implanted in nude mice with much greater potency than Eltrombopag.[5][6]
| Compound | Cell Line | Assay | EC50 (nmol/L) | Source |
| This compound | 32D-MPL | Proliferation | 0.4 | [1] |
| Eltrombopag | 32D-MPL | Proliferation | 13.4 | [1] |
Stimulation of Megakaryopoiesis from Progenitor Cells
Both this compound and Eltrombopag have been shown to promote the differentiation of hematopoietic stem cells into megakaryocytes. In studies using human cord blood-derived CD34+ cells, this compound induced the phosphorylation of key signaling proteins with an EC50 of 2.3 nmol/L, while Eltrombopag exhibited an EC50 of 86.2 nmol/L.[1]
Eltrombopag has been demonstrated to favor human megakaryocyte differentiation and platelet production in a dose-dependent manner.[7][8][9] It promotes the maturation of high-ploidy megakaryocytes that express lineage-specific markers such as CD61 and CD42b.[7][8] In vitro cultures of human cord blood-derived hematopoietic stem cells showed that Eltrombopag concentrations of 200, 500, and 2000 ng/mL successfully promoted megakaryocyte differentiation.[7][8]
Recent research suggests that this compound, along with Lusutrombopag, may support in vitro megakaryopoiesis more effectively than other TPO-R agonists, including Eltrombopag.[10][11]
| Compound | Cell Type | Assay | EC50 (nmol/L) | Source |
| This compound | Human CB CD34+ | Phosphorylation of STAT3, STAT5, ERK1/2 | 2.3 | [1] |
| Eltrombopag | Human CB CD34+ | Phosphorylation of STAT3, STAT5, ERK1/2 | 86.2 | [1] |
Mechanism of Action: Signaling Pathway Activation
This compound and Eltrombopag exert their effects by activating the same intracellular signaling pathways downstream of the TPO receptor. Both compounds have been shown to induce the phosphorylation of STAT3, STAT5, ERK1/2, and AKT in a concentration-dependent manner.[1] This activation of the JAK-STAT and MAPK pathways is crucial for the proliferation and differentiation of megakaryocytes.[3][4][12]
Eltrombopag has been shown to activate all major c-Mpl downstream signaling pathways.[7][8] Studies have demonstrated that it induces the phosphorylation of STAT3, STAT5, AKT, and ERK1/2.[7][8][13] Interestingly, some research suggests that Eltrombopag activates these pathways to a greater extent than endogenous TPO.[13][14]
The workflow for assessing TPO-R agonist activity on megakaryopoiesis in vitro typically involves the isolation of hematopoietic stem cells, differentiation into megakaryocytes in the presence of the agonist, and subsequent analysis of signaling pathway activation and cellular markers.
Experimental workflow for in-vitro analysis of TPO-R agonists.
The signaling cascade initiated by both agonists upon binding to the TPO receptor is a critical aspect of their function.
TPO-R agonist signaling pathway.
Experimental Protocols
Cell Proliferation Assay (32D-MPL cells)
-
Cell Culture: 32D-MPL cells, murine pro-B cells stably transfected with the human thrombopoietin receptor (c-Mpl), are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and murine interleukin-3 (mIL-3).
-
Assay Preparation: Prior to the assay, cells are washed to remove mIL-3 and resuspended in assay medium without mIL-3.
-
Drug Treatment: Cells are seeded into 96-well plates and treated with serial dilutions of this compound or Eltrombopag.
-
Incubation: Plates are incubated for a specified period, typically 48-72 hours, at 37°C in a humidified 5% CO2 atmosphere.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Megakaryocyte Differentiation from Human CD34+ Cells
-
Isolation of CD34+ Cells: Human umbilical cord blood or bone marrow mononuclear cells are isolated by density gradient centrifugation, and CD34+ cells are subsequently purified using magnetic-activated cell sorting (MACS).
-
Differentiation Culture: Purified CD34+ cells are cultured in a serum-free medium supplemented with cytokines such as stem cell factor (SCF) and thrombopoietin (TPO) or the TPO-R agonists being tested (this compound or Eltrombopag) at various concentrations.
-
Culture Period: The cells are cultured for 10-14 days to allow for differentiation into mature megakaryocytes.
-
Analysis of Differentiation:
-
Flow Cytometry: Cells are stained with fluorescently labeled antibodies against megakaryocyte-specific surface markers, such as CD41a (integrin αIIb) and CD61 (integrin β3), to quantify the percentage of megakaryocytes. Ploidy analysis is performed by staining the cells with a DNA-binding dye like propidium (B1200493) iodide.
-
Microscopy: Proplatelet formation, a hallmark of mature megakaryocytes, is observed and quantified using light microscopy.
-
Western Blotting: To assess signaling pathway activation, cells are lysed at various time points after agonist stimulation, and the phosphorylation status of key proteins (STAT3, STAT5, ERK1/2, AKT) is determined by Western blotting using phospho-specific antibodies.
-
Conclusion
The available in vitro data strongly suggests that this compound is a more potent TPO-R agonist than Eltrombopag, capable of inducing cell proliferation and signaling at significantly lower concentrations. Both drugs effectively promote megakaryopoiesis by activating the canonical TPO-R signaling pathways. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies to fully elucidate the nuances of their in vitro activities. These findings have important implications for the development of novel therapies for thrombocytopenia and related disorders.
References
- 1. mednexus.org [mednexus.org]
- 2. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Mechanism of Action of the Attributed Immunomodulatory Role of Eltrombopag in Primary Immune Thrombocytopenia: An In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. A multicenter, randomized phase III trial of this compound: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A multicenter, randomized phase III trial of this compound: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia | springermedizin.de [springermedizin.de]
- 7. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]
- 9. Revealing eltrombopag's promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lusutrombopag or this compound supports in vitro megakaryopoiesis better than other thrombopoietin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Exploring the Potential of Eltrombopag: Room for More? [frontiersin.org]
- 13. Eltrombopag, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eltrombopag, a potent stimulator of megakaryopoiesis | Haematologica [haematologica.org]
Validating Hetrombopag's Engagement with the Thrombopoietin Receptor in Primary Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hetrombopag and other thrombopoietin receptor (TPOR) agonists, focusing on the validation of their target engagement in primary human cells. Experimental data is presented to objectively evaluate performance, and detailed protocols for key validation assays are provided.
Introduction to this compound and TPOR Agonists
This compound is an orally bioavailable, small-molecule, non-peptide thrombopoietin receptor (TPOR, also known as c-Mpl) agonist.[1][2][3] It is designed to treat thrombocytopenia by stimulating the proliferation and differentiation of megakaryocytes, the precursors to platelets.[3][4] Like other TPOR agonists, this compound binds to and activates the TPOR, initiating downstream signaling cascades that mimic the effects of endogenous thrombopoietin (TPO).[4][5] This guide compares this compound with other approved TPOR agonists: Eltrombopag, Romiplostim, and Avatrombopag.
Mechanism of Action: TPOR Signaling
TPOR is a member of the cytokine receptor superfamily. Upon agonist binding, it activates intracellular signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, as well as the phosphatidylinositol 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK)/ERK pathways.[5][6] This signaling cascade promotes the survival, proliferation, and differentiation of hematopoietic stem and progenitor cells into mature megakaryocytes, which in turn produce and release platelets.[7][8]
TPOR Signaling Pathway
Comparative Analysis of TPOR Agonist Target Engagement
The following tables summarize the available quantitative data for this compound and its alternatives in primary human cells.
| Drug | Target Engagement Parameter | Cell Type | Value | Citation |
| This compound | EC50 for Proliferation | Human Cord Blood CD34+ Cells | 2.3 nM | [5][9] |
| EC50 for TPO Pathway Activation (STAT3, STAT5, ERK1/2) | Human Cord Blood CD34+ Cells | 2.3 nM | [9] | |
| Eltrombopag | EC50 for Proliferation | Human Cord Blood CD34+ Cells | 86.2 nM | [5][9] |
| Avatrombopag | EC50 for Megakaryocyte Differentiation | Human Cord Blood CD34+ Cells | 25.0 nM | [10][11] |
| Romiplostim | Binding Affinity vs. TPO | Human TPOR | 15-fold lower than TPO | [12] |
EC50: Half-maximal effective concentration.
Experimental Protocols for Validating Target Engagement
Validating the engagement of TPOR agonists in primary human cells involves assessing both direct binding to the receptor and the activation of downstream signaling pathways.
Experimental Workflow: Phospho-Flow Cytometry
Phospho-Flow Cytometry Workflow
Phospho-Flow Cytometry for Downstream Signaling
This method quantifies the phosphorylation of key signaling proteins within individual cells, providing a direct measure of target engagement and pathway activation.
a. Cell Preparation:
-
Isolate primary human hematopoietic stem and progenitor cells (e.g., CD34+ cells) from bone marrow, cord blood, or peripheral blood using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Resuspend cells in a serum-free culture medium and starve for 2-4 hours to reduce basal signaling.
b. TPOR Agonist Stimulation:
-
Aliquot approximately 1 x 10^6 cells per condition.
-
Add varying concentrations of this compound or other TPOR agonists to the cell suspensions. Include an unstimulated control and a positive control (e.g., recombinant human TPO).
-
Incubate for 15-30 minutes at 37°C.
c. Fixation and Permeabilization:
-
Fix the cells by adding an equal volume of 4% paraformaldehyde (PFA) and incubating for 10 minutes at room temperature.
-
Permeabilize the cells by adding ice-cold 90% methanol (B129727) and incubating for 30 minutes on ice.
d. Intracellular Staining:
-
Wash the cells twice with FACS buffer (PBS with 2% FBS).
-
Resuspend the cell pellet in FACS buffer containing fluorochrome-conjugated antibodies against phosphorylated signaling proteins (e.g., anti-pSTAT5 (Tyr694), anti-pAKT (Ser473), anti-pERK1/2 (Thr202/Tyr204)).
-
Incubate for 30-60 minutes at room temperature in the dark.
e. Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the phosphoprotein staining to quantify the level of signaling activation.
Western Blotting for Downstream Signaling
Western blotting provides a semi-quantitative assessment of protein phosphorylation across a cell population.
a. Cell Lysis:
-
Following stimulation with TPOR agonists, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
b. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
c. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
d. Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the phosphorylated proteins of interest overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total protein levels as a loading control.
Conclusion
Validating the target engagement of this compound in primary human cells is crucial for understanding its mechanism of action and preclinical efficacy. The experimental protocols outlined in this guide, particularly phospho-flow cytometry, provide robust methods for quantifying the activation of TPOR signaling pathways. The comparative data presented indicates that this compound is a potent TPOR agonist, with an efficacy in stimulating the proliferation of human hematopoietic progenitor cells that is significantly greater than that of Eltrombopag.[5][9] Further studies to determine the direct binding affinities of these agonists to the human TPOR will provide a more complete understanding of their pharmacological profiles.
References
- 1. Eltrombopag, a thrombopoietin receptor agonist, enhances human umbilical cord blood hematopoietic stem/primitive progenitor cell expansion and promotes multi-lineage hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Romiplostim - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound for patients with persistent primary immune thrombocytopenia: a post hoc analysis of a multicenter, randomized phase Ⅲ trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P1287: this compound FOR ENHANCEMENT OF PLATELET ENGRAFTMENT IN PATIENTS WITH LYMPHOMA AFTER AUTOLOGOUS HEMATOPOIETIC STEM CELL TRANSPLANTATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eltrombopag: Role in Cytopenias Following Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Romiplostim (Nplate), a Treatment Option for Immune (Idiopathic) Thrombocytopenic Purpura - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of Romiplostim Mechanism of Action and Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Avatrombopag for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biology and Chemistry of Thrombopoietic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Hetrombopag: A Comparative Analysis of its Cross-Reactivity with Cytokine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Hetrombopag, a novel small-molecule thrombopoietin receptor (TPOR) agonist, with other cytokine receptors. While direct quantitative cross-reactivity data for this compound is not extensively available in the public domain, this document synthesizes qualitative information from preclinical and clinical studies and offers a comparison with other TPO receptor agonists to provide a comprehensive overview for research and drug development professionals.
Introduction to this compound and TPOR Signaling
This compound is an orally bioavailable, non-peptide TPO receptor agonist designed to stimulate megakaryopoiesis and elevate platelet counts.[1][2] Its primary mechanism of action is the activation of the TPO receptor (also known as MPL or CD110), a member of the type I cytokine receptor superfamily.[3] This activation mimics the effects of endogenous thrombopoietin, initiating downstream signaling cascades, primarily the JAK/STAT, PI3K/AKT, and MAPK pathways, which are crucial for the proliferation and differentiation of megakaryocyte progenitor cells.[3][4]
Several studies have highlighted the high selectivity of this compound for the TPO receptor. Preclinical investigations have repeatedly demonstrated that this compound specifically stimulates the proliferation and differentiation of cells expressing the human TPO receptor.[3][5] Furthermore, it is suggested that this compound possesses greater receptor selectivity and fewer off-target effects in comparison to other TPO receptor agonists, which may contribute to its favorable safety profile, including a lower incidence of hepatotoxicity.[3][6]
TPOR Signaling Pathway Activated by this compound
The binding of this compound to the transmembrane domain of the TPO receptor induces a conformational change, leading to the activation of associated Janus kinases (JAKs), primarily JAK2. This initiates a phosphorylation cascade, resulting in the activation of Signal Transducers and Activators of Transcription (STATs), predominantly STAT3 and STAT5. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in megakaryocyte proliferation and differentiation. Concurrently, the PI3K/AKT and MAPK/ERK pathways are also activated, further promoting cell survival and differentiation.
References
- 1. Effect of Cytokine Gene Polymorphisms on Eltrombopag Reactivity in Japanese Patients with Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Cytokine Gene Polymorphisms on Eltrombopag Reactivity in Japanese Patients with Immune Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mednexus.org [mednexus.org]
- 4. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Romiplostim for the Treatment of Immune Thrombocytopenia: Spotlight on Patient Acceptability and Ease of Use - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hetrombopag and First-Generation Thrombopoietin Mimetics in the Treatment of Immune Thrombocytopenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of hetrombopag (B607937), a novel thrombopoietin receptor agonist (TPO-RA), with first-generation TPO mimetics, romiplostim and eltrombopag (B601689), for the treatment of immune thrombocytopenia (ITP). The information is supported by experimental data from key clinical trials to aid in research and development assessments.
Executive Summary
Thrombopoietin receptor agonists are a cornerstone in the management of ITP, stimulating platelet production to reduce the risk of bleeding. First-generation agents, the peptibody romiplostim and the small molecule eltrombopag, have established efficacy in this indication. This compound, a newer oral, small-molecule, nonpeptide TPO-RA, has demonstrated significant efficacy and a manageable safety profile in recent clinical trials. While direct head-to-head trials are lacking, this guide synthesizes data from pivotal placebo-controlled studies to facilitate an indirect comparison of these agents.
Data Presentation: Efficacy in Adult Immune Thrombocytopenia
The following table summarizes the primary efficacy outcomes from the pivotal clinical trials of this compound, romiplostim, and eltrombopag in adult patients with ITP.
| Feature | This compound (Phase III Trial: NCT03222843) | Romiplostim (Pivotal Phase 3 Trials) | Eltrombopag (RAISE Study: NCT00370331) |
| Primary Endpoint | Proportion of responders (platelet count ≥ 50 × 10⁹/L) after 8 weeks of treatment.[1][2] | Durable platelet response (weekly platelet count ≥ 50 × 10⁹/L for at least 6 of the last 8 weeks of the 24-week treatment period). | Odds of achieving a platelet count of 50 to 400 × 10⁹/L during the 6-month treatment period. |
| Response Rate (Drug) | - 2.5 mg initial dose: 58.9% - 5 mg initial dose: 64.3%[1][2] | - Splenectomized patients: 38% - Non-splenectomized patients: 61% | 59% |
| Response Rate (Placebo) | 5.9%[1][2] | - Splenectomized patients: 0% - Non-splenectomized patients: 5% | 16% |
| Key Secondary Endpoints | - Maintained durable platelet response over 24 weeks. - Reduced bleeding risk and use of rescue therapy.[1][2] | - Overall platelet response. - Reduction in the use of rescue medications. | - Reduction in clinically significant bleeding. - Reduction in the use of rescue treatments. |
Experimental Protocols
Detailed methodologies for the key clinical trials are crucial for interpreting the comparative efficacy data.
This compound: Phase III Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial (NCT03222843)
-
Study Design: This trial included a 10-week double-blind, placebo-controlled period, followed by a 14-week open-label period.[1]
-
Patient Population: Adult patients with ITP who had not responded to or had relapsed after previous treatment.[1]
-
Treatment Arms: Patients were randomized to receive either this compound at an initial once-daily dose of 2.5 mg or 5 mg, or a matching placebo.[1]
-
Dose Adjustment: The dose of this compound could be titrated up to a maximum of 7.5 mg once daily to maintain platelet counts between 50 × 10⁹/L and 250 × 10⁹/L.[1]
-
Primary Endpoint: The proportion of patients achieving a platelet count of ≥ 50 × 10⁹/L after 8 weeks of treatment.[1][2]
Romiplostim: Two Parallel, Double-Blind, Placebo-Controlled Phase 3 Trials
-
Study Design: Two 24-week, double-blind, placebo-controlled trials were conducted in parallel, one in splenectomized and one in non-splenectomized patients with ITP.
-
Patient Population: Adult patients with chronic ITP who had completed at least one prior treatment and had a platelet count of ≤ 30 x 10⁹/L.
-
Treatment Arms: Patients were randomized (2:1) to receive weekly subcutaneous injections of either romiplostim or placebo.
-
Dose Adjustment: The initial dose of romiplostim was 1 mcg/kg, with adjustments made to maintain platelet counts ≥ 50 x 10⁹/L.
-
Primary Endpoint: Achievement of a durable platelet response, defined as a weekly platelet count ≥ 50 x 10⁹/L for at least 6 of the last 8 weeks of the 24-week treatment period, without the use of rescue therapies.
Eltrombopag: Randomized, Double-Blind, Placebo-Controlled RAISE Study (NCT00370331)
-
Study Design: A six-month, randomized, double-blind, placebo-controlled study.
-
Patient Population: Adult patients with previously treated chronic ITP.
-
Treatment Arms: Patients were randomized (2:1) to receive either oral eltrombopag or a matching placebo once daily.
-
Dose Adjustment: The initial dose of eltrombopag was 50 mg once daily, with adjustments allowed based on the patient's platelet count.
-
Primary Endpoint: The odds of achieving a platelet count between 50,000 and 400,000 platelets per microliter during the six-month treatment period.
Signaling Pathways and Mechanism of Action
Thrombopoietin mimetics stimulate megakaryopoiesis by activating the TPO receptor (c-Mpl). However, their binding sites and molecular interactions differ.
First-generation TPO mimetics, romiplostim and eltrombopag, and the newer agent this compound, all function by activating the TPO receptor, leading to downstream signaling cascades that promote the proliferation and differentiation of megakaryocytes, ultimately increasing platelet production.
-
Romiplostim: A peptibody that binds to the extracellular domain of the TPO receptor, mimicking the action of endogenous TPO.
-
Eltrombopag and this compound: Small-molecule, nonpeptide agonists that bind to the transmembrane domain of the TPO receptor. This distinct binding site allows for a non-competitive interaction with endogenous TPO.
The activation of the TPO receptor by these agonists initiates several downstream signaling pathways, including the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways, which are critical for megakaryocyte development and platelet formation.
Caption: Signaling pathways of TPO mimetics.
Experimental Workflow: this compound Phase III Trial
The workflow of the pivotal Phase III trial for this compound illustrates the rigorous process of evaluating its efficacy and safety.
Caption: Workflow of the this compound Phase III clinical trial.
Conclusion
References
- 1. A multicenter, randomized phase III trial of this compound: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multicenter, randomized phase III trial of this compound: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Hetrombopag-Induced Platelet Production
This guide provides a comprehensive comparison of hetrombopag (B607937), a novel thrombopoietin receptor agonist (TPO-RA), focusing on the reproducibility of its platelet-producing effects. Designed for researchers, scientists, and drug development professionals, this document synthesizes clinical data, outlines relevant experimental protocols, and compares this compound with other available TPO-RAs to shed light on its performance variability across different individuals.
Introduction to this compound
This compound is an orally bioavailable, small-molecule TPO-RA designed to treat thrombocytopenia by stimulating the production of platelets.[1][2] It functions by binding to and activating the thrombopoietin receptor (TPO-R, also known as c-Mpl), mimicking the effects of endogenous thrombopoietin (TPO), the primary regulator of megakaryopoiesis and platelet production.[3][4] As with any therapeutic agent, understanding the consistency and reproducibility of its effect across a diverse patient population is critical for predicting clinical response and optimizing treatment strategies. This guide examines the available data on this compound's efficacy and discusses the experimental frameworks for assessing its reproducibility.
Mechanism of Action: TPO Receptor Signaling
This compound, like other non-peptide TPO-RAs such as eltrombopag (B601689) and avatrombopag, binds to the transmembrane domain of the TPO receptor.[5][6] This binding induces a conformational change in the receptor, leading to its homodimerization and the activation of associated Janus kinase 2 (JAK2).[7][8] Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the TPO-R, creating docking sites for various signaling molecules. This initiates a cascade of downstream signaling pathways crucial for cell survival, proliferation, and differentiation:
-
JAK/STAT Pathway: The phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5, leads to their dimerization, nuclear translocation, and regulation of gene expression to promote megakaryocyte proliferation and differentiation.[5][9]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, is activated and plays a role in cell proliferation and differentiation.[4][7]
-
PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is also stimulated, which is critical for promoting cell survival and preventing apoptosis of megakaryocytes and their progenitors.[4][5][7]
The culmination of these signaling events is the increased proliferation and maturation of megakaryocytes in the bone marrow, ultimately leading to a higher circulating platelet count.[5]
References
- 1. Safety and efficacy of this compound in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The thrombopoietin receptor: revisiting the master regulator of platelet production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound for patients with persistent primary immune thrombocytopenia: a post hoc analysis of a multicenter, randomized phase Ⅲ trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A network map of thrombopoietin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Thrombopoietin Receptor: Structural Basis of Traffic and Activation by Ligand, Mutations, Agonists, and Mutated Calreticulin [frontiersin.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Preclinical Comparative Analysis of Hetrombopag and Avatrombopag for Immune Thrombocytopenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data available for two next-generation oral thrombopoietin receptor agonists (TPO-RAs), Hetrombopag (B607937) and Avatrombopag, in the context of Immune Thrombocytopenia (ITP) models. This document is intended to serve as a resource for researchers and drug development professionals, offering a side-by-side look at their mechanisms of action, in vitro and in vivo efficacy, and the signaling pathways they modulate.
Executive Summary
Both this compound and Avatrombopag are small-molecule, non-peptide TPO-RAs designed to stimulate platelet production by activating the TPO receptor (c-Mpl). Preclinical studies demonstrate that both compounds effectively stimulate the proliferation and differentiation of megakaryocyte progenitor cells, leading to increased platelet counts. They achieve this by activating key intracellular signaling pathways, including JAK/STAT, PI3K/AKT, and MAPK/ERK.
While direct head-to-head preclinical studies in ITP models are limited, the available data, primarily comparing each agent to endogenous TPO or the first-generation TPO-RA Eltrombopag, allows for an indirect comparison of their pharmacological profiles. This compound appears to exhibit high potency in in vitro assays.[1] Avatrombopag has also demonstrated potent, concentration-dependent activity in preclinical models.[2]
Mechanism of Action and Signaling Pathways
This compound and Avatrombopag share a similar fundamental mechanism of action. They bind to the transmembrane domain of the TPO receptor, a site distinct from that of endogenous thrombopoietin (TPO).[2][3] This non-competitive binding allows for an additive effect with endogenous TPO in stimulating platelet production.[2][3] Upon binding, these agonists induce a conformational change in the TPO receptor, leading to its dimerization and the activation of downstream signaling cascades.
The primary signaling pathways activated by both this compound and Avatrombopag include:
-
JAK/STAT Pathway: Activation of Janus kinase 2 (JAK2) leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription proteins, primarily STAT3 and STAT5.[2][3] These transcription factors then translocate to the nucleus to promote the expression of genes involved in megakaryocyte proliferation and differentiation.
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Both agonists have been shown to induce the phosphorylation of AKT.[3]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) component, is also activated and plays a role in megakaryocyte development.[2][3]
In Vitro Efficacy
The in vitro potency of this compound and Avatrombopag has been evaluated in various cell-based assays, primarily focusing on their ability to stimulate the proliferation of TPO-dependent cell lines and the differentiation of human hematopoietic stem cells into megakaryocytes.
| Parameter | This compound | Avatrombopag | Reference Cell Line/Cells |
| Cell Proliferation (EC50) | 0.4 nmol/L | 3.3 nmol/L | Murine Ba/F3 cells expressing human TPO-R |
| Megakaryocyte Differentiation (EC50) | 4.5 nmol/L (CD41+ cells) | 25.0 nmol/L (CD34+ cells) | Human cord blood-derived CD34+ cells |
| Human CD34+ Cell Proliferation (EC50) | 2.3 nmol/L | Not explicitly stated in the same assay | Human cord blood-derived CD34+ cells |
Note: The EC50 values are derived from different studies and may not be directly comparable due to variations in experimental conditions. The data for this compound is from a study that also compared it with Eltrombopag, showing this compound to be more potent in these assays.[3] The data for Avatrombopag is from studies demonstrating its concentration-dependent activity.[2]
In Vivo Efficacy in Preclinical Models
In vivo studies in animal models provide crucial insights into the therapeutic potential of these compounds. Due to the species-specificity of these non-peptide TPO-RAs, these studies often employ mice engrafted with human cells or utilize specialized models.
This compound: A key preclinical in vivo study for this compound utilized a hollow-fibre assay with 32D-MPL cells (a murine cell line expressing the human TPO receptor) implanted in nude mice.[3]
-
Model: Nude mice with subcutaneously implanted hollow fibres containing 32D-MPL cells.
-
Administration: Oral.
-
Key Findings:
Avatrombopag: Preclinical in vivo data for Avatrombopag comes from studies using immunodeficient mice transplanted with human hematopoietic stem cells.[2]
-
Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice transplanted with human fetal liver CD34+ cells.
-
Administration: Oral.
-
Key Findings:
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the preclinical evaluation of this compound and Avatrombopag.
Cell Proliferation Assay
-
Cell Culture: TPO-dependent cell lines, such as murine Ba/F3 cells stably transfected with the human TPO receptor, are cultured in appropriate media.
-
Plating: Cells are seeded into 96-well plates at a predetermined density.
-
Compound Addition: A serial dilution of this compound or Avatrombopag is added to the wells. Control wells receive vehicle or recombinant human TPO (rhTPO).
-
Incubation: The plates are incubated for a period, typically 72 hours, to allow for cell proliferation.
-
Viability Assessment: A cell viability reagent (e.g., MTT or a luminescent-based assay) is added to each well.
-
Data Acquisition: The signal (absorbance or luminescence) is measured using a plate reader.
-
Analysis: The data is normalized to controls, and a dose-response curve is generated to calculate the half-maximal effective concentration (EC50).
Megakaryocyte Differentiation Assay
-
Cell Isolation: Human CD34+ hematopoietic stem and progenitor cells are isolated from sources such as umbilical cord blood or bone marrow.
-
Cell Culture: The isolated CD34+ cells are cultured in a specialized medium that supports megakaryocyte differentiation, supplemented with various concentrations of this compound or Avatrombopag.
-
Incubation: The cells are cultured for an extended period, typically 10 to 14 days, to allow for differentiation into megakaryocytes.
-
Immunophenotyping: The cultured cells are stained with fluorescently labeled antibodies against megakaryocyte-specific surface markers, such as CD41 and CD42a.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells that have differentiated into megakaryocytes.
Conclusion
This compound and Avatrombopag are both potent, orally available TPO-RAs that stimulate megakaryopoiesis and platelet production through the activation of the TPO receptor and its downstream signaling pathways. The available preclinical data suggests that both agents are effective in in vitro and in vivo models. While direct comparative studies are lacking, the existing evidence indicates that both are promising therapeutic candidates for the treatment of ITP. Further head-to-head preclinical and clinical studies will be necessary to fully delineate their comparative efficacy and safety profiles. This guide provides a foundational understanding of their preclinical characteristics to aid in ongoing research and development efforts in the field of thrombocytopenia.
References
- 1. Safety and efficacy of this compound in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avatrombopag for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Response to Hetrombopag: A Comparative Guide to Biomarker Identification and Validation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biomarkers for Hetrombopag and Other Thrombopoietin Receptor Agonists.
This compound, an oral non-peptide thrombopoietin receptor agonist (TPO-RA), has emerged as a promising therapeutic option for immune thrombocytopenia (ITP) and severe aplastic anemia (SAA).[1] Like other TPO-RAs, it stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[2] However, patient response to these agents can be variable. The identification and validation of predictive biomarkers are crucial for personalizing treatment, optimizing efficacy, and improving patient outcomes. This guide provides a comparative analysis of potential biomarkers for this compound response, with supporting experimental data and detailed methodologies.
Mechanism of Action: The TPO Receptor Signaling Pathway
This compound, similar to other non-peptide TPO-RAs like eltrombopag (B601689), binds to the transmembrane domain of the thrombopoietin receptor (TPO-R), also known as c-Mpl. This binding triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. The primary pathways activated include the Janus kinase/signal transducer and activator of transcription (JAK-STAT), phosphatidylinositol 3-kinase (PI3K)/Akt, and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[3] These signaling cascades collectively promote the survival, proliferation, and differentiation of megakaryocyte progenitor cells, ultimately resulting in increased platelet production.[2]
Figure 1. this compound Signaling Pathway.
Potential Biomarkers for TPO-RA Response
While research into specific biomarkers for this compound is ongoing, studies on other TPO-RAs and in the broader context of ITP provide valuable insights into potential candidates.
Bone Marrow Megakaryocyte Count
A real-world retrospective study on this compound in ITP patients suggested that a higher total number of megakaryocytes in the bone marrow at baseline is positively associated with treatment efficacy at week 4.[4] This indicates that the baseline capacity for megakaryopoiesis could be a key determinant of response to TPO-RAs.
Experimental Protocol: Bone Marrow Megakaryocyte Analysis
-
Patient Cohort: Patients with a confirmed diagnosis of ITP, refractory to or relapsed after first-line treatments.
-
Sample Collection: Bone marrow aspirates are collected from the posterior iliac crest under local anesthesia.
-
Sample Processing:
-
A portion of the aspirate is used to prepare bone marrow smears, which are stained with Wright-Giemsa.
-
The remaining aspirate is processed for histological analysis. The bone marrow biopsy is fixed, decalcified, and embedded in paraffin. Sections are cut and stained with Hematoxylin and Eosin (H&E).
-
-
Megakaryocyte Quantification:
-
Smear Analysis: Megakaryocytes are counted per 10 low-power fields (10x objective) to assess overall abundance.
-
Biopsy Analysis: The number of megakaryocytes is counted in at least 10 high-power fields (40x objective) to determine the number of megakaryocytes per unit area.
-
-
Response Assessment: Platelet counts are monitored weekly. A response is typically defined as a platelet count of ≥50 x 109/L.
-
Statistical Analysis: Correlation between the baseline megakaryocyte count and the change in platelet count or the achievement of a response at a specific time point (e.g., 4 weeks) is assessed using statistical methods like Pearson correlation or logistic regression.
Endogenous Thrombopoietin (TPO) Levels
For other TPO-RAs like eltrombopag and romiplostim, lower baseline levels of endogenous TPO have been shown to be a significant predictor of a favorable response.[5] Patients with lower TPO levels may have a more robust bone marrow reserve that can be effectively stimulated by the TPO-RA.
Experimental Protocol: Measurement of Endogenous TPO Levels
-
Patient Cohort: ITP patients who are candidates for TPO-RA therapy.
-
Sample Collection: Peripheral blood is collected in EDTA or citrate (B86180) tubes.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
TPO Quantification: Plasma TPO levels are measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Response Assessment: Platelet counts are monitored regularly during treatment. Response is defined based on established criteria (e.g., platelet count ≥50 x 109/L).
-
Statistical Analysis: Receiver operating characteristic (ROC) curve analysis can be used to determine an optimal TPO level cutoff for predicting response. Logistic regression models can assess the predictive value of baseline TPO levels on the probability of response.
Genetic and Protein Biomarkers
Several other biomarkers are under investigation for their potential to predict response to ITP therapies in general, and may be relevant for TPO-RAs.
-
CDKN1A (p21): A study on eltrombopag identified CDKN1A as a potential biomarker. Its expression was upregulated in ITP patients following eltrombopag treatment.[6]
-
Plasma Proteins (APOA1, GC, TF): A proteomic study identified apolipoprotein A1 (APOA1), vitamin D-binding protein (GC), and transferrin (TF) as potential plasma biomarkers for predicting the response to drug therapy in ITP patients.[7]
Experimental Protocol: Validation of Protein Biomarkers
-
Patient Cohort: A well-defined cohort of ITP patients initiating TPO-RA therapy, with a separate validation cohort.
-
Sample Collection: Baseline peripheral blood samples are collected.
-
Biomarker Quantification:
-
CDKN1A: Gene expression can be quantified in peripheral blood mononuclear cells (PBMCs) using quantitative real-time PCR (qRT-PCR).
-
APOA1, GC, TF: Plasma protein levels can be measured by ELISA or other immunoassays.
-
-
Response Assessment: Patients are categorized as responders or non-responders based on predefined criteria.
-
Statistical Analysis: The association between baseline biomarker levels and treatment response is analyzed. For validation, the predictive accuracy of the biomarker is tested in the independent validation cohort.
Comparative Performance of this compound and Other TPO-RAs
Clinical trial data provides a basis for comparing the efficacy of this compound with other TPO-RAs.
| Treatment | Dosage | Response Rate (Platelet Count ≥50 x 109/L) | Study |
| This compound | 2.5 mg once daily | 58.9% at week 8 | Phase III, NCT03222843[8] |
| This compound | 5 mg once daily | 64.3% at week 8 | Phase III, NCT03222843[8] |
| Eltrombopag | 50 mg once daily (initial) | ~59-79% at 6 weeks | Various Phase III studies[2] |
| Romiplostim | 1-10 µg/kg weekly (subcutaneous) | ~79-88% overall response | Various Phase III studies |
| Avatrombopag | 20 mg once daily | ~66% overall response | Phase III, NCT01438840 |
| Placebo | - | 5.9% at week 8 | Phase III, NCT03222843 (this compound trial)[8] |
Experimental Workflow for Biomarker Validation
The validation of a potential biomarker is a multi-step process that requires rigorous experimental design and statistical analysis.
Figure 2. Biomarker Validation Workflow.
Conclusion
The identification of reliable biomarkers for this compound response is still in its early stages. However, promising candidates are emerging from studies of this compound and other TPO-RAs. Baseline bone marrow megakaryocyte count and endogenous TPO levels currently represent the most compelling potential biomarkers. Further prospective, well-designed clinical trials are necessary to validate these and other potential biomarkers, such as CDKN1A and specific plasma proteins, for their clinical utility in predicting response to this compound. The successful validation of such biomarkers will be a significant step towards personalized medicine in the management of ITP and other thrombocytopenic disorders.
References
- 1. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro megakaryocyte culture from human bone marrow aspirates as a research and diagnostic tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. benchchem.com [benchchem.com]
- 5. docwirenews.com [docwirenews.com]
- 6. Proteomic-Based Discovery of Predictive Biomarkers for Drug Therapy Response and Personalized Medicine in Chronic Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
Switching from Eltrombopag to Hetrombopag: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of thrombopoietin receptor agonists (TPO-RAs), understanding the nuances between available therapies is critical, particularly when addressing patient non-responsiveness. This guide provides a detailed comparison of eltrombopag (B601689) and Hetrombopag (B607937), with a focus on the practical implications of switching between these agents in non-responsive models, supported by experimental data.
Mechanism of Action: A Tale of Two Agonists
Both eltrombopag and this compound are orally administered, small-molecule, non-peptide TPO-RAs that stimulate megakaryopoiesis and elevate platelet counts.[1][2] They function by binding to the transmembrane domain of the thrombopoietin receptor (c-Mpl), initiating a cascade of intracellular signaling.[2][3][4] This binding activates the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and mitogen-activated protein kinase (MAPK) pathways, ultimately leading to increased proliferation and differentiation of megakaryocytes from bone marrow progenitor cells.[3][5][6]
While sharing a common mechanism, preclinical studies suggest this compound possesses a significantly higher potency than eltrombopag. In vitro studies have shown that this compound can be up to 30 times more potent than eltrombopag in stimulating TPO-R-dependent cell proliferation.[2] This difference in potency may be a key factor in its efficacy in patients who have had an insufficient response to eltrombopag.
Comparative Efficacy in Clinical Trials
Clinical trial data provides valuable insights into the relative performance of this compound and eltrombopag. A key study for this comparison is the multicenter, randomized, phase III trial of this compound (NCT03222843), which included a post-hoc analysis of patients who switched from eltrombopag to this compound.[1][7]
| Parameter | This compound (Phase III Trial)[8] | Eltrombopag (in switching cohort)[7] | This compound (after switching from Eltrombopag)[7] |
| Primary Endpoint | Proportion of patients achieving a platelet count of ≥50 x 10⁹/L after 8 weeks of treatment. | N/A (Baseline for switching) | Proportion of patients achieving a platelet count of ≥50 x 10⁹/L. |
| Response Rate | 58.9% (2.5 mg initial dose), 64.3% (5 mg initial dose) | 66.7% (at the end of 14 weeks of treatment) | 88.9% |
| Response in Prior Non-Responders to Eltrombopag (platelet count <30 x 10⁹/L) | N/A | N/A | 66.7% (8 out of 12 patients) |
| Response in Patients with Partial Response to Eltrombopag (platelet count 30-50 x 10⁹/L) | N/A | N/A | 88.9% (8 out of 9 patients) |
Safety and Tolerability
The safety profiles of both drugs are generally manageable. In the switching cohort of the NCT03222843 trial, the incidence of treatment-related adverse events was lower during this compound treatment compared to the preceding eltrombopag treatment.[7]
| Adverse Event Profile | Eltrombopag (14-week treatment)[7] | This compound (24-week treatment after switch)[7] |
| Overall Incidence of Treatment-Related Adverse Events | 50.8% | 38.1% |
| Most Common Treatment-Related Adverse Events | - Platelet count increased (9.5%) - Alanine aminotransferase increased (9.5%) - Unconjugated bilirubin (B190676) increased (7.9%) - Aspartate aminotransferase increased (6.3%) | - Platelet count increased (7.9%) - Unconjugated bilirubin increased (3.2%) - Aspartate aminotransferase increased (3.2%) - Alanine aminotransferase increased (1.6%) |
| Severe Adverse Events | Not specified in the post-hoc analysis | No severe adverse events were noted. |
Experimental Protocols
A thorough understanding of the experimental design is crucial for interpreting clinical trial data. The following is a summary of the protocol for the pivotal phase III trial of this compound (NCT03222843).[1]
Study Design: A multicenter, randomized, double-blind, placebo-controlled, 10-week treatment period, followed by an open-label 14-week treatment period.
Patient Population: Adult patients with primary Immune Thrombocytopenia (ITP) for at least 6 months, with a platelet count of <30 x 10⁹/L, and who had an insufficient response to or had relapsed after at least one prior ITP therapy.
Treatment Interventions:
-
Double-blind period (10 weeks): Patients were randomized to receive either this compound (initial dose of 2.5 mg or 5 mg once daily) or a matching placebo.
-
Open-label period (14 weeks): Patients who received placebo during the double-blind period were switched to open-label eltrombopag (initial dose of 25 mg once daily). Patients who received this compound continued on their assigned treatment.
-
Switching Protocol (Post-hoc analysis): Patients who completed the 14-week open-label eltrombopag treatment were eligible to switch to a 24-week course of this compound.
Dose Adjustments: Doses of both this compound (up to 7.5 mg/day) and eltrombopag (up to 75 mg/day) were titrated to maintain platelet counts between 50 x 10⁹/L and 250 x 10⁹/L.[1]
Primary Endpoint: The proportion of patients achieving a platelet count of ≥50 x 10⁹/L after 8 weeks of treatment.[8]
Conclusion
The available evidence suggests that switching to this compound is a viable and effective strategy for patients with ITP who are non-responsive or have an inadequate response to eltrombopag.[7] The higher potency of this compound may overcome the limitations of eltrombopag in certain individuals.[2] The decision to switch should be based on a comprehensive evaluation of the patient's clinical history, response to prior therapies, and a thorough discussion of the potential risks and benefits. Further prospective head-to-head comparative studies are warranted to more definitively establish the relative efficacy and safety of these two agents.
References
- 1. A multicenter, randomized phase III trial of this compound: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Switching from eltrombopag to this compound in patients with primary immune thrombocytopenia: a post-hoc analysis of a multicenter, randomized phase III trial | springermedizin.de [springermedizin.de]
- 3. Frontiers | Exploring the Potential of Eltrombopag: Room for More? [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Switching from eltrombopag to this compound in patients with primary immune thrombocytopenia: a post-hoc analysis of a multicenter, randomized phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A multicenter, randomized phase III trial of this compound: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Hetrombopag
For researchers and drug development professionals, ensuring the safe handling and disposal of pharmaceutical compounds is paramount. Hetrombopag (B607937), a thrombopoietin receptor agonist, requires meticulous disposal procedures to prevent environmental contamination and mitigate potential health risks. Adherence to these guidelines is not only a regulatory necessity but also a core component of responsible laboratory practice.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-impermeable gloves, tightly fitting safety goggles, and protective clothing[1]. Handling should occur in a well-ventilated area to avoid the formation and inhalation of dust or aerosols[1]. In case of accidental contact, wash skin thoroughly with soap and water, and for eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical attention[1][2].
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, regional, and national regulations for pharmaceutical waste[2][3]. Discharge into the environment, including drains and water supplies, must be strictly avoided due to its toxicity to aquatic life[1][2].
1. Waste Segregation and Collection:
-
All this compound waste, including unused or expired product, contaminated labware (e.g., vials, syringes, petri dishes), and contaminated PPE, must be segregated from general laboratory waste.
-
Collect this waste in a designated, clearly labeled, and sealed hazardous waste container[1][4]. The container should be suitable for preventing leaks and spills.
2. Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area[1].
-
Use a non-combustible absorbent material to clean up the spill. The collected material should be placed in a sealed container for disposal[4].
-
The spill area should be thoroughly cleaned with detergent and water, and the cleaning materials should also be collected for proper disposal[4].
3. Engagement with a Licensed Waste Disposal Service:
-
The primary and recommended method for the disposal of this compound is through an approved and licensed hazardous waste disposal company[2][4][5].
-
This ensures that the compound is destroyed in a controlled and compliant manner, typically via incineration[4].
4. Documentation:
-
A hazardous waste manifest must be completed as required by regulatory bodies like the Environmental Protection Agency (EPA)[6][7]. This document tracks the waste from its point of generation to its final disposal, ensuring a complete and compliant chain of custody[6][7].
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA)[6][8]. A key provision of this act is the prohibition of disposing of hazardous waste pharmaceuticals down the drain[6]. It is essential to classify pharmaceutical waste correctly as hazardous or non-hazardous to ensure compliance[8][9]. Given that this compound is toxic to aquatic life, it should be managed as a hazardous waste[2][5].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting both their personnel and the ecosystem.
References
- 1. targetmol.com [targetmol.com]
- 2. camberpharma.com [camberpharma.com]
- 3. msdsdigital.com [msdsdigital.com]
- 4. benchchem.com [benchchem.com]
- 5. stemcell.com [stemcell.com]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. How to Dispose of Hazardous Pharmaceutical Waste | MWP [medicalwastepros.com]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. ehs.ucsb.edu [ehs.ucsb.edu]
Essential Safety and Handling Protocols for Hetrombopag
Researchers and drug development professionals require clear, actionable guidance for the safe handling of investigational compounds. This document provides essential safety and logistical information for Hetrombopag, a potent thrombopoietin receptor agonist. The following procedures are based on best practices for handling potent pharmaceutical compounds and information derived from similar molecules, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the first line of defense against exposure. The level of PPE required depends on the nature of the handling activity and the physical form of the compound.
| Hazard Level | PPE Requirement |
| Low | Handling of sealed containers or prepared solutions where aerosolization is not a risk. Requires standard laboratory attire, including a lab coat and safety glasses. |
| Moderate | Weighing, reconstituting, or aliquoting the powdered form of this compound. Requires disposable gloves, a lab coat, and safety glasses with side shields or goggles.[1] |
| High | Activities with a high risk of aerosolization or spillage of concentrated material. Requires double gloving, a disposable gown, and a full-face shield or safety goggles.[2] |
Respiratory Protection: For activities that may generate dust or aerosols, such as weighing the powder or cleaning up spills, a NIOSH-approved N95 or higher respirator is recommended.[1][3] Surgical masks do not provide adequate respiratory protection against fine particles.[3]
Handling Procedures
Adherence to proper handling procedures is critical to minimize exposure and prevent contamination.
General Precautions:
-
Handle this compound in a designated area, such as a chemical fume hood or a ventilated enclosure, especially when working with the powdered form.[1]
-
Avoid direct contact with skin and eyes.[1] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
"Wash hands thoroughly after handling."[4]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[4]
Weighing and Reconstitution:
-
Perform all weighing and reconstitution operations within a certified chemical fume hood or a powder containment hood.
-
Use dedicated, clean spatulas and weighing papers.
-
To minimize dust generation, gently tap the container to settle the powder before opening.
-
When reconstituting, slowly add the solvent to the powder to avoid splashing.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Streams: Segregate all this compound waste from general laboratory waste. This includes unused compounds, contaminated PPE, and cleaning materials.
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed containers appropriate for hazardous chemical waste.
-
Disposal Method: Dispose of this compound waste through a licensed hazardous waste disposal contractor, following all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.[4]
Spill Management Workflow
A clear and practiced spill response plan is crucial for mitigating accidental releases of this compound. The following workflow outlines the immediate steps to be taken in the event of a spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
